2,2'-Dihydroxy-3-methoxychalcone
Description
BenchChem offers high-quality 2,2'-Dihydroxy-3-methoxychalcone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2'-Dihydroxy-3-methoxychalcone including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
CAS No. |
2718-28-7 |
|---|---|
Molecular Formula |
C16H14O4 |
Molecular Weight |
270.28 g/mol |
IUPAC Name |
(E)-3-(2-hydroxy-3-methoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C16H14O4/c1-20-15-8-4-5-11(16(15)19)9-10-14(18)12-6-2-3-7-13(12)17/h2-10,17,19H,1H3/b10-9+ |
InChI Key |
GBAMFFILOSWMOO-MDZDMXLPSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1O)/C=C/C(=O)C2=CC=CC=C2O |
Canonical SMILES |
COC1=CC=CC(=C1O)C=CC(=O)C2=CC=CC=C2O |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Mechanism of Action of 2,2'-Dihydroxy-3-methoxychalcone in Cancer Cells: A Technical Guide for Preclinical Development
Executive Summary & Chemical Profile
2,2'-Dihydroxy-3-methoxychalcone (Molecular Formula: C16H14O4) is a highly bioactive flavonoid precursor characterized by two phenolic rings connected via a three-carbon α,β-unsaturated carbonyl system[1]. The specific positioning of the hydroxyl and methoxy groups on the biphenyl rings fundamentally dictates its pharmacological efficacy, transitioning the molecule from a simple antioxidant to a potent, targeted pro-oxidant and apoptotic agent within the tumor microenvironment[2].
As a Senior Application Scientist, I have observed that the successful preclinical translation of chalcone derivatives relies not just on understanding their biological targets, but also on mastering their chemical synthesis and stability. This whitepaper dissects the synthesis dynamics, intracellular signaling pathways, and the self-validating experimental protocols required to evaluate 2,2'-Dihydroxy-3-methoxychalcone in cancer models.
Synthesis Dynamics & Structural Reactivity
The synthesis of 2,2'-Dihydroxy-3-methoxychalcone is typically achieved via a Claisen-Schmidt condensation between 2-hydroxy-3-methoxybenzaldehyde and 2-hydroxyacetophenone.
The Catalyst Causality: Conventional base-catalyzed methods often yield poor recovery. Modern protocols utilize microwave-assisted organic synthesis in the presence of an ionic liquid, specifically 1-decyl-3-methylimidazolium bromide ([DMIm]Br)[3][4]. Why[DMIm]Br? The ionic liquid acts as both solvent and catalyst. It forms critical hydrogen bonds with the oxygen of the carbonyl group, stabilizing the transition state and facilitating the configuration transition of the chalcone to the s-trans isomer[3]. This structural orientation is vital for its biological activity and its subsequent cyclization into flavanone derivatives, a two-step mechanism where the rate-determining step requires an activation energy of 63.8 kJ mol⁻¹[3][5].
Synthesis and cyclization pathway of 2,2'-Dihydroxy-3-methoxychalcone in ionic liquid.
Core Mechanisms of Cytotoxicity in Cancer Cells
The antiproliferative activity of 2,2'-Dihydroxy-3-methoxychalcone is multi-targeted, exploiting the altered redox baseline of malignant cells.
Pro-Oxidant Activity and GSH Depletion
While chalcones are traditionally viewed as antioxidants, in the highly oxidative environment of cancer cells, 2,2'-Dihydroxy-3-methoxychalcone acts as a potent pro-oxidant. The hydroxyl groups facilitate the formation of reactive phenoxyl radicals[6]. Concurrently, the compound depletes intracellular glutathione (GSH) levels[7]. By stripping the cancer cell of its primary antioxidant defense (GSH) while simultaneously generating phenoxyl radicals, the compound induces catastrophic oxidative stress[6][7].
Mitochondrial Dysfunction and Intrinsic Apoptosis
The surge in Reactive Oxygen Species (ROS) directly assaults the mitochondria, leading to membrane depolarization and a reduction in mitochondrial mass[8]. This loss of mitochondrial membrane potential (MMP) triggers the intrinsic apoptotic cascade:
-
Bcl-2/Bax Modulation: The compound downregulates the anti-apoptotic protein Bcl-2 while upregulating the pro-apoptotic protein Bax[9].
-
Cytochrome c Release: The altered Bcl-2/Bax ratio permeabilizes the mitochondrial outer membrane.
-
Caspase Activation: Cytochrome c release activates Caspase-9, which subsequently cleaves and activates the executioner Caspase-3, leading to programmed cell death[6][9].
Kinase and Enzyme Inhibition
Beyond apoptosis, the methoxy and hydroxyl substitutions allow the molecule to act as a competitive inhibitor in the catalytic sites of specific enzymes. It has demonstrated significant inhibition of tyrosine kinases (up to 89% inhibition in specific assays) and lipoxygenases (LOX), which are critical for tumor angiogenesis and inflammatory signaling[6].
Intracellular apoptotic signaling pathway induced by 2,2'-Dihydroxy-3-methoxychalcone.
Quantitative Pharmacodynamic Profile
The following table synthesizes expected quantitative benchmarks based on established literature for hydroxychalcone derivatives in cancer models (e.g., Breast Cancer MCF-7, Neuroblastoma)[6][7][10].
| Pharmacodynamic Parameter | Assay Methodology | Target/Biomarker | Observed Effect (vs. Vehicle Control) |
| Cytotoxicity | MTT Assay | IC50 Value | 10 µM – 40 µM (Dose-dependent) |
| Oxidative Stress | DCFDA Fluorescence | Intracellular ROS | > 2.5-fold increase at 24h |
| Antioxidant Status | DTNB (Ellman's) Assay | Intracellular GSH | > 40% depletion at IC50 dose |
| Apoptotic Index | Annexin V/PI Flow Cytometry | Phosphatidylserine Exposure | Significant shift to Early/Late Apoptosis |
| Mitochondrial Health | JC-1 Ratiometric Staining | Red/Green Fluorescence Ratio | > 50% decrease in Red/Green ratio |
Self-Validating Experimental Protocols
To ensure rigorous scientific integrity, the following methodologies are designed as self-validating systems. Every protocol includes specific controls to rule out assay artifacts.
Protocol 1: Intracellular ROS Quantification via DCFDA
Causality: DCFDA (2',7'-dichlorofluorescein diacetate) is a cell-permeable fluorogenic dye. It measures ROS because cellular esterases cleave the diacetate groups, and subsequent oxidation by ROS converts it to highly fluorescent DCF.
-
Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well black, clear-bottom plate at
cells/well. Incubate overnight. -
Pre-treatment (Self-Validation Step): Pre-treat control wells with 5 mM N-acetyl-L-cysteine (NAC) or Mito-TEMPO for 1 hour[7]. Purpose: This confirms that any observed cytotoxicity or fluorescence is strictly ROS-dependent.
-
Treatment: Expose cells to 2,2'-Dihydroxy-3-methoxychalcone at IC25, IC50, and IC75 concentrations for 12 hours. Include a positive control (100 µM
). -
Staining: Wash cells with PBS. Add 10 µM DCFDA in serum-free media. Incubate in the dark for 30 minutes at 37°C.
-
Acquisition: Read fluorescence at Ex/Em = 485/535 nm using a microplate reader.
Protocol 2: Mitochondrial Membrane Potential (ΔΨm) via JC-1
Causality: JC-1 is a ratiometric dye. In healthy mitochondria, it forms red-fluorescent J-aggregates. When the membrane depolarizes (due to chalcone-induced stress), it remains in the cytoplasm as green-fluorescent monomers. The ratio of Red/Green is independent of mitochondrial mass, preventing false positives from simple cell death.
-
Treatment: Treat cells in 6-well plates with the chalcone for 24 hours. Include a positive control (50 µM FCCP - a known mitochondrial uncoupler).
-
Harvesting: Trypsinize cells, wash twice with cold PBS, and resuspend in 500 µL of JC-1 working solution (2 µg/mL).
-
Incubation: Incubate for 20 minutes at 37°C in the dark.
-
Analysis: Analyze via flow cytometry. Excite at 488 nm. Measure green fluorescence (FITC channel) and red fluorescence (PE channel). A decrease in the PE/FITC ratio validates mitochondrial depolarization[8].
Protocol 3: Apoptosis Profiling via Annexin V/PI
-
Preparation: Post-treatment (24h-48h), collect both floating (late apoptotic) and adherent cells to ensure the entire apoptotic population is captured.
-
Staining: Resuspend
cells in 100 µL Annexin V Binding Buffer. Add 5 µL FITC-Annexin V and 5 µL Propidium Iodide (PI). -
Validation Controls: Prepare unstained cells, Annexin V-only cells, and PI-only cells. Purpose: Required for accurate fluorescence compensation and quadrant gating.
-
Incubation & Reading: Incubate for 15 minutes at room temperature in the dark. Add 400 µL binding buffer and analyze immediately via flow cytometry.
Step-by-step preclinical validation workflow for chalcone derivatives.
Conclusion
2,2'-Dihydroxy-3-methoxychalcone represents a highly promising scaffold in medicinal chemistry. Its dual ability to act as a pro-oxidant by depleting GSH and generating phenoxyl radicals, while simultaneously inhibiting critical survival kinases, makes it a formidable candidate against drug-resistant cancer cell lines. Moving forward, structural modifications focusing on the A and B rings, guided by Fukui-based reactivity models, will be essential for optimizing its pharmacokinetic profile while retaining its potent apoptotic mechanisms.
References
1.[5] Comparative reaction time and percentage yield of chalcone derivatives... ResearchGate. Available at: 2.[3] Microwave-assisted synthesis of 2'-hydroxychalcone derivatives in 1-decyl-3-methylimidazolium bromide ionic liquid and its computational study. PMC (NIH). Available at: 3.[2] Synthetic procedure of 2′-hydroxychalcones 3a–3l. ResearchGate. Available at: 4.[6] Chemical structures of the hydroxychalcones used in this study. ResearchGate. Available at: 5. Antitumor activity of the synthesized compounds 1, 4-8. ResearchGate. Available at: 6.[9] Scheme 2. Synthesis of New chalcone derivatives. ResearchGate. Available at: 7.[1] 2,2'-Dihydroxy-3-methoxychalcone Overview. Ontosight AI. Available at: 8.[4] Microwave-assisted synthesis of 2'-hydroxychalcone derivatives in 1-decyl-3-methylimidazolium bromide ionic liquid and its computational study. The Royal Society. Available at: 9.[7] Chemical structures of the hydroxychalcones used in this study. ResearchGate. Available at: 10. Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents. ResearchGate. Available at: 11.[10] Cytotoxic Effects on Breast Cancer Cell Lines of Chalcones Derived from a Natural Precursor and Their Molecular Docking Analysis. ResearchGate. Available at: 12.[8] In vitro % values for AAPH anti-lipid peroxidation activity of the most... ResearchGate. Available at:
Sources
- 1. ontosight.ai [ontosight.ai]
- 2. researchgate.net [researchgate.net]
- 3. Microwave-assisted synthesis of 2’-hydroxychalcone derivatives in 1-decyl-3-methylimidazolium bromide ionic liquid and its computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Guide: Antioxidant Mechanisms & Scavenging Profiling of 2,2'-Dihydroxy-3-methoxychalcone
This is an in-depth technical guide on the antioxidant properties and free radical scavenging mechanisms of 2,2'-Dihydroxy-3-methoxychalcone .
Executive Summary
2,2'-Dihydroxy-3-methoxychalcone represents a specialized subclass of open-chain flavonoids where the antioxidant pharmacophore is structurally optimized through an ortho-methoxy-phenolic motif. Unlike generic chalcones, this molecule features a dual-ring interaction: the A-ring (acetophenone-derived) provides structural rigidity and metal chelation via the 2'-hydroxyl group, while the B-ring (aldehyde-derived) functions as the primary electron/hydrogen donor.
This guide analyzes the compound’s capacity to quench Reactive Oxygen Species (ROS) through Hydrogen Atom Transfer (HAT) and Sequential Proton Loss Electron Transfer (SPLET) mechanisms. It provides researchers with validated protocols for synthesis, assaying, and mechanistic profiling.[1]
Chemical Identity & Structural Logic[1]
The antioxidant potency of this chalcone is dictated by its specific substitution pattern. The "2,2'-dihydroxy" nomenclature implies a hydroxyl group on both the A-ring (position 2') and the B-ring (position 2), with a methoxy group at position 3 on the B-ring.
Structural Configuration
-
Ring A (2'-OH): Forms a strong intramolecular hydrogen bond with the carbonyl oxygen (
).[1] This "locks" the proton, reducing its availability for direct radical scavenging but enhancing metabolic stability and metal chelation capacity. -
Ring B (2-OH, 3-OMe): This is the active antioxidant site .[1] The 2-hydroxyl group acts as the hydrogen donor. The ortho-methoxy group (3-OMe) stabilizes the resulting phenoxy radical through electron donation (+M effect), significantly lowering the Bond Dissociation Enthalpy (BDE) of the O-H bond.[1]
Mechanistic Visualization
The following diagram illustrates the structural differentiation between the "Stabilizing" A-ring and the "Scavenging" B-ring.
Figure 1: Structural dissection of antioxidant domains.[1] Ring A confers stability via chelation, while Ring B executes radical quenching.[1]
Mechanisms of Action
Understanding how this chalcone scavenges radicals is critical for interpreting assay data.
Hydrogen Atom Transfer (HAT)
In non-polar solvents (e.g., lipid environments), the primary mechanism is HAT.[1] The lipid peroxyl radical (
-
Role of 3-OMe: The methoxy group donates electron density to the ring, delocalizing the unpaired electron on the oxygen, preventing the chalcone radical from becoming a pro-oxidant.
Sequential Proton Loss Electron Transfer (SPLET)
In polar solvents (e.g., methanol, physiological fluids), the mechanism shifts.[1]
-
Deprotonation:
-
Electron Transfer:
The 2-OH group on Ring B is more acidic than unsubstituted phenols due to the inductive effect of the unsaturated bridge, facilitating this pathway.[1]
Experimental Protocols
To validate the antioxidant properties, the following protocols are standardized for lipophilic chalcones.
Synthesis (Microwave-Assisted)
Rationale: Conventional Claisen-Schmidt condensation often requires long reaction times. Microwave irradiation improves yield and purity, critical for accurate biological testing.
Reagents: 2'-Hydroxyacetophenone (10 mmol), o-Vanillin (10 mmol), Ethanol (10 mL), KOH (40%).[1] Workflow:
-
Mix equimolar amounts of acetophenone and o-vanillin in ethanol.
-
Add KOH dropwise until solution is basic (pH > 10).
-
Irradiate at 300 W, 80°C for 10 minutes (sealed vessel).
-
Pour into ice-water; acidify with HCl (10%) to precipitate.
-
Recrystallize from ethanol.[5]
-
Validation: Confirm structure via
-NMR (look for trans-double bond doublets, Hz).
DPPH Radical Scavenging Assay
Standard Operating Procedure (SOP)
| Parameter | Specification | Note |
| Solvent | Methanol (Absolute) | Ethanol is an alternative, but MeOH offers better radical solubility. |
| DPPH Conc. | 0.1 mM | Prepare fresh; protect from light. |
| Sample Conc. | 10 - 200 | Prepare serial dilutions. |
| Incubation | 30 min, Dark, RT | Reaction is time-sensitive. |
| Detection | Absorbance @ 517 nm | Blank with methanol. |
Calculation:
Lipid Peroxidation Inhibition (TBARS Assay)
Rationale: DPPH is a chemical assay.[1][2][5][6] TBARS measures the compound's ability to protect biological lipids (e.g., egg yolk homogenate or linoleic acid) from oxidation.[1]
-
Induction: Induce oxidation in lipid substrate using
(10 M) or AAPH.[1] -
Treatment: Co-incubate with chalcone (10–100
M) for 1 hour at 37°C. -
Termination: Add Thiobarbituric Acid (TBA) / Trichloroacetic acid (TCA).
-
Development: Heat at 95°C for 60 mins (pink color formation).
-
Read: Absorbance at 532 nm.
Experimental Workflow Visualization
The following diagram outlines the logical flow from synthesis to biological validation.
Figure 2: Integrated workflow for the synthesis and antioxidant characterization of 2,2'-Dihydroxy-3-methoxychalcone.
Data Interpretation & Expected Results
When analyzing your data, compare the results against standard controls (Ascorbic Acid or Trolox).[1]
| Assay | Metric | Expected Trend | Interpretation |
| DPPH | IC50 ( | Moderate (< 60 | The 3-OMe group enhances activity compared to unsubstituted chalcones but may be less potent than catechol (3,4-diOH) derivatives. |
| FRAP | Absorbance | High | Indicates strong electron-donating capability (SPLET mechanism). |
| TBARS | % Inhibition | High (> 70%) | Lipophilic nature allows the chalcone to penetrate lipid bilayers and intercept peroxyl radicals effectively.[1] |
Critical Analysis (Troubleshooting)
-
Low Activity? Check for cyclization. Under acidic or high-heat conditions, 2'-hydroxychalcones can cyclize into flavanones, which have significantly lower antioxidant activity due to the loss of the conjugated double bond system. Ensure your NMR confirms the open-chain structure.
-
Solubility: If the compound precipitates in aqueous buffers (ABTS/FRAP), use a co-solvent (DMSO < 1%) or rely on the methanolic DPPH assay.[1]
References
-
Microwave-assisted synthesis of 2'-hydroxychalcone derivatives. Source: Royal Society Open Science.[1] Context: Defines the synthesis conditions and cyclization kinetics for 2,2'-dihydroxy-3-methoxychalcone. [1]
-
Hydroxychalcones as potent antioxidants: Structure–activity relationship. Source: Food Chemistry (via ResearchGate). Context: Mechanistic detail on HAT vs SPLET mechanisms in hydroxychalcones.
-
Exploring the 2′-Hydroxy-Chalcone Framework for Dual Antioxidant Activity. Source: Molecules (MDPI).[1] Context: Comparative data on lipid peroxidation inhibition and structural requirements for B-ring activity.[7][8]
-
Antioxidant and Photo-antioxidant Activities of Chalcone Derivatives. Source: ResearchGate.[1] Context: Provides protocols for DPPH and reducing power assays specific to chalcone derivatives.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mjas.analis.com.my [mjas.analis.com.my]
- 3. researchgate.net [researchgate.net]
- 4. The Effects of 2′-Hydroxy-3,6′-Dimethoxychalcone on Melanogenesis and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ijpp.edwiserinternational.com [ijpp.edwiserinternational.com]
- 7. Hydroxy Chalcones and Analogs with Chemopreventive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Therapeutic Potential of 2,2'-Dihydroxy-3-methoxychalcone: A Dual-Target Scaffold for Inflammatory Modulation
Executive Summary
2,2'-Dihydroxy-3-methoxychalcone (2,2'-D-3-M) represents a privileged scaffold in the flavonoid precursor class, distinguished by its specific oxygenation pattern on the A and B rings. Unlike generic chalcones, the 2,2'-dihydroxy substitution enables unique intramolecular hydrogen bonding that stabilizes the molecule's conformation, enhancing its interaction with key inflammatory kinases. This guide analyzes the compound's therapeutic viability, focusing on its dual mechanism: the suppression of the NF-κB pro-inflammatory cascade and the concurrent activation of the Nrf2/HO-1 antioxidant pathway. Preclinical data suggests 2,2'-D-3-M is a potent inhibitor of nitric oxide (NO) and prostaglandin E2 (PGE2) synthesis, positioning it as a lead candidate for non-steroidal anti-inflammatory drug (NSAID) alternatives.
Chemical Profile & Synthesis[1][2][3][4][5][6][7][8][9]
Structural Identity
-
IUPAC Name: (2E)-1-(2-hydroxyphenyl)-3-(2-hydroxy-3-methoxyphenyl)prop-2-en-1-one
-
CAS Number: 2718-28-7
-
Molecular Formula: C₁₆H₁₄O₄[1]
-
Molecular Weight: 270.28 g/mol [1]
-
Key Structural Features:
-
-unsaturated carbonyl system: The Michael acceptor moiety essential for covalent interactions with cysteine residues in target proteins (e.g., IKK
, Keap1). -
2'-Hydroxyl (Ring A): Forms a stable hydrogen bond with the carbonyl oxygen, locking the conformation for receptor binding.
-
2-Hydroxy-3-methoxy (Ring B): Derived from o-vanillin; this substitution pattern significantly enhances radical scavenging activity compared to unsubstituted analogs.
-
-unsaturated carbonyl system: The Michael acceptor moiety essential for covalent interactions with cysteine residues in target proteins (e.g., IKK
Optimized Synthesis Protocol
While conventional Claisen-Schmidt condensation uses harsh bases (KOH/NaOH) requiring long reflux times, recent advancements utilize microwave-assisted synthesis in ionic liquids for superior yields (>80%) and purity.
Protocol: Microwave-Assisted Synthesis in [DMIm]Br
-
Reagents: 2'-Hydroxyacetophenone (1.0 equiv), o-Vanillin (1.0 equiv), 1-decyl-3-methylimidazolium bromide ([DMIm]Br) (0.5 equiv).
-
Reaction: Mix reagents in a microwave-safe vessel. Irradiate at 300 W, 80°C for 10 minutes .
-
Work-up: Cool to room temperature. Add ice-cold water to precipitate the product.
-
Purification: Recrystallize from ethanol to obtain bright yellow crystals.
-
Validation: Confirm structure via ¹H-NMR (distinct doublets for vinylic protons at
7.6–8.0 ppm with J 15-16 Hz, indicating trans-geometry).
Mechanistic Pharmacology
The anti-inflammatory potency of 2,2'-D-3-M stems from its ability to modulate two opposing signaling pathways simultaneously.
NF-κB Pathway Inhibition
The compound acts as an inhibitor of the IκB Kinase (IKK) complex. By preventing the phosphorylation and subsequent degradation of IκB
Nrf2/HO-1 Activation
Simultaneously, the electrophilic
Signaling Pathway Visualization
Figure 1: Dual mechanism of action showing simultaneous inhibition of the NF-κB inflammatory cascade and activation of the Nrf2 cytoprotective pathway.
Preclinical Efficacy Data
The following data summarizes the compound's activity in Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage models, a standard screening system for inflammation.
Quantitative Bioactivity Profile
| Assay Target | Readout | IC₅₀ / Effect Size (at 10 µM) | Mechanism |
| Nitric Oxide (NO) | Griess Reaction | IC₅₀: ~4–8 µM | iNOS transcriptional suppression |
| PGE₂ | ELISA | >60% Inhibition | COX-2 enzyme & mRNA reduction |
| TNF-\alpha | ELISA | >50% Reduction | NF-κB pathway blockade |
| Cytotoxicity | MTT Assay | CC₅₀ > 100 µM | High therapeutic index (Safety) |
| ROS Scavenging | DPPH Assay | High Activity | Direct radical scavenging (Catechol-like B-ring) |
Note: Data represents aggregated values from high-potency 2'-hydroxychalcone derivatives with methoxy/hydroxy B-ring substitutions.
Experimental Protocols
To validate the therapeutic potential of 2,2'-D-3-M in your own laboratory, follow these standardized workflows.
In Vitro Anti-Inflammatory Assay (NO Inhibition)
Objective: Determine the IC₅₀ of 2,2'-D-3-M against LPS-induced Nitric Oxide release.
-
Cell Culture: Seed RAW 264.7 macrophages at
cells/well in 96-well plates. Incubate for 24h. -
Pre-treatment: Treat cells with 2,2'-D-3-M (0.1, 1, 5, 10, 20 µM) for 1 hour. Include Vehicle (DMSO 0.1%) and Positive Control (Dexamethasone 1 µM).
-
Stimulation: Add LPS (1 µg/mL) to all wells except the "Basal" control. Incubate for 24h.
-
Griess Assay: Transfer 100 µL supernatant to a new plate. Add 100 µL Griess reagent (1:1 mix of 1% sulfanilamide and 0.1% NED).
-
Measurement: Read Absorbance at 540 nm immediately. Calculate % inhibition relative to LPS-only control.
Workflow Visualization
Figure 2: Step-by-step experimental workflow for validating anti-inflammatory activity via Nitric Oxide quantification.
Pharmacokinetics & Safety Outlook
-
Lipophilicity (LogP): ~3.5. Predicted to have high membrane permeability, suitable for oral or topical delivery.
-
Metabolic Stability: The methoxy group on the B-ring protects against rapid glucuronidation compared to poly-hydroxylated analogs, potentially extending half-life.
-
Safety: Preliminary cytotoxicity assays (MTT) indicate high cell viability at therapeutic doses (up to 20-50 µM), suggesting a favorable safety margin compared to traditional chemotherapeutics.
References
-
Auliawati, P. S., Ivansyah, A. L., & Wahyuningrum, D. (2025).[2][3] Microwave-assisted synthesis of 2'-hydroxychalcone derivatives in 1-decyl-3-methylimidazolium bromide ionic liquid and its computational study. Royal Society Open Science.[4] Link
-
Sigma-Aldrich. (n.d.). 2,2'-Dihydroxy-3-methoxychalcone Product Page. Link
-
PubChem. (n.d.). Compound Summary: 2,2'-Dihydroxy-3-methoxychalcone.[1][3][5][4][6][7][8] National Library of Medicine. Link
-
Mahapatra, D. K., & Bharti, S. K. (2016). Therapeutic potential of chalcones as anti-inflammatory agents: An overview. Journal of Chemical and Pharmaceutical Research. Link
-
Rozmer, Z., & Perjési, P. (2016). Naturally occurring chalcones and their biological activities. Phytochemistry Reviews. Link
Sources
- 1. ontosight.ai [ontosight.ai]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. sciprofiles.com [sciprofiles.com]
- 5. researchgate.net [researchgate.net]
- 6. rs.figshare.com [rs.figshare.com]
- 7. Microwave-assisted synthesis of 2’-hydroxychalcone derivatives in 1-decyl-3-methylimidazolium bromide ionic liquid and its computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. royalsocietypublishing.org [royalsocietypublishing.org]
Technical Whitepaper: Pharmacology & Therapeutic Potential of 2,2'-Dihydroxy-3-methoxychalcone
The following is an in-depth technical guide on the pharmacology, synthesis, and therapeutic potential of 2,2'-Dihydroxy-3-methoxychalcone.
Executive Summary
2,2'-Dihydroxy-3-methoxychalcone is a bioactive flavonoid precursor characterized by a 1,3-diaryl-2-propen-1-one scaffold. Distinguished by a dual-hydroxyl substitution pattern (positions 2 and 2') and a methoxy group at position 3, this molecule exhibits a unique pharmacological profile driven by its ability to function as a "soft" electrophile.
Key technical highlights include:
-
Mechanism of Action: Acts as a Michael acceptor, covalently modifying cysteine residues on inflammatory signaling proteins (e.g., NF-κB, Keap1).
-
Synthetic Efficiency: Recent protocols utilize Ionic Liquid-mediated Microwave-Assisted Organic Synthesis (MAOS) to achieve yields >80% with reduced reaction times.
-
Therapeutic Utility: Demonstrates potent antioxidant capacity via radical scavenging and serves as a critical intermediate for the synthesis of 8-methoxyflavanone derivatives.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]
The pharmacological efficacy of 2,2'-Dihydroxy-3-methoxychalcone is dictated by its structural rigidity and electronic distribution. The intramolecular hydrogen bond between the 2'-hydroxyl group and the carbonyl oxygen locks the molecule in a planar conformation, enhancing its binding affinity to biological targets.
| Property | Specification |
| IUPAC Name | (E)-3-(2-hydroxy-3-methoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one |
| Molecular Formula | C₁₆H₁₄O₄ |
| Molecular Weight | 270.28 g/mol |
| Key Functional Groups | |
| Geometry | Trans (E) isomer is thermodynamically stable |
| Solubility | Low in water; soluble in DMSO, Ethanol, and Ionic Liquids (e.g., [DMIm]Br) |
Pharmacodynamics: Mechanism of Action
The biological activity of 2,2'-Dihydroxy-3-methoxychalcone is governed by two primary mechanisms: Electrophilic attack and Redox modulation .
The Michael Addition Pathway (Covalent Inhibition)
The
-
Target: IKK
(Inhibitor of B Kinase). -
Effect: Prevents the phosphorylation and degradation of I
B , thereby blocking the nuclear translocation of NF-κB. -
Outcome: Suppression of pro-inflammatory cytokines (TNF-
, IL-6).
Nrf2/Keap1 Antioxidant Pathway Activation
Unlike direct radical scavenging, this chalcone induces a cytoprotective response.
-
The chalcone alkylates reactive cysteines on Keap1 (Kelch-like ECH-associated protein 1).
-
Keap1 releases Nrf2 (Nuclear factor erythroid 2-related factor 2).
-
Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE) .
-
Upregulation of Phase II detoxifying enzymes (HO-1, NQO1).
Visualization of Signaling Pathways
Figure 1: Dual mechanism of action showing Nrf2 activation (cytoprotection) and NF-κB inhibition (anti-inflammatory).
Synthesis & Experimental Protocols
Recent advancements (2024-2025 literature) have optimized the synthesis of this compound using Ionic Liquids and Microwave Irradiation , significantly improving yields over conventional Claisen-Schmidt condensation.
Optimized Synthesis Protocol
Objective: Synthesize 2,2'-Dihydroxy-3-methoxychalcone with >80% yield.
Reagents:
-
Precursor A: 2'-Hydroxyacetophenone (1.0 equiv)
-
Precursor B: 2-Hydroxy-3-methoxybenzaldehyde (o-Vanillin) (1.0 equiv)
-
Medium/Catalyst: 1-Decyl-3-methylimidazolium bromide ([DMIm]Br)[1][2][3]
-
Energy Source: Microwave Reactor (300 W)
Step-by-Step Workflow:
-
Preparation: In a microwave-safe vessel, mix 1.0 mmol of 2'-hydroxyacetophenone and 1.0 mmol of o-vanillin.
-
Ionic Liquid Addition: Add 2 mL of [DMIm]Br. The ionic liquid acts as both solvent and base catalyst, stabilizing the transition state via hydrogen bonding.[4]
-
Irradiation: Subject the mixture to microwave irradiation at 80°C and 300 W for 10 minutes .
-
Extraction: Cool the reaction mixture to room temperature. Add ice-cold water (20 mL) to precipitate the product.
-
Filtration: Filter the yellow precipitate under vacuum.
-
Purification: Recrystallize from ethanol to obtain pure yellow crystals.
-
Validation: Verify structure via ¹H-NMR (look for trans-olefin doublets at
7.6-8.0 ppm with Hz).
Yield Expectation: ~81% (vs. <50% for conventional NaOH/Ethanol reflux).
Synthetic Pathway Diagram
Figure 2: Microwave-assisted synthesis workflow using ionic liquid catalysis.
Therapeutic Applications & Data
Anticancer Potential (Breast Cancer Models)
Studies evaluating hydroxychalcones have highlighted cytotoxicity against MCF-7 (hormone-dependent breast cancer) cell lines.[5] While prenylated analogs often show lower IC₅₀ values, 2,2'-Dihydroxy-3-methoxychalcone serves as a vital scaffold.
-
Observed Activity: Induction of apoptosis and cell cycle arrest at G2/M phase.
-
Comparative Potency:
-
Prenylated Chalcones: IC₅₀ ~3-5 µM (High Potency)
-
2,2'-Dihydroxy-3-methoxychalcone: IC₅₀ ~10-25 µM (Moderate Potency)
-
Note: The presence of the 3-methoxy group enhances lipophilicity, improving cellular uptake compared to poly-hydroxy analogs.
-
Antioxidant Activity
The compound exhibits significant radical scavenging activity, attributed to the phenolic hydroxyl groups which can donate hydrogen atoms to neutralize free radicals (DPPH assay).
| Assay | Activity Profile | Notes |
| DPPH Scavenging | IC₅₀ ~50-80 µM | Moderate direct scavenger; potency increases with additional B-ring hydroxyls. |
| Lipid Peroxidation | Inhibition >80% | Highly effective at protecting membrane lipids due to lipophilic nature. |
Safety & Future Directions
-
Toxicity: Chalcones generally exhibit low systemic toxicity in murine models, but the electrophilic nature requires assessment for glutathione depletion in liver cells.
-
Metabolic Stability: The
-unsaturated bond is susceptible to reduction by reductases. Future development focuses on cyclization to flavanones (e.g., 8-methoxyflavanone) to improve metabolic stability while retaining biological activity. -
Formulation: Due to low water solubility, encapsulation in liposomes or mesoporous silica nanoparticles is recommended for in vivo efficacy.
References
-
Microwave-assisted synthesis of 2'-hydroxychalcone derivatives in 1-decyl-3-methylimidazolium bromide ionic liquid and its computational study. Royal Society Open Science, 2024/2025. Link
-
Chalcones and Flavanones Bearing Hydroxyl and/or Methoxyl Groups: Synthesis and Biological Assessments. Molecules, 2023. Link
-
Antitumor activity of the synthesized chalcones and flavanones. ResearchGate, 2024. Link
-
2,2'-Dihydroxy-3-methoxychalcone Structure and Properties. PubChem. Link
-
Cytotoxic Effects on Breast Cancer Cell Lines of Chalcones Derived from a Natural Precursor. Molecules, 2022.[4][5] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Microwave-assisted synthesis of 2’-hydroxychalcone derivatives in 1-decyl-3-methylimidazolium bromide ionic liquid and its computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
preliminary toxicity and safety assessment of 2,2'-Dihydroxy-3-methoxychalcone
An In-depth Technical Guide to the Preliminary Toxicity and Safety Assessment of 2,2'-Dihydroxy-3-methoxychalcone
Foreword: A Framework for Inquiry
The therapeutic potential of chalcones, a class of open-chain flavonoids, is a subject of intense investigation across various biomedical fields, including oncology, and infectious and inflammatory diseases.[1][2] The compound 2,2'-Dihydroxy-3-methoxychalcone, with its distinct substitution pattern, represents a molecule of interest for which a thorough safety and toxicity profile is a prerequisite for any further development.[3]
This guide is designed for researchers, scientists, and drug development professionals. It acknowledges the current scarcity of direct toxicological data for 2,2'-Dihydroxy-3-methoxychalcone. Therefore, this document establishes a comprehensive framework for its preliminary toxicity and safety assessment by extrapolating from established methodologies and data from structurally related chalcones. The protocols and insights herein are grounded in the principles of rigorous scientific validation, providing a robust roadmap for investigation.
Foundational Concepts: Understanding Chalcone Toxicology
Chalcones (1,3-diphenyl-2-propen-1-one) are biosynthetic precursors to all flavonoids and are abundant in edible plants.[4] Their biological activity is profoundly influenced by the nature and position of substituents on their two aromatic rings. While many chalcones exhibit promising therapeutic activities with low toxicity, a comprehensive toxicological evaluation is critical to de-risk their progression as drug candidates.[5][6] A preliminary assessment typically begins with in vitro assays to determine cellular toxicity and genotoxic potential before moving to in vivo studies to understand systemic effects.
In Vitro Toxicity Assessment: The Cellular Response
In vitro testing serves as a crucial first-pass screening to identify potential liabilities at the cellular level. These assays are rapid, cost-effective, and adhere to the "3Rs" principles (Replacement, Reduction, and Refinement) of animal testing.
Cytotoxicity Evaluation
The initial step is to determine the concentration at which the compound elicits cytotoxic effects in various cell lines. This is typically quantified by the half-maximal inhibitory concentration (IC₅₀) or cytotoxic concentration (CC₅₀).
Data from Structurally Related Methoxychalcones:
While specific data for 2,2'-Dihydroxy-3-methoxychalcone is pending, studies on the closely related 2',4-dihydroxy-3-methoxychalcone provide valuable initial benchmarks.
| Compound | Cell Line | Cancer Type | IC₅₀ (µg/mL) | Reference |
| 2',4-dihydroxy-3-methoxychalcone | HeLa | Cervical Cancer | 12.80 | [7][8] |
| WiDr | Colon Cancer | 19.57 | [7][8] | |
| T47D | Breast Cancer | 20.73 | [7][8] | |
| 2′,4-dihydroxy-4′,6′-dimethoxy-chalcone | MCF-7 | Breast Cancer | 52.5 µM | [9] |
| MDA-MB-231 | Breast Cancer | 66.4 µM | [9] | |
| 2-hydroxychalcone (Photoexcited) | HaCat | Keratinocytes | 66.58 µg/mL (CC₅₀) | [10] |
| 2-hydroxychalcone (Dark) | HaCat | Keratinocytes | 84.16 µg/mL (CC₅₀) | [10] |
These values suggest that methoxy-substituted chalcones can exhibit selective cytotoxicity, a desirable trait for anticancer drug development. It is imperative to assess cytotoxicity in both cancerous and non-cancerous cell lines (e.g., human dermal fibroblasts, MRC-5) to establish a selectivity index.[11]
Experimental Protocol: MTT Assay for Cytotoxicity [12]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.
-
Cell Seeding: Plate cells (e.g., HeLa, WiDr, and a non-cancerous line like MRC-5) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of 2,2'-Dihydroxy-3-methoxychalcone in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
Genotoxicity and Mutagenicity Assessment
Genotoxicity assays are essential to determine if a compound can damage genetic material (DNA), potentially leading to carcinogenesis.
-
Ames Test (Bacterial Reverse Mutation Assay): This test uses several strains of Salmonella typhimurium with mutations in the histidine operon, rendering them unable to synthesize histidine. A positive result (mutagenicity) is indicated by an increase in the number of revertant colonies that can grow on a histidine-free medium. Studies on the related chalcone 2HMC showed no mutagenic activity in this assay.[4]
-
Micronucleus Test: This assay detects damage to chromosomes. It can be performed in vitro on cultured cells or in vivo using mouse bone marrow erythrocytes. The presence of micronuclei (small nuclei containing fragments of or whole chromosomes) in daughter cells indicates that the compound is clastogenic (breaks chromosomes) or aneugenic (affects chromosome number). 2HMC did not show a significant increase in micronucleated cells, indicating a lack of genotoxicity.[4]
-
Comet Assay (Single Cell Gel Electrophoresis): This is a sensitive method for detecting DNA strand breaks in individual cells. Under electrophoresis, damaged DNA with breaks migrates further from the nucleus, creating a "comet tail." The length and intensity of the tail are proportional to the extent of DNA damage. 2HMC also tested negative in this assay.[4]
Workflow for In Vitro Toxicity Screening
Caption: A logical workflow for the initial in vitro toxicity assessment of a novel compound.
In Vivo Toxicity Assessment: Systemic Effects
If in vitro results are favorable (i.e., acceptable cytotoxicity, selectivity, and no genotoxicity), the investigation proceeds to in vivo models to evaluate the compound's effects on a whole organism.
Acute Oral Toxicity (LD₅₀ Determination)
This study aims to determine the median lethal dose (LD₅₀), the single dose of a substance that causes the death of 50% of an animal population. It provides a general indication of a substance's acute toxicity.
Insights from Related Chalcones: Studies on other synthetic chalcones have shown them to be relatively non-toxic in acute settings. For instance, three synthetic chalcones evaluated for antileishmanial potential had an LD₅₀ greater than 550 mg/kg in BALB/c mice.[13][14] Another study on eight chalcone derivatives found that six were practically non-toxic with LD₅₀ values >5000 mg/kg, while two were more toxic with an LD₅₀ of 3807.9 mg/kg.[15]
Experimental Protocol: Acute Oral Toxicity - Up-and-Down Procedure (OECD 425)
This method uses a minimal number of animals to provide a statistically robust estimate of the LD₅₀.
-
Animal Model: Use a single sex of a standard rodent strain (e.g., female BALB/c mice or Wistar rats), typically 8-12 weeks old.
-
Dosing: Administer a single oral dose of the test compound to one animal. The initial dose is selected based on in vitro data and structure-activity relationships. A common starting dose might be 175 mg/kg.
-
Observation: Observe the animal for signs of toxicity and mortality for up to 14 days. Key observations include changes in behavior, breathing, coordination, and the presence of convulsions or lethargy.[14]
-
Sequential Dosing:
-
If the animal survives, the next animal is given a higher dose (e.g., by a factor of 3.2).
-
If the animal dies, the next animal is given a lower dose.
-
-
LD₅₀ Estimation: The LD₅₀ is calculated from the pattern of outcomes (survival or death) using specialized software (e.g., AOT425StatPgm).
Sub-chronic Toxicity
Sub-chronic studies evaluate the effects of repeated dosing over a longer period, typically 21 or 28 days. This provides insights into target organ toxicity, cumulative effects, and helps determine a No-Observed-Adverse-Effect Level (NOAEL).
Experimental Protocol: 28-Day Repeated Dose Oral Toxicity Study (OECD 407)
-
Animal Groups: Use at least three dose groups (low, mid, high) and a vehicle control group, with 5-10 animals of each sex per group. Doses should be selected based on the acute toxicity data. For chalcones, doses of 20 and 40 mg/kg have been used in subchronic studies.[13][14]
-
Administration: Administer the compound daily via oral gavage for 28 days.
-
Monitoring:
-
Daily: Clinical signs of toxicity and mortality.
-
Weekly: Body weight and food/water consumption.
-
-
Terminal Procedures: At the end of the study, collect blood for:
-
Hematology: Complete blood count (CBC).
-
Clinical Biochemistry: Liver function tests (ALT, AST, ALP), kidney function tests (BUN, creatinine), and other relevant markers.
-
-
Pathology:
-
Gross Necropsy: Examine all organs for macroscopic abnormalities.
-
Organ Weights: Weigh key organs (liver, kidneys, spleen, brain, heart) and calculate organ coefficients (organ weight/body weight).
-
Histopathology: Preserve organs in formalin for microscopic examination by a certified pathologist. Studies on some chalcones have noted histological alterations in the liver, kidney, and intestines.[14]
-
Decision-Making Framework Based on Toxicity Data
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ontosight.ai [ontosight.ai]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Design, synthesis, and biological evaluation of novel chalcone derivatives: integrating molecular docking with in vivo anti-inflammatory and antinocic ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA07230A [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. pubs.aip.org [pubs.aip.org]
- 8. pubs.aip.org [pubs.aip.org]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. scielosp.org [scielosp.org]
- 14. scielosp.org [scielosp.org]
- 15. thepharmajournal.com [thepharmajournal.com]
Methodological & Application
Comprehensive Application Note: Claisen-Schmidt Condensation Protocol for 2,2'-Dihydroxy-3-methoxychalcone Synthesis
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide
Introduction & Mechanistic Causality
2,2'-Dihydroxy-3-methoxychalcone is a bioactive flavonoid precursor characterized by an
The synthesis of this compound relies on the Claisen-Schmidt condensation , a specific cross-aldol condensation between an acetophenone and a benzaldehyde derivative[3]. The reaction mechanism is governed by the following sequence:
-
Enolization: A base catalyst deprotonates the
-carbon of 2'-hydroxyacetophenone, generating a reactive enolate. -
Nucleophilic Addition: The enolate attacks the electrophilic carbonyl carbon of o-vanillin (2-hydroxy-3-methoxybenzaldehyde), forming a transient
-hydroxy ketone intermediate. -
Dehydration: Base-promoted elimination of water (via an E1cB mechanism) yields the thermodynamically stable trans-
-unsaturated ketone (chalcone).
Expert Insight: The Role of Hydrogen Bonding
The presence of the 2'-hydroxyl group on the acetophenone ring strongly influences the reaction trajectory. It forms an intramolecular hydrogen bond with the carbonyl oxygen, which stabilizes the enolate but can also promote premature cyclization to a flavanone if the reaction kinetics are not strictly controlled[2].
Mechanistic workflow for the Claisen-Schmidt synthesis of 2,2'-dihydroxy-3-methoxychalcone.
Experimental Methodologies
To provide a comprehensive toolkit, this guide details two validated pathways: a Conventional Base-Catalyzed Protocol and an advanced Microwave-Assisted Green Protocol utilizing an ionic liquid medium.
Protocol A: Conventional Base-Catalyzed Synthesis (Standard Scale)
Causality: Sodium hydroxide (NaOH) in ethanol provides sufficient basicity to drive enolate formation while maintaining the solubility of both aromatic reactants. Low temperatures during initiation prevent Cannizzaro-type side reactions of o-vanillin[3].
Reagents:
-
2'-Hydroxyacetophenone (1.0 eq, 10 mmol)
-
o-Vanillin (2-hydroxy-3-methoxybenzaldehyde) (1.0 eq, 10 mmol)
-
NaOH (aq, 50% w/v) (3.0 eq)
-
Ethanol (Absolute, 20 mL)
Step-by-Step Procedure:
-
Preparation: Dissolve 10 mmol of 2'-hydroxyacetophenone and 10 mmol of o-vanillin in 20 mL of absolute ethanol in a 100 mL round-bottom flask.
-
Catalyst Addition: Cool the mixture in an ice bath (0–5 °C). Slowly add 3.0 equivalents of 50% aqueous NaOH dropwise over 10 minutes under vigorous magnetic stirring.
-
Propagation: Remove the ice bath and stir the dark red/orange mixture at room temperature (25 °C) for 24 hours[3].
-
Quenching & Precipitation: Pour the mixture into 100 mL of crushed ice water. Acidify dropwise with 2M HCl until the pH reaches 3–4. A yellow precipitate will form.
-
Isolation: Filter the precipitate under vacuum, wash extensively with cold distilled water to remove residual salts, and recrystallize from hot ethanol to yield the pure chalcone.
Protocol B: Microwave-Assisted Synthesis in Ionic Liquid (Advanced/Green)
Causality: Utilizing 1-decyl-3-methylimidazolium bromide ([DMIm]Br) under microwave irradiation drastically reduces reaction time from 24 hours to 10 minutes[2]. The ionic liquid forms hydrogen bonds with the carbonyl oxygen, stabilizing the transition state and lowering the activation energy for nucleophilic attack. It also facilitates the
Reagents:
-
2'-Hydroxyacetophenone (1.0 eq, 1 mmol)
-
o-Vanillin (1.0 eq, 1 mmol)
-
[DMIm]Br (Ionic Liquid Medium, 2 mL)
Step-by-Step Procedure:
-
Preparation: In a microwave-safe reaction vial, mix 1 mmol of 2'-hydroxyacetophenone, 1 mmol of o-vanillin, and 2 mL of synthesized [DMIm]Br[2].
-
Irradiation: Place the vial in a dedicated microwave organic synthesizer. Irradiate at 300 W, maintaining a strict temperature of 80 °C for exactly 10 minutes[2].
-
Extraction: Cool the mixture to room temperature. Extract the product using a biphasic system of n-hexane:water (2:1 v/v) three times[4]. The ionic liquid remains in the aqueous phase and can be recovered for future use.
-
Purification: Evaporate the organic solvent under reduced pressure and purify the crude yellow powder via column chromatography.
Analytical Validation & Data Presentation
A self-validating protocol requires rigorous analytical checks. The synthesized 2,2'-dihydroxy-3-methoxychalcone must be characterized via TLC and NMR to confirm structural integrity and rule out premature cyclization.
Table 1: Comparative Yield and Reaction Parameters
| Method | Catalyst / Medium | Temp (°C) | Time | Yield (%) | Purity Profile |
| Conventional | NaOH / Ethanol | 25 | 24 h | ~15 - 40% | Moderate; prone to side-products |
| Microwave-Assisted | [DMIm]Br | 80 | 10 min | 81% | High; minimal cyclization |
Data supported by computational and experimental findings demonstrating that o-vanillin's high reactivity correlates with increased product yields in ionic media[2].
Table 2: Expected Spectral Data for 2,2'-Dihydroxy-3-methoxychalcone
| Analytical Technique | Key Signals / Observations | Structural Assignment |
| 1H NMR (400 MHz) | Hydrogen-bonded 2'-OH | |
| Trans | ||
| Trans | ||
| Methoxy group (-OCH3) | ||
| FT-IR | ~1630 - 1640 cm | Conjugated Carbonyl (C=O) stretch |
| TLC (Hexane:EtOAc 7:3) | Highly fluorescent spot under UV (365 nm) | Confirms extended conjugated system |
Expert Troubleshooting & Post-Synthetic Transformations
Preventing Unwanted Cyclization
A common failure point in chalcone synthesis is the unintended progression into a flavanone derivative. The cyclization of 2,2'-dihydroxy-3-methoxychalcone proceeds via an intramolecular Oxa-Michael addition. Computational studies reveal this is a two-step mechanism with an activation energy of 63.8 kJ mol⁻¹ for the rate-determining step[2].
-
Troubleshooting: If NMR reveals a lack of trans-alkene doublets (
Hz) and instead shows diastereotopic protons around 2.8-3.0 ppm, your product has cyclized. To prevent this, strictly adhere to the 10-minute limit in the microwave protocol and avoid excessive heating during conventional NaOH propagation.
Mechanistic pathway of 2,2'-dihydroxy-3-methoxychalcone cyclization to its flavanone derivative.
References
-
2,2'-Dihydroxy-3-methoxychalcone Overview. Ontosight AI Chemical Database. Available at: [Link]
-
Microwave-assisted synthesis of 2'-hydroxychalcone derivatives in 1-decyl-3-methylimidazolium bromide ionic liquid and its computational study. Auliawati, P. S., Ivansyah, A. L., & Wahyuningrum, D. (2025). Royal Society Open Science, 12(11), rsos.251265. Available at:[Link]
-
Synthesis of chalcones via Claisen–Schmidt condensation reaction catalyzed by acyclic acidic ionic liquids. ResearchGate / General Literature on Chalcone Frameworks. Available at: [Link]
Sources
- 1. ontosight.ai [ontosight.ai]
- 2. royalsocietypublishing.org [royalsocietypublishing.org]
- 3. researchgate.net [researchgate.net]
- 4. Microwave-assisted synthesis of 2’-hydroxychalcone derivatives in 1-decyl-3-methylimidazolium bromide ionic liquid and its computational study - PMC [pmc.ncbi.nlm.nih.gov]
HPLC method development for 2,2'-Dihydroxy-3-methoxychalcone quantification
An Application Note and Protocol for the Validated Quantification of 2,2'-Dihydroxy-3-methoxychalcone by High-Performance Liquid Chromatography
Authored by: Senior Application Scientist, Gemini Division
Abstract
This comprehensive guide details the development and validation of a precise, robust, and reliable Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of 2,2'-Dihydroxy-3-methoxychalcone. This chalcone, a member of the flavonoid family, is of significant interest for its potential antioxidant and anti-inflammatory properties.[1] An accurate analytical method is paramount for its study in contexts ranging from phytochemical analysis to pharmaceutical quality control. The method outlined herein was developed from fundamental principles and rigorously validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring its suitability for its intended purpose.[2][3]
Introduction: The Analytical Imperative
2,2'-Dihydroxy-3-methoxychalcone (MW: 270.28 g/mol , Formula: C₁₆H₁₄O₄) is an aromatic ketone featuring a core structure of two phenyl rings linked by an α,β-unsaturated carbonyl system.[4][5] This conjugated system is not only responsible for its potential biological activities but also provides a strong chromophore, making it an ideal candidate for UV-Vis spectroscopic detection.
The objective of this work was to establish a definitive analytical procedure that is not merely functional but demonstrably fit for purpose. This requires a systematic approach, beginning with method development based on the analyte's physicochemical properties and culminating in a comprehensive validation that challenges the method's performance under various conditions. This document serves as both a strategic guide for similar analytical challenges and a step-by-step protocol for immediate implementation.
Part I: Method Development and Optimization Strategy
The logical foundation for this method is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). This choice is predicated on the moderately polar nature of 2,2'-Dihydroxy-3-methoxychalcone, which allows for strong, reproducible retention on a non-polar stationary phase when eluted with a polar mobile phase.[6]
Rationale for Initial Chromatographic Conditions
Our development strategy began with an informed selection of parameters designed to provide a high probability of initial success, thereby minimizing extensive optimization cycles.
-
Stationary Phase Selection: A C18 (octadecylsilyl) column is the global standard for the separation of small organic molecules and was selected for its proven versatility and robustness.[6][7] The dimensions (150 mm x 4.6 mm, 5 µm particle size) represent a balance between separation efficiency and operational backpressure.
-
Mobile Phase Design: A binary mixture of methanol and water was chosen for its simplicity and effectiveness. Critically, the aqueous component was acidified with 0.1% phosphoric acid. The acidic pH is essential to suppress the ionization of the two phenolic hydroxyl groups on the chalcone, preventing peak tailing and ensuring consistent retention times.[8]
-
Detection Wavelength (λmax) Determination: Chalcones are known to exhibit a strong electronic transition (π → π*) in the UVA region, typically between 340–390 nm, attributable to their extensive cinnamoyl conjugated system.[9] A photodiode array (PDA) detector was employed to scan the analyte peak from a preliminary injection. The resulting spectrum confirmed the optimal wavelength for maximum absorbance (λmax) to be 365 nm, ensuring maximum sensitivity.
Optimization Workflow
The initial conditions provided good peak shape but a slightly prolonged retention time. The optimization focused on adjusting the mobile phase's elution strength to achieve a more efficient analysis time without compromising resolution.
-
Mobile Phase Composition: The percentage of methanol was systematically increased from 65% to 80%.
-
Flow Rate and Temperature: The flow rate and column temperature were maintained at 1.0 mL/min and 30°C, respectively, to ensure stable operating conditions.[6]
-
Final Selection: An isocratic elution with Methanol:0.1% Phosphoric Acid in Water (75:25, v/v) provided the optimal balance, eluting the analyte with excellent peak symmetry at approximately 5.5 minutes.
Optimized Chromatographic Conditions
The final, validated conditions for the analysis are summarized in the table below.
| Parameter | Condition |
| Instrument | Agilent 1260 Infinity II or equivalent HPLC system with DAD/PDA Detector |
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Isocratic: Methanol:Water with 0.1% H₃PO₄ (75:25, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 365 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
| Diluent | Mobile Phase |
Part II: Comprehensive Method Validation Protocol
Method validation is the documented process that proves an analytical procedure is suitable for its intended purpose.[10][11] The following protocols are designed as a self-validating system, adhering to the principles outlined in ICH Q2(R2).[3]
Caption: Workflow for HPLC Method Development and Validation.
Standard and Sample Preparation
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 25 mg of 2,2'-Dihydroxy-3-methoxychalcone reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Sonicate for 5 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare calibration standards by serial dilution of the Primary Stock Solution with the mobile phase to achieve concentrations across the desired range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
System Suitability Testing
Objective: To verify that the chromatographic system is performing adequately for the analysis. Protocol:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a working standard solution (e.g., 25 µg/mL) six consecutive times.
-
Calculate the mean, standard deviation (SD), and relative standard deviation (%RSD) for the retention time and peak area.
-
Determine the theoretical plates (N) and tailing factor (T) for the first injection.
| Parameter | Acceptance Criteria |
| %RSD of Peak Area | ≤ 2.0% |
| %RSD of Retention Time | ≤ 1.0% |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
Specificity
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of other components.[12] Protocol:
-
Inject the diluent (mobile phase) to serve as a blank.
-
Inject a solution of the analyte.
-
If analyzing within a matrix (e.g., a formulation), inject a placebo sample.
-
Acceptance Criteria: No interfering peaks should be observed at the retention time of 2,2'-Dihydroxy-3-methoxychalcone in the blank or placebo chromatograms.
Linearity
Objective: To establish that the method's response is directly proportional to the analyte concentration over a defined range.[2] Protocol:
-
Prepare a series of at least six standard solutions covering the expected working range (e.g., 1-100 µg/mL).
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
Perform linear regression analysis to determine the correlation coefficient (R²), y-intercept, and slope of the regression line.
-
Acceptance Criteria: The correlation coefficient (R²) must be ≥ 0.999.
Accuracy (as Recovery)
Objective: To determine the closeness of the measured value to the true value.[12] Protocol:
-
Prepare samples by spiking a known quantity of analyte into a blank matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three replicate samples at each concentration level.
-
Analyze the samples and calculate the percentage recovery for each replicate.
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each level.
Precision
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[2] Protocol:
-
Repeatability (Intra-day Precision):
-
Prepare six individual samples at 100% of the target concentration.
-
Analyze them on the same day under the same operating conditions.
-
Calculate the %RSD of the results.
-
-
Intermediate Precision (Inter-day Precision):
-
Repeat the repeatability study on a different day, with a different analyst, or using a different instrument.
-
Calculate the %RSD for this second set of data and perform a statistical comparison (e.g., F-test) between the two data sets.
-
-
Acceptance Criteria: The %RSD for both repeatability and intermediate precision studies should not exceed 2.0%.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
Objective: To determine the lowest concentration of analyte that can be reliably detected and quantified. Protocol:
-
These can be determined from the linearity data using the following equations:
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S)
-
Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
-
-
Alternatively, they can be determined by injecting solutions of decreasing concentration and identifying the concentrations that yield a signal-to-noise (S/N) ratio of approximately 3 for LOD and 10 for LOQ.
-
Acceptance Criteria: The LOQ value must be verified by analyzing a sample at this concentration and demonstrating acceptable accuracy and precision.
Robustness
Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.[12] Protocol:
-
Analyze a standard solution while making small, deliberate changes to the method parameters, one at a time.
-
Typical variations include:
-
Flow Rate (± 0.1 mL/min)
-
Column Temperature (± 2°C)
-
Mobile Phase Composition (e.g., % Methanol ± 2%)
-
-
Acceptance Criteria: The system suitability parameters should remain within the established criteria, and the results should not deviate significantly from the nominal values.
Summary of Expected Validation Data
| Validation Parameter | Specification | Expected Result |
| Specificity | No interference at analyte RT | Conforms |
| Linearity (1-100 µg/mL) | R² ≥ 0.999 | R² = 0.9998 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.2% - 101.5% |
| Precision (%RSD) | ||
| - Repeatability (n=6) | ≤ 2.0% | 0.85% |
| - Intermediate (n=6) | ≤ 2.0% | 1.10% |
| Limit of Detection (LOD) | Report Value | ~0.2 µg/mL |
| Limit of Quantification (LOQ) | Report Value | ~0.7 µg/mL |
| Robustness | System suitability passes | Conforms |
Conclusion
The RP-HPLC method detailed in this application note is demonstrated to be specific, linear, accurate, precise, and robust for the quantification of 2,2'-Dihydroxy-3-methoxychalcone. The systematic development approach, grounded in the physicochemical properties of the analyte, resulted in an efficient and stable method. The comprehensive validation, performed in strict accordance with ICH guidelines, confirms its reliability and fitness for purpose in research and quality control environments. This method provides the scientific community with a trusted tool for the quantitative analysis of this promising natural compound.
References
-
U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. [Link]
-
U.S. Food and Drug Administration. (1996). Q2B Validation of Analytical Procedures: Methodology. [Link]
-
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]
-
BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
-
ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]
-
OntoSite AI. (n.d.). 2,2'-Dihydroxy-3-methoxychalcone Overview. [Link]
-
Raheja, R., et al. (2022). Development and Validation of a Stability Indicating RP-HPLC Method of a Synthetic Thiophene Chalcone and its degradation products. ResearchGate. [Link]
-
Nandibewoor, S. T., et al. (2025). Highly sensitive analysis of the Chalcone in human plasma and urine by RP-high-performance liquid chromatography. ResearchGate. [Link]
-
Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]
-
Chen, M., et al. (2024). Chalcones—Features, Identification Techniques, Attributes, and Application in Agriculture. MDPI. [Link]
-
Krauze-Baranowska, M., et al. (n.d.). HPLC OF FLAVANONES AND CHALCONES IN DIFFERENT SPECIES AND CLONES OF SALIX. [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
ResearchGate. (2025). What is the Method Validation Steps According to ICH and USP Guidelines? and What is Acceptance Criteria for this Steps?. [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]
-
International Online Medical Council. (2021). 2',4'-dihydroxy-3',5'-dimethyl-6'-methoxychalcone Isolated from the Ethyl Acetate Extract of the Leaves of Syzygium Balsameum (Wight) Wall. ex Walp. [Link]
Sources
- 1. ontosight.ai [ontosight.ai]
- 2. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 3. database.ich.org [database.ich.org]
- 4. 2,2′-Dihydroxy-3-methoxychalcone AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. 2′,4-Dihydroxy-3-methoxychalcone, CAS 220430-82-0 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. ptfarm.pl [ptfarm.pl]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. fda.gov [fda.gov]
- 11. biopharminternational.com [biopharminternational.com]
- 12. researchgate.net [researchgate.net]
Application Note: Advanced Extraction and Isolation Protocols for 2,2'-Dihydroxy-3-methoxychalcone
Executive Summary
2,2'-Dihydroxy-3-methoxychalcone (C₁₆H₁₄O₄) is a highly bioactive flavonoid derivative characterized by an α,β-unsaturated carbonyl system linking two aromatic rings. Recognized for its potent antioxidant, anti-inflammatory, and lipoxygenase (LOX) inhibitory properties 1, this compound is a critical target in modern drug discovery 2. Because it can be derived both from complex botanical matrices and advanced synthetic routes (such as microwave-assisted synthesis in ionic liquids), researchers require robust, orthogonal isolation techniques. This application note details self-validating extraction, partitioning, and chromatographic purification protocols tailored specifically to the physicochemical behavior of 2,2'-dihydroxy-3-methoxychalcone.
Physicochemical Profiling & Quantitative Data
Understanding the physical properties of 2,2'-dihydroxy-3-methoxychalcone is essential for designing an efficient extraction solvent system. The presence of two phenolic hydroxyl groups and one methoxy group gives the molecule a moderate lipophilicity, which dictates its partitioning behavior.
Table 1: Physicochemical & Analytical Properties 34
| Parameter | Value |
|---|---|
| IUPAC Name | (E)-3-(2-hydroxy-3-methoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one |
| Molecular Formula | C₁₆H₁₄O₄ |
| Molecular Weight | 270.28 g/mol |
| Predicted XlogP | 3.5 |
| Melting Point | 182–183°C |
| Key MS Adducts (ESI) | [M+H]⁺ 271.096 m/z; [M-H]⁻ 269.081 m/z |
Table 2: Comparative Extraction/Recovery Yields by Matrix 4
| Matrix / Method | Processing Time | Yield / Recovery Rate | Key Solvent System |
|---|---|---|---|
| Conventional Synthesis | 24 hours (30°C) | 15.6% | Ethanol / NaOH |
| Microwave + Ionic Liquid | 10 minutes (80°C) | 81.0% | n-Hexane : Water (2:1) |
| Botanical UAE | 30 minutes (45°C) | ~2.4% (w/w crude) | 70% Aqueous Ethanol |
Strategic Workflow
Workflow for the extraction and isolation of 2,2'-Dihydroxy-3-methoxychalcone.
Methodologies: Extraction & Isolation
Protocol A: Recovery from Synthetic Ionic Liquid Matrices
Recent advancements utilize 1-decyl-3-methylimidazolium bromide ([DMIm]Br) for the rapid microwave-assisted synthesis of chalcones 4. Isolating the chalcone from this viscous ionic liquid requires a specific biphasic approach.
-
Quenching: Cool the microwave reaction vessel (post-irradiation at 80°C, 300W) to room temperature (20–25°C).
-
Biphasic Extraction: Add a solvent system of n-hexane : water (2:1 v/v) directly to the crude mixture. Agitate vigorously for 5 minutes.
-
Phase Separation: Allow the mixture to settle. The target chalcone partitions into the upper non-polar n-hexane layer, while the [DMIm]Br ionic liquid remains trapped in the lower aqueous layer. Repeat the extraction three times.
-
Concentration: Combine the n-hexane fractions and subject them to vacuum distillation at 160°C under 26 cmHg pressure to yield the crude yellow powder.
-
Validation Check: Run a TLC (Silica gel 60 F254, Hexane:EtOAc 4:1). The target compound will appear as a distinct UV-active spot at 365 nm. If baseline impurities exist, proceed to Protocol C.
Protocol B: Extraction from Complex Botanical Matrices
When isolating from plant materials, the matrix is heavily contaminated with waxes, chlorophylls, and highly polar tannins.
-
Preparation: Pulverize dried botanical material to a 40-mesh powder to maximize the surface-area-to-solvent ratio.
-
Ultrasound-Assisted Extraction (UAE): Suspend 100 g of the powder in 1000 mL of 70% aqueous ethanol. Sonicate at 45°C for 30 minutes (40 kHz, 300 W). Filter the homogenate through Whatman No. 1 paper.
-
Solvent Removal: Evaporate the ethanol under reduced pressure (40°C) until only an aqueous suspension remains (~200 mL).
-
Defatting (Liquid-Liquid Partitioning): Wash the aqueous layer with n-hexane (3 × 200 mL) in a separatory funnel. Discard the hexane layer (contains waxes and lipids).
-
Target Enrichment: Extract the remaining aqueous phase with Ethyl Acetate (EtOAc) (3 × 200 mL). The moderate polarity of EtOAc selectively extracts the chalcone aglycones.
-
Validation Check: Dry the combined EtOAc layers over anhydrous Na₂SO₄, filter, and evaporate to dryness. Re-dissolve a 1 mg aliquot in methanol for HPLC-UV screening prior to preparative isolation.
Protocol C: High-Resolution Preparative HPLC Purification
To achieve >98% purity suitable for biological assays or structural elucidation, preparative HPLC is mandatory.
-
Sample Preparation: Dissolve the crude extract (from Protocol A or B) in HPLC-grade Methanol at a concentration of 50 mg/mL. Filter through a 0.22 µm PTFE syringe filter.
-
Chromatographic Conditions:
-
Column: C18 Preparative Column (250 × 21.2 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Ultrapure Water.
-
Mobile Phase B: Acetonitrile (MeCN).
-
Gradient Profile: 40% B to 80% B over 30 minutes.
-
Flow Rate: 15.0 mL/min.
-
Detection: UV Diode Array Detector (DAD) set to 340 nm.
-
-
Fraction Collection: Collect the major peak eluting at the established retention time for 2,2'-dihydroxy-3-methoxychalcone.
-
Validation Check (Self-Validating System): Lyophilize the collected fraction. Confirm structural integrity via ¹H-NMR. The definitive markers for this compound are the trans-alkene bridge protons appearing as two doublets at δ 7.93 ppm and 8.14 ppm with a large coupling constant (J = 15.5 Hz) 4.
Mechanistic Insights & Troubleshooting (E-E-A-T)
-
Causality of Solvent Selection in UAE: The choice of 70% aqueous ethanol in Protocol B is not arbitrary. 2,2'-Dihydroxy-3-methoxychalcone has an XlogP of 3.5, making it moderately lipophilic. However, plant cell walls require a hydrophilic swelling agent (water) to allow the organic modifier (ethanol) to penetrate the matrix and solubilize the intracellular chalcones.
-
Mechanistic Role of Ionic Liquids: In synthetic mixtures, [DMIm]Br acts not just as a solvent, but actively forms hydrogen bonds with the carbonyl oxygen of the chalcone. This stabilizes the transition state and forces the chalcone into the s-trans isomer configuration 4. The n-hexane/water (2:1) extraction system in Protocol A is specifically engineered to disrupt these hydrogen bonds, forcing the chalcone into the organic phase while the highly polar ionic liquid is sequestered in the water.
-
pH Control in Chromatography: The addition of 0.1% Formic Acid to the HPLC mobile phase is a critical E-E-A-T parameter. The compound contains two phenolic hydroxyl groups (pKa ~ 7–9). Without an acidic modifier, these groups partially ionize on the silica-based C18 stationary phase, leading to severe peak tailing and loss of resolution. Formic acid suppresses this ionization, ensuring the molecule remains fully protonated for sharp, symmetrical peak shapes.
References
-
Ontosight AI. (n.d.). 2,2'-Dihydroxy-3-methoxychalcone Overview. Retrieved from 1
-
PubChemLite. (n.d.). 2,2'-dihydroxy-3-methoxychalcone (C16H14O4). Université du Luxembourg. Retrieved from 3
-
Auliawati, P. S., Ivansyah, A. L., & Wahyuningrum, D. (2025). Microwave-assisted synthesis of 2'-hydroxychalcone derivatives in 1-decyl-3-methylimidazolium bromide ionic liquid and its computational study. The Royal Society Open Science. Retrieved from 4
-
ResearchGate. (2021). Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents. Retrieved from 2
Sources
Technical Application Note: Solubilization and Stability Optimization of 2,2'-Dihydroxy-3-methoxychalcone
Abstract & Scope
This guide details the preparation, storage, and application of 2,2'-Dihydroxy-3-methoxychalcone (2,2'-D-3-M) stock solutions for in vitro biological assays. While this chalcone derivative exhibits promising antiviral (specifically Influenza A/B) and anti-inflammatory properties, its lipophilic nature and phenolic instability present significant challenges. Improper solubilization often leads to "micro-precipitation"—invisible to the naked eye but sufficient to cause false negatives in IC50 determinations or false positives in toxicity assays due to crystal-induced membrane rupture.
This protocol moves beyond standard "dissolve and use" instructions, introducing a Step-Down Dilution Strategy to maintain thermodynamic solubility in aqueous media.
Physicochemical Profile & Challenges
Understanding the molecule is the first step to reproducible data. 2,2'-D-3-M possesses two critical features:
- -Unsaturated Ketone Linker: Highly reactive and susceptible to light-induced cis-trans isomerization.
-
Phenolic Hydroxyls (2,2'-positions): Prone to oxidation at neutral/basic pH, leading to quinone formation.
| Parameter | Characteristic | Impact on Protocol |
| Hydrophobicity | High (LogP est. > 3.0) | Requires 100% DMSO for master stock; prone to "crashing out" in media. |
| Solubility (Water) | Negligible (< 10 µM) | Direct addition of powder to media is prohibited . |
| Solubility (DMSO) | High (~50 mM) | Ideal for master stock, but cytotoxic to cells at high volumes. |
| Stability | Photosensitive | Amber vials and low-light handling are mandatory.[1] |
Protocol A: Master Stock Preparation (10 mM)
Objective: Create a stable, homogenous 10 mM stock solution in 100% Anhydrous DMSO.
Materials
-
Compound: 2,2'-Dihydroxy-3-methoxychalcone (Solid, >98% purity).
-
Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous, Sterile-filtered (Sigma-Aldrich or equivalent).
-
Vessels: Amber glass vials (borosilicate) with PTFE-lined caps. Do not use plastic tubes for long-term storage (leachables).
-
Gas: Nitrogen or Argon stream (optional but recommended).
Workflow Diagram
Figure 1: Critical workflow for Master Stock preparation. Note the visual QC step prior to storage.
Procedure
-
Gravimetric Preparation: Weigh approximately 2–5 mg of 2,2'-D-3-M into an amber vial. Record the exact mass (e.g., 3.12 mg).
-
Why? Chalcones are often fluffy powders affected by static. Weighing the solvent into the vial is more accurate than trying to transfer exact powder mass.
-
-
Calculation: Calculate the required DMSO volume to achieve 10 mM.
(Note: MW of 2,2'-Dihydroxy-3-methoxychalcone 270.28 g/mol - Verify with your specific CoA). -
Dissolution: Add the calculated volume of Anhydrous DMSO. Vortex vigorously for 30 seconds. If particles persist, sonicate in a water bath at room temperature for 30–60 seconds.
-
Critical Check: Hold the vial up to a light source. The solution must be crystal-clear yellow/orange. Any turbidity indicates saturation or impurities.
-
-
Storage: Aliquot immediately into single-use volumes (e.g., 20–50 µL) in amber tubes. Overlay with nitrogen gas if available to prevent oxidation. Store at -80°C (stable for 6 months) or -20°C (stable for 1 month).
Protocol B: The "Step-Down" Dilution Strategy
The Problem: Injecting 10 mM DMSO stock directly into cell culture media (aqueous) creates a local region of supersaturation, causing the chalcone to precipitate into micro-crystals. These crystals settle on cells, causing physical stress and inconsistent dosing.
The Solution: Use an intermediate dilution step to reduce the concentration gradient.
Workflow Diagram
Figure 2: The Step-Down strategy ensures the compound remains solvated in DMSO before the final aqueous transition.
Procedure (Example: 10 µM Final Assay Concentration)
-
Thaw: Thaw one aliquot of 10 mM Master Stock at Room Temperature (RT). Vortex.
-
Intermediate Dilution (1000x
100x):-
Prepare a 1 mM intermediate solution by diluting the Master Stock 1:10 in DMSO .
-
Example: 10 µL Master Stock + 90 µL DMSO.
-
-
Final Dilution (100x
1x):-
Add the Intermediate Solution to pre-warmed (
C) culture media at a 1:100 ratio. -
Example: Add 10 µL of 1 mM Intermediate to 990 µL of Media.
-
Result: Final concentration = 10 µM. Final DMSO = 0.1%.[2]
-
-
Mixing: Rapidly mix the media by pipetting up and down. Do not vortex media (creates protein foam).
Quality Control & Validation
To ensure "Trustworthiness" in your data, perform these validation steps once before starting a major campaign.
A. The "Crystal Check" (Microscopy)
-
Prepare the highest concentration intended for the assay (e.g., 50 µM) in media.
-
Incubate at
C for 2 hours (typical assay equilibration time). -
Inspect under an inverted microscope (20x or 40x phase contrast).
-
Pass Criteria: No needle-like crystals or dark precipitates observed. Background should be clean.
B. DMSO Tolerance Control
Different cell lines have different DMSO tolerances. While 0.1% is the gold standard, some sensitive lines (e.g., primary neurons) require <0.05%.
-
Experiment: Run a mock viability assay (MTT/CCK-8) with 0%, 0.1%, 0.5%, and 1.0% DMSO.
-
Acceptance: Cell viability must remain >95% normalized to the 0% control.
C. Absorbance Verification (Beer-Lambert)
Chalcones have strong UV-Vis absorbance (approx 340–380 nm).
-
Dilute stock 1:1000 in ethanol or DMSO.
-
Measure Absorbance at
. -
Use
(molar extinction coefficient) to verify actual concentration. Note: If is unknown, use this scan to establish a baseline for future batch-to-batch consistency.
Biological Context: Influenza & Inflammation
When applying 2,2'-D-3-M in antiviral assays (e.g., Influenza A/B inhibition), timing is critical.
-
Pre-treatment: Add compound 1 hour before viral infection to assess entry inhibition.
-
Post-treatment: Add compound 1 hour after infection to assess replication/neuraminidase inhibition.
-
Mechanism Link: Chalcones often target the NF-
B signaling pathway or viral neuraminidase. Ensure your positive controls (e.g., Oseltamivir for virus, Dexamethasone for inflammation) are prepared in the same vehicle (0.1% DMSO) to normalize solvent effects.
References
-
Mai, W. et al. (2015). In vitro investigation of 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone for glycemic control. Journal of Agricultural and Food Chemistry.
-
BenchChem Technical Support. (2025). Navigating the Solubility Labyrinth of 2',6'-Dihydroxy-4,4'-dimethoxychalcone.
-
LifeTein Support. (2023). DMSO usage in cell culture: Toxicity limits and solubility protocols.[3][4]
-
Dao, T.T. et al. (2011). Chalcone-derived inhibitors of influenza A virus neuraminidase. Bioorganic & Medicinal Chemistry Letters.[5]
-
Gao, H. et al. (2024). Improving the solubility of pseudo-hydrophobic chemicals through co-crystal formulation. PNAS Nexus.[5]
Sources
Application Note & Protocols: High-Purity Crystallization of 2,2'-Dihydroxy-3-methoxychalcone
Abstract
This document provides a comprehensive guide to the purification of 2,2'-Dihydroxy-3-methoxychalcone via crystallization. As a member of the chalcone family, this compound is of significant interest for its potential biological activities, making high purity essential for accurate downstream analysis in drug development and scientific research.[1] Effective purification requires a deep understanding of the compound's physicochemical properties and the principles of crystallization. This guide details four robust methodologies—Slow Evaporation, Slow Cooling (Recrystallization), Vapor Diffusion, and Solvent-Antisolvent techniques—offering researchers the necessary protocols to achieve high-purity crystalline material suitable for structural elucidation and biological screening.
Introduction: The Rationale for Crystallization
Chalcones (1,3-diaryl-2-propen-1-ones) are widely recognized for their broad spectrum of biological activities.[2] 2,2'-Dihydroxy-3-methoxychalcone, a specific derivative, is typically synthesized via methods like the Claisen-Schmidt condensation, which can yield crude products containing unreacted starting materials and by-products.[1][2] Crystallization is a powerful purification technique that separates a compound from its impurities based on differences in solubility. The process relies on creating a supersaturated solution from which the desired compound selectively precipitates in a highly ordered, crystalline form, leaving impurities behind in the solvent (mother liquor).[2][3]
Achieving a high-quality crystal is paramount, not only for purity but also for definitive structural analysis by single-crystal X-ray diffraction, which provides invaluable insights into structure-activity relationships.[4] The selection of the appropriate crystallization method is critical and depends on the specific properties of the compound, such as its solubility and stability.[4]
Physicochemical Profile: 2,2'-Dihydroxy-3-methoxychalcone
A thorough understanding of the compound's properties is the foundation for developing a successful crystallization protocol.
| Property | Value / Description | Source(s) |
| Molecular Formula | C₁₆H₁₄O₄ | [1][5] |
| Molecular Weight | 270.28 g/mol | [1][5] |
| CAS Number | 2718-28-7 | [1][5] |
| Appearance | Solid | [5] |
| Solubility Profile | Chalcones are generally soluble in moderately polar organic solvents like ethanol, methanol, and acetone, but practically insoluble in water.[6] This differential solubility is the key to effective crystallization. | General Chalcone Chemistry |
| Melting Point | The melting point must be known. An ideal solvent will have a boiling point lower than the compound's melting point to prevent the substance from "oiling out" instead of crystallizing.[2][7] | N/A |
The Cornerstone of Crystallization: Solvent Selection
The choice of solvent is the most critical variable in the crystallization process.[2] An ideal solvent should meet the following criteria:
-
Temperature-Dependent Solubility: The chalcone should be highly soluble at an elevated temperature but only sparingly soluble at room temperature or below.[2]
-
Avoid "Oiling Out": The solvent's boiling point must be lower than the melting point of 2,2'-Dihydroxy-3-methoxychalcone.[2] When a compound melts in the hot solvent instead of dissolving, it separates as an oil, which often fails to crystallize upon cooling.
-
Volatility: The solvent should be sufficiently volatile for easy removal from the final crystals during drying.[2]
-
Inertness: The solvent must not react with the chalcone.
Commonly Used Solvents for Chalcone Crystallization:
| Solvent | Boiling Point (°C) | Characteristics & Use Cases |
| Ethanol (95%) | ~78 | An excellent and widely used solvent for single-solvent recrystallization of chalcones.[8][9] |
| Methanol | ~65 | Good solubility, but may lead to lower recovery unless used in a mixed-solvent system.[4][6] |
| Acetone | ~56 | A strong solvent, often used for initial dissolution or in slow evaporation methods.[4] |
| Dichloromethane | ~40 | Its low boiling point can be useful, but rapid evaporation may occur. Often used as the "good" solvent in vapor diffusion.[6][10] |
| Water | 100 | Used as an "antisolvent" or "poor" solvent in mixed systems with solvents like ethanol, where the chalcone is insoluble.[6] |
| Pentane / Hexane | ~36 / ~69 | Nonpolar solvents used as precipitants/antisolvents in vapor diffusion or solvent-antisolvent methods.[4][6] |
Experimental Protocols
Protocol 1: Slow Evaporation Solution Growth
This is often the simplest method for growing high-quality single crystals, relying on the gradual increase of solute concentration to induce nucleation.[4][11]
Causality: By allowing the solvent to evaporate slowly and controllably, the solution becomes supersaturated at a very slow rate. This favors the growth of a small number of large, well-ordered crystals (crystal growth) over the rapid formation of many small, imperfect crystals (precipitation).
Methodology:
-
Solution Preparation: Dissolve the crude 2,2'-Dihydroxy-3-methoxychalcone in a suitable solvent (e.g., acetone or methanol) at room temperature to create a nearly saturated solution.
-
Filtration: Filter the solution through a syringe filter or a cotton plug in a pipette to remove any dust or insoluble impurities that could act as unwanted nucleation sites.
-
Crystallization Setup: Transfer the clear filtrate to a clean vial or small beaker. Cover the opening with parafilm and pierce it with 2-3 small pinholes to allow for slow, controlled evaporation.[4]
-
Incubation: Place the vessel in a location free from vibrations and temperature fluctuations. Allow it to stand undisturbed for several days to weeks.
-
Crystal Harvesting: Once suitable crystals have formed, carefully decant the remaining solvent (mother liquor) and collect the crystals. Wash them gently with a small amount of ice-cold solvent and dry them thoroughly.
Caption: Workflow for the Slow Evaporation Method.
Protocol 2: Slow Cooling (Standard Recrystallization)
This technique leverages the common property of solids being more soluble in hot solvents than in cold ones.
Causality: Dissolving the compound in a minimum volume of boiling solvent creates a saturated solution. As this solution cools, the solubility decreases, and the solution becomes supersaturated. This state is thermodynamically unstable, forcing the compound to crystallize out of the solution while impurities, present in lower concentrations, remain dissolved.
Methodology:
-
Dissolution: Place the crude chalcone in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., 95% ethanol) and a boiling chip.[6] Heat the mixture on a hot plate with stirring until the solid is completely dissolved at the boiling point. If necessary, add small, additional portions of hot solvent to achieve full dissolution.[6]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration using a pre-heated stemless funnel and fluted filter paper into a second pre-warmed flask to prevent premature crystallization.[6][9]
-
Slow Cooling: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature. Rapid cooling should be avoided as it can trap impurities and lead to smaller crystals.
-
Maximize Yield: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the precipitation of the crystals.[6]
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel.[9] Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[9] Dry the purified crystals completely in a desiccator or a vacuum oven.[6]
Caption: Workflow for the Slow Cooling Recrystallization Method.
Protocol 3: Vapor Diffusion
This method is exceptionally effective when only small quantities (milligrams) of the compound are available.
Causality: The system works by the slow diffusion of a volatile "precipitant" vapor (an antisolvent) into a solution of the chalcone in a "good" solvent. This gradual change in the solvent composition reduces the chalcone's solubility, slowly inducing a state of supersaturation that leads to controlled crystal growth.[4]
Methodology:
-
Solvent System Selection: Choose a miscible solvent pair. The chalcone must be soluble in the "good" solvent (e.g., dichloromethane, higher boiling point) and insoluble in the "precipitant" (e.g., pentane, lower boiling point).[4]
-
Solution Preparation: Dissolve the purified chalcone in a minimal volume of the "good" solvent in a small, uncapped container (e.g., a 1-dram vial).
-
Crystallization Setup: Place this inner vial inside a larger, sealable vessel (e.g., a 100 mL beaker or jar). Add a larger volume of the precipitant to the outer vessel, ensuring its level is below the opening of the inner vial.[4][10]
-
Sealing and Incubation: Tightly seal the outer vessel to create a closed system. The more volatile precipitant will slowly diffuse into the solution in the inner vial.
-
Crystal Harvesting: Allow the setup to remain undisturbed for several days to weeks. Once crystals have formed, carefully retrieve the inner vial and harvest them.[4]
Caption: Schematic of the Vapor Diffusion Setup.
Protocol 4: Solvent-Antisolvent (Liquid-Liquid Diffusion)
This technique involves the direct addition of a "poor" solvent (antisolvent) to a solution of the compound to induce precipitation.[12]
Causality: The addition of an antisolvent drastically reduces the solubility of the solute in the mixed solvent system, leading to rapid supersaturation.[13][14] The key to forming good crystals is to add the antisolvent very slowly at the point of saturation to avoid crashing out the product as an amorphous solid.
Methodology:
-
Dissolution: Dissolve the crude chalcone in the minimum amount of a "good" solvent (e.g., ethanol) at room temperature or with gentle warming.
-
Antisolvent Addition: While stirring, add a "poor" solvent (e.g., water) dropwise until the solution becomes faintly and persistently cloudy (turbid). This indicates the point of saturation.[7]
-
Clarification: Add a few drops of the "good" solvent back into the cloudy solution until it just becomes clear again.[6][7] This creates a solution that is slightly below saturation.
-
Crystallization: Cover the flask and allow it to stand undisturbed. As the solution cools or through very slow evaporation, it will re-enter the supersaturated state and form crystals.
-
Isolation and Drying: Collect, wash, and dry the crystals as described in Protocol 2 (Steps 4-5).
Caption: Workflow for the Solvent-Antisolvent Method.
Troubleshooting Common Crystallization Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| "Oiling Out" | - The compound's melting point is lower than the solvent's boiling point.- The solution is too concentrated, causing rapid precipitation above the melting point. | - Select a solvent with a lower boiling point.[7]- Re-heat the solution to dissolve the oil and add a small amount of additional hot solvent.[9]- Allow the solution to cool more slowly.[9] |
| No Crystals Form | - The solution is not sufficiently saturated.- Spontaneous nucleation is inhibited (supersaturation without crystallization). | - If too much solvent was used, carefully evaporate some to increase the concentration and re-cool.[7]- Scratch the inside surface of the flask at the liquid's surface with a glass rod to create nucleation sites.[7][9]- Add a tiny, pure "seed crystal" of the compound to provide a template for growth.[9] |
| Low Yield | - Excessive amount of solvent was used, keeping the product dissolved.- Premature crystallization occurred during hot filtration. | - Reduce the total volume of solvent used. Concentrate the mother liquor by evaporation and cool again to recover a second crop of crystals.[7]- Ensure the funnel and receiving flask are pre-heated before hot filtration to prevent cooling and crystal formation on the filter paper.[7] |
| Colored Impurities in Crystals | - Colored by-products from the synthesis are co-crystallizing. | - Before the hot filtration step (Protocol 2), add a small amount of activated charcoal (1-2% of the sample's weight) to the hot solution and boil for a few minutes. The charcoal will adsorb the colored impurities and can then be filtered off.[9] |
Conclusion
The purification of 2,2'-Dihydroxy-3-methoxychalcone is a critical step for its subsequent use in research and development. The success of crystallization hinges on a systematic approach beginning with careful solvent selection and followed by the precise execution of a chosen protocol. Whether employing slow evaporation for high-quality single crystals or standard recrystallization for bulk purification, the principles of controlled cooling and gradual changes in solvent composition are paramount. By understanding the causality behind each step and utilizing the troubleshooting guide provided, researchers can consistently obtain high-purity material, enabling reliable and accurate scientific investigation.
References
-
Benchchem. (2025). Application Notes and Protocols for Growing Single Crystals of Chalcone Derivatives.
-
Benchchem. (2025). Technical Support Center: Purifying Chalcone Derivatives by Recrystallization.
-
Benchchem. (2025). Application Notes and Protocols for the Purification of Synthetic Chalcones by Recrystallization.
-
Benchchem. (2025). Application Notes & Protocols: A Step-by-Step Guide to Growing 4-Bromochalcone Single Crystals.
-
The Royal Society of Chemistry. (n.d.). Preparation of chalcone and its further Robinson annulation with ethyl acetoacetate.
-
University of Washington, Department of Chemistry. (2006). Crystallisation Techniques.
-
Ontosight AI. (n.d.). 2,2'-Dihydroxy-3-methoxychalcone Overview.
-
Benchchem. (2025). Selecting the appropriate solvent for 4'-methoxychalcone recrystallization.
-
Chemistry LibreTexts. (2021). 4: The Aldol Condensation – Preparation of Chalcones (Experiment).
-
Sigma-Aldrich. (n.d.). 2,2′-Dihydroxy-3-methoxychalcone AldrichCPR.
-
École Polytechnique Fédérale de Lausanne (EPFL). (n.d.). Guide for crystallization.
-
Benchchem. (2025). Technical Support Center: Efficient Recrystallization of Chalcones.
-
RM@Schools. (n.d.). Antisolvent Crystallization.
-
Hampton Research. (n.d.). Crystal Growth Techniques.
-
NSF PAR. (2022). Three-Step Mechanism of Antisolvent Crystallization.
-
RJPT. (2025). Crystals, Crystallization and X-ray Techniques: Pharmaceutical Application.
-
Loughborough University Research Repository. (n.d.). Modelling and control of combined cooling and antisolvent crystallization processes.
Sources
- 1. ontosight.ai [ontosight.ai]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. rjptonline.org [rjptonline.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 2,2′-Dihydroxy-3-methoxychalcone AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. depts.washington.edu [depts.washington.edu]
- 12. rmschools.isof.cnr.it [rmschools.isof.cnr.it]
- 13. par.nsf.gov [par.nsf.gov]
- 14. repository.lboro.ac.uk [repository.lboro.ac.uk]
Application Notes and Protocols for the Spectroscopic Characterization of 2,2'-Dihydroxy-3-methoxychalcone
Abstract
Introduction to 2,2'-Dihydroxy-3-methoxychalcone
Chalcones are a class of open-chain flavonoids characterized by two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. Their versatile biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, make them a subject of intense research in medicinal chemistry and drug discovery. 2,2'-Dihydroxy-3-methoxychalcone, with its specific substitution pattern of two hydroxyl groups and one methoxy group, presents a unique electronic and steric environment that is expected to influence its spectroscopic and biological properties. Accurate and thorough spectroscopic characterization is paramount for confirming the identity, purity, and structure of synthesized or isolated batches of this compound, which is a critical step in any research and development pipeline.
This guide will delve into the expected spectroscopic signatures of 2,2'-Dihydroxy-3-methoxychalcone across the most common and powerful analytical techniques. The provided protocols are designed to be robust and self-validating, ensuring high-quality data acquisition and interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For 2,2'-Dihydroxy-3-methoxychalcone, both ¹H and ¹³C NMR will provide a wealth of information regarding the connectivity of atoms and the electronic environment of the protons and carbons.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of 2,2'-Dihydroxy-3-methoxychalcone is expected to exhibit distinct signals for the aromatic, vinylic, and methoxy protons. The presence of hydroxyl groups will also be evident, though their chemical shifts can be highly dependent on the solvent and concentration. The trans-configuration of the α,β-unsaturated system is expected to result in a large coupling constant (typically >15 Hz) between the vinylic protons.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for 2,2'-Dihydroxy-3-methoxychalcone
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -OCH₃ | 3.8 - 4.0 | singlet (s) | - |
| Aromatic-OH | 5.0 - 7.0 (broad) | broad singlet (br s) | - |
| Aromatic-H | 6.5 - 8.0 | multiplet (m) | - |
| Vinylic-H (α) | 7.3 - 7.6 | doublet (d) | >15 |
| Vinylic-H (β) | 7.7 - 8.0 | doublet (d) | >15 |
| Aromatic-OH | 12.0 - 13.0 (chelated) | singlet (s) | - |
Note: Chemical shifts are referenced to tetramethylsilane (TMS) at δ 0.00 ppm. Predicted values are based on data from related chalcone structures.
¹H NMR Experimental Protocol
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified 2,2'-Dihydroxy-3-methoxychalcone.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for compounds with hydroxyl groups as it allows for the observation of the -OH proton signals.
-
Add a small amount of TMS as an internal standard if the solvent does not already contain it.
-
Cap the NMR tube and gently invert to ensure complete dissolution.
-
-
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Tune and shim the probe to optimize the magnetic field homogeneity.
-
Acquire a standard ¹H NMR spectrum using a pulse angle of 45-90 degrees and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-14 ppm).
-
Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
-
Calibrate the spectrum by setting the TMS signal to 0.00 ppm.
-
Integrate all signals to determine the relative number of protons for each resonance.
-
¹H NMR Workflow Diagram
Caption: Workflow for ¹H NMR analysis of 2,2'-Dihydroxy-3-methoxychalcone.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide a count of the non-equivalent carbon atoms in the molecule, which should be 16 for 2,2'-Dihydroxy-3-methoxychalcone, assuming no accidental overlap of signals. The chemical shifts of the carbons are highly indicative of their functional group and electronic environment.[1][2][3]
Table 2: Predicted ¹³C NMR Chemical Shifts for 2,2'-Dihydroxy-3-methoxychalcone
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| -OCH₃ | 55 - 60 |
| Aromatic C-H | 110 - 135 |
| Vinylic C-H | 120 - 145 |
| Aromatic C-O | 145 - 165 |
| Aromatic C (quaternary) | 115 - 140 |
| Carbonyl C=O | 190 - 195 |
Note: Chemical shifts are referenced to TMS at δ 0.00 ppm. Predicted values are based on established ranges for similar functional groups.[1][2][3]
¹³C NMR Experimental Protocol
-
Sample Preparation:
-
Prepare the sample as described in the ¹H NMR protocol (Section 2.2). A slightly higher concentration (15-25 mg) may be beneficial due to the lower natural abundance of ¹³C.
-
-
Data Acquisition:
-
Use the same tuned and shimmed sample from the ¹H NMR experiment.
-
Acquire a proton-decoupled ¹³C NMR spectrum. This is the standard experiment and will result in a single peak for each unique carbon atom.
-
A larger number of scans (e.g., 256 or more) will be necessary to achieve an adequate signal-to-noise ratio.
-
Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-220 ppm).
-
Process the data similarly to the ¹H NMR spectrum (Fourier transform, phase, and baseline correction).
-
Calibrate the spectrum using the solvent signal or TMS.
-
¹³C NMR Workflow Diagram
Caption: Workflow for ¹³C NMR analysis of 2,2'-Dihydroxy-3-methoxychalcone.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[4][5] The IR spectrum of 2,2'-Dihydroxy-3-methoxychalcone is expected to show characteristic absorption bands for the hydroxyl, carbonyl, carbon-carbon double bonds, and carbon-oxygen bonds.
Predicted IR Absorption Bands
Table 3: Predicted IR Absorption Frequencies for 2,2'-Dihydroxy-3-methoxychalcone
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| O-H stretch (phenolic) | 3200 - 3600 | Broad, Strong |
| C-H stretch (aromatic) | 3000 - 3100 | Medium |
| C-H stretch (vinylic) | 3010 - 3095 | Medium |
| C-H stretch (methyl) | 2850 - 2960 | Medium |
| C=O stretch (α,β-unsaturated ketone) | 1640 - 1680 | Strong |
| C=C stretch (aromatic) | 1450 - 1600 | Medium-Strong |
| C=C stretch (vinylic) | 1600 - 1650 | Medium |
| C-O stretch (aryl ether) | 1200 - 1275 | Strong |
| C-O stretch (phenol) | 1180 - 1260 | Strong |
| C-H bend (aromatic) | 690 - 900 | Strong |
Note: These are general ranges and the exact positions can be influenced by conjugation and hydrogen bonding.[6][7]
FT-IR Experimental Protocol (Attenuated Total Reflectance - ATR)
-
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid 2,2'-Dihydroxy-3-methoxychalcone sample directly onto the ATR crystal.
-
Lower the press arm to apply consistent pressure to the sample, ensuring good contact with the crystal.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The data is typically collected in the mid-IR range (4000 - 400 cm⁻¹).
-
-
Data Analysis:
-
The resulting spectrum will be displayed as transmittance or absorbance versus wavenumber (cm⁻¹).
-
Identify and label the major absorption bands and correlate them with the functional groups present in the molecule.
-
FT-IR Workflow Diagram
Caption: Workflow for FT-IR analysis of 2,2'-Dihydroxy-3-methoxychalcone.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule.[8] High-resolution mass spectrometry (HRMS) can determine the accurate mass, which can be used to confirm the molecular formula. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.
Predicted Mass Spectrometry Data
For 2,2'-Dihydroxy-3-methoxychalcone (C₁₆H₁₄O₄), the expected monoisotopic mass is approximately 270.0892 Da. In a high-resolution mass spectrum, the molecular ion peak should be observed at this m/z value. Common ionization techniques for chalcones include Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).
Table 4: Predicted m/z Values for Key Ions of 2,2'-Dihydroxy-3-methoxychalcone
| Ion | Predicted m/z | Description |
| [M+H]⁺ | 271.0965 | Protonated molecule |
| [M+Na]⁺ | 293.0784 | Sodium adduct |
| [M-H]⁻ | 269.0819 | Deprotonated molecule |
| [M]⁺˙ | 270.0887 | Molecular ion (in EI-MS) |
Note: Predicted m/z values are based on PubChem data for C₁₆H₁₄O₄.[9]
Common fragmentation pathways for chalcones involve cleavages of the α,β-unsaturated ketone system and losses of small molecules from the aromatic rings.
High-Resolution Mass Spectrometry (HRMS) Experimental Protocol
-
Sample Preparation:
-
Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture of these with water.
-
The solvent should be compatible with the chosen ionization technique (e.g., ESI).
-
A small amount of a volatile acid (e.g., formic acid) or base (e.g., ammonium hydroxide) may be added to promote the formation of protonated or deprotonated molecules, respectively.
-
-
Data Acquisition:
-
Infuse the sample solution into the mass spectrometer source at a constant flow rate using a syringe pump.
-
Optimize the source parameters (e.g., capillary voltage, gas flow rates, temperature) to maximize the signal intensity of the molecular ion.
-
Acquire the mass spectrum in the appropriate mass range (e.g., m/z 50-500).
-
Ensure the mass analyzer is calibrated to provide high mass accuracy (typically < 5 ppm).
-
-
Data Analysis:
-
Determine the accurate mass of the molecular ion.
-
Use the accurate mass to calculate the elemental composition and confirm that it matches the molecular formula C₁₆H₁₄O₄.
-
Analyze the fragmentation pattern (if MS/MS is performed) to further support the proposed structure.
-
HRMS Workflow Diagram
Caption: Workflow for HRMS analysis of 2,2'-Dihydroxy-3-methoxychalcone.
Data Integration and Structural Confirmation
The definitive structural elucidation of 2,2'-Dihydroxy-3-methoxychalcone is achieved by integrating the data from all three spectroscopic techniques:
-
HRMS confirms the molecular formula (C₁₆H₁₄O₄).
-
IR Spectroscopy identifies the key functional groups (hydroxyl, carbonyl, ether, aromatic rings).
-
¹³C NMR confirms the presence of 16 unique carbon atoms and their respective functional classes.
-
¹H NMR reveals the proton environment, including the number of protons, their chemical shifts, and their connectivity through spin-spin coupling, which ultimately allows for the complete assignment of the molecular structure.
By systematically applying these techniques and following the detailed protocols outlined in this guide, researchers can confidently characterize 2,2'-Dihydroxy-3-methoxychalcone and other related chalcone derivatives, ensuring the integrity and reproducibility of their scientific findings.
References
-
PubChem. 2,2'-dihydroxy-3-methoxychalcone. [Link]
-
Chemistry LibreTexts. 13.5: Characteristics of ¹³C NMR Spectroscopy. [Link]
-
KPU Pressbooks. 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I. [Link]
-
Chemistry LibreTexts. 13.11: Characteristics of ¹³C NMR Spectroscopy. [Link]
-
MMRC. Infrared Spectroscopy. [Link]
-
ChemTalk. IR Spectroscopy. [Link]
-
Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. [Link]
-
Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
-
PubMed Central (PMC). Mass spectrometry provides accurate and sensitive quantitation of A2E. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I [kpu.pressbooks.pub]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. mmrc.caltech.edu [mmrc.caltech.edu]
- 5. IR Spectroscopy | ChemTalk [chemistrytalk.org]
- 6. eng.uc.edu [eng.uc.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Mass spectrometry provides accurate and sensitive quantitation of A2E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PubChemLite - 2,2'-dihydroxy-3-methoxychalcone (C16H14O4) [pubchemlite.lcsb.uni.lu]
Application Note: Formulation of 2,2'-Dihydroxy-3-methoxychalcone Nanoparticles for Targeted Drug Delivery
Executive Summary & Scientific Rationale
Chalcones (1,3-diphenyl-2-propen-1-ones) are unsaturated aromatic ketones that form the core skeleton of numerous biological molecules and exhibit broad-spectrum pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects[1]. Among these, 2,2'-Dihydroxy-3-methoxychalcone has emerged as a structurally optimized derivative capable of mitigating oxidative stress and inhibiting tumor proliferation[2].
Despite its therapeutic potential, the clinical translation of this compound is severely restricted by its highly hydrophobic nature. Poor aqueous solubility limits its dissolution rate in physiological fluids, resulting in inadequate absorption, low plasma concentrations, and reduced bioactivity[3]. To overcome these pharmacokinetic bottlenecks, nanoparticle-based drug delivery systems have been engineered to encapsulate chalcones. By utilizing polymeric nanocarriers or carbon dots (CDs), researchers can enhance the compound's solubility, protect it from premature enzymatic degradation, and enable targeted cellular uptake[3][4][5].
This application note details a field-proven, self-validating protocol for encapsulating 2,2'-Dihydroxy-3-methoxychalcone into Poly(lactic-co-glycolic acid) (PLGA) nanoparticles using a single emulsion solvent evaporation method.
Physicochemical Profiling of the Active Pharmaceutical Ingredient (API)
Understanding the physicochemical properties of the API is critical for selecting the appropriate solvent system and polymer matrix.
| Property | Value / Description | Implication for Formulation |
| Molecular Formula | C16H14O4[6] | Defines the structural footprint for polymer interaction. |
| Molecular Weight | 270.28 g/mol [2] | Low molecular weight facilitates high encapsulation efficiency within the PLGA matrix. |
| Predicted LogP | ~3.5[6] | High lipophilicity necessitates an organic solvent (e.g., DCM) and an oil-in-water (O/W) emulsion strategy. |
| Primary Activities | Antioxidant, Anti-inflammatory[2] | Formulation must avoid high-heat steps to prevent thermal degradation of the active phenolic groups. |
Mechanistic Pathway: Nanoparticle-Mediated Delivery
Once formulated, the PLGA nanoparticles protect the chalcone payload in systemic circulation. Upon reaching the target tissue (e.g., a tumor microenvironment exploiting the Enhanced Permeability and Retention effect), the nanoparticles are internalized via endocytosis. The acidic environment of the endosome triggers polymer hydrolysis, releasing the 2,2'-Dihydroxy-3-methoxychalcone into the cytosol to exert its apoptotic and antioxidant effects[7].
Nanoparticle-mediated cellular internalization and apoptotic pathway activation by chalcone delivery.
Formulation Strategy & Causality
To encapsulate the hydrophobic 2,2'-Dihydroxy-3-methoxychalcone, we utilize a single emulsion (O/W) solvent evaporation technique .
-
The Polymer (PLGA 50:50): The 50:50 ratio of lactide to glycolide provides a relatively rapid degradation rate compared to high-lactide variants, ensuring timely intracellular release of the chalcone payload.
-
The Solvent (Dichloromethane - DCM): DCM offers high solubility for both the chalcone and PLGA. Its low boiling point (39.6 °C) facilitates rapid solvent evaporation at room temperature, which quickly hardens the nanoparticles and traps the drug inside before it can partition into the aqueous phase.
-
The Stabilizer (Polyvinyl Alcohol - PVA): An 87-89% hydrolyzed PVA acts as an optimal steric stabilizer. This specific hydrolysis degree provides the perfect amphiphilic balance to stabilize the oil-in-water interface, preventing droplet coalescence during sonication.
Step-by-Step Experimental Protocol
Phase 1: Preparation of Solutions
-
Organic Phase: Dissolve 10 mg of 2,2'-Dihydroxy-3-methoxychalcone and 50 mg of PLGA (MW 30,000-60,000) in 2 mL of Dichloromethane (DCM). Vortex for 60 seconds until completely clear.
-
Aqueous Phase: Prepare 10 mL of 1% (w/v) PVA in ultra-pure water. Filter through a 0.22 µm syringe filter to remove any undissolved polymer aggregates.
Phase 2: Emulsification (O/W)
-
Place the aqueous phase in a 50 mL beaker on an ice bath.
-
Add the organic phase dropwise (approx. 1 mL/min) into the aqueous phase under continuous magnetic stirring at 800 rpm.
-
Immediately subject the mixture to probe sonication (100 W, 40% amplitude) for 3 minutes (cycles of 10s ON, 5s OFF).
-
Expert Insight: The ice bath is critical here. High-shear sonication generates heat, which can cause premature DCM evaporation and thermal degradation of the chalcone. Maintaining a cold environment ensures uniform nanodroplet formation.
-
Phase 3: Solvent Evaporation & Hardening
-
Transfer the resulting nanoemulsion to a magnetic stirrer in a fume hood. Stir at 500 rpm for 4 hours at room temperature.
-
Self-Validation Checkpoint: The emulsion should transition from a milky-white liquid to a slightly translucent, opalescent suspension. If macroscopic white aggregates appear, the emulsification failed (likely due to insufficient sonication or premature polymer precipitation).
-
Phase 4: Purification
-
Centrifuge the suspension at 15,000 × g for 30 minutes at 4°C.
-
Carefully decant the supernatant. Do not discard the supernatant yet; it is required for mass-balance validation (see Quality Control).
-
Resuspend the nanoparticle pellet in 10 mL of ultra-pure water to wash away residual PVA. Repeat the centrifugation and washing steps twice.
Phase 5: Lyophilization
-
Resuspend the final washed pellet in 2 mL of a 5% (w/v) trehalose solution.
-
Expert Insight: Trehalose serves as a cryoprotectant. It forms hydrogen bonds with the PLGA surface during freezing, preventing the nanoparticles from collapsing or aggregating into an insoluble mass during lyophilization.
-
-
Freeze the suspension at -80°C for 4 hours, then transfer to a lyophilizer for 48 hours to obtain a dry, porous powder.
Formulation Workflow Diagram
Single emulsion solvent evaporation workflow for chalcone-loaded PLGA nanoparticles.
Quality Control & Quantitative Specifications
A robust formulation must be self-validating. To ensure the integrity of the 2,2'-Dihydroxy-3-methoxychalcone nanoparticles, perform the following analytical checks.
Self-Validating Encapsulation Efficiency (EE%): Measure the free drug concentration in the reserved supernatant from Step 8 using UV-Vis spectroscopy (λmax ~340 nm). The mass of the encapsulated drug is the initial drug mass minus the free drug mass. An EE% below 60% indicates drug leakage during solvent evaporation; this can be corrected by increasing the polymer concentration to increase organic phase viscosity.
| Parameter | Target Specification | Analytical Method | Causality / Formulation Implication |
| Hydrodynamic Diameter | 100 – 150 nm | Dynamic Light Scattering (DLS) | Optimal size range for exploiting the Enhanced Permeability and Retention (EPR) effect in tumor targeting. |
| Polydispersity Index (PDI) | < 0.20 | DLS | Ensures a monodisperse formulation. A PDI > 0.2 indicates droplet coalescence; verify sonicator probe depth. |
| Zeta Potential | -20 to -30 mV | Electrophoretic Light Scattering | Provides electrostatic repulsion to prevent nanoparticle aggregation during storage. |
| Encapsulation Efficiency (EE%) | > 75% | UV-Vis Spectroscopy / HPLC | Maximizes payload delivery and minimizes expensive API waste during the formulation process. |
| Drug Loading (DL%) | 10 – 15% | Lyophilized Mass Analysis | Determines the required clinical dosing volume. Higher DL% reduces the amount of polymer administered. |
References
- Chalcone-Based Nanomaterials: Synthesis, Characterization, and Applications.
- 2,2'-Dihydroxy-3-methoxychalcone Overview - Ontosight AI. ontosight.ai.
- Chalcones as Anti-Glioblastoma Stem Cell Agent Alone or as Nanoparticle Formulation Using Carbon Dots as Nanocarrier - PMC. nih.gov.
- Natural Chalcones and Derivatives in Colon Cancer: Pre-Clinical Challenges and the Promise of Chalcone-Based Nanoparticles - PMC. nih.gov.
- PubChemLite - 2,2'-dihydroxy-3-methoxychalcone (C16H14O4). uni.lu.
- Recent Advances in Nano-Drug Delivery Strategies for Chalcogen–Based Therapeutic Agents in Cancer Phototherapy - MDPI. mdpi.com.
- In vivo Study of Chalcone Loaded Carbon Dots for Enhancement of Anticancer and Bioimaging Potencies - Nanotheranostics. ntno.org.
Sources
- 1. researchgate.net [researchgate.net]
- 2. ontosight.ai [ontosight.ai]
- 3. Natural Chalcones and Derivatives in Colon Cancer: Pre-Clinical Challenges and the Promise of Chalcone-Based Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chalcones as Anti-Glioblastoma Stem Cell Agent Alone or as Nanoparticle Formulation Using Carbon Dots as Nanocarrier - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo Study of Chalcone Loaded Carbon Dots for Enhancement of Anticancer and Bioimaging Potencies [ntno.org]
- 6. PubChemLite - 2,2'-dihydroxy-3-methoxychalcone (C16H14O4) [pubchemlite.lcsb.uni.lu]
- 7. mdpi.com [mdpi.com]
Application Note: Thin-Layer Chromatography (TLC) Analysis of 2,2'-Dihydroxy-3-methoxychalcone
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide
Introduction & Chemical Context
2,2'-Dihydroxy-3-methoxychalcone (Molecular Formula: C₁₆H₁₄O₄, MW: 270.28 g/mol ) is a structurally unique flavonoid precursor characterized by an open-chain α,β-unsaturated carbonyl system linking two aromatic rings. It is of significant interest in medicinal chemistry due to its potent antioxidant, anti-inflammatory, and anticancer properties [1].
The compound is typically synthesized via a base-catalyzed Claisen-Schmidt condensation between 2'-hydroxyacetophenone and o-vanillin (3-methoxysalicylaldehyde). A critical analytical challenge during this synthesis is monitoring the reaction progress, as 2,2'-dihydroxy-3-methoxychalcone is prone to subsequent intramolecular cyclization into a flavanone derivative under specific thermodynamic conditions [2]. Thin-Layer Chromatography (TLC) serves as the primary, rapid analytical technique to monitor both the consumption of precursors and the potential formation of these cyclized byproducts [5].
Fig 1. Synthesis of 2,2'-Dihydroxy-3-methoxychalcone and its cyclization pathway.
Principles of Separation & Causality
To achieve a robust chromatographic separation, one must understand the specific intermolecular forces at play between the analyte, the stationary phase, and the mobile phase.
-
Stationary Phase Dynamics: Silica gel (SiO₂) is highly polar due to its surface silanol (-SiOH) groups. 2,2'-Dihydroxy-3-methoxychalcone contains two hydroxyl groups and one methoxy group. These functional groups act as strong hydrogen-bond donors and acceptors, significantly increasing the molecule's affinity for the silica surface compared to standard, unsubstituted chalcones.
-
Mobile Phase Selection: Because the target chalcone is highly polar, a purely non-polar solvent will leave the compound at the baseline. Conversely, a highly polar solvent will push it to the solvent front. A binary mixture of Hexane and Ethyl Acetate (3:1 v/v) provides the optimal differential partitioning [4]. Hexane drives the bulk flow, while Ethyl Acetate competes with the analyte for hydrogen bonding sites on the silica gel, allowing the chalcone to migrate to an optimal Retardation factor (Rf) of 0.35–0.45.
-
Visualization Causality: The extended conjugated π-system of the chalcone (aromatic rings linked by the enone bridge) acts as a strong chromophore. Under short-wave UV light (254 nm), this system absorbs the UV energy, quenching the green fluorescence of the F254 indicator embedded in the TLC plate and producing a distinct dark spot [5].
Experimental Protocol: A Self-Validating Workflow
The following methodology utilizes a "co-spotting" technique. This ensures the protocol is a self-validating system : by running the pure standards directly mixed with the crude reaction matrix on the plate, analysts can definitively rule out matrix effects (such as pH-induced Rf shifts) that might otherwise lead to false identifications.
Fig 2. Step-by-step TLC analytical workflow for chalcone reaction monitoring.
Step-by-Step Methodology
Step 1: Chamber Preparation and Saturation
-
Prepare 10 mL of the mobile phase: Hexane:Ethyl Acetate (3:1 v/v) .
-
Pour the solvent into a flat-bottomed TLC developing chamber. Insert a piece of filter paper against the back wall to act as a wick.
-
Seal the chamber and allow it to equilibrate for 15 minutes.
-
Causality: Saturating the chamber atmosphere with solvent vapor prevents the mobile phase from evaporating off the face of the silica plate during the run, which would cause anomalous Rf values and "smiling" bands.
-
Step 2: Sample Preparation & Application
-
Dilute a 10 µL aliquot of the crude reaction mixture in 1 mL of Dichloromethane (DCM). Prepare similar dilutions for the pure o-vanillin and 2'-hydroxyacetophenone standards.
-
Obtain a Silica Gel 60 F254 TLC plate. Lightly draw a pencil line 1 cm from the bottom.
-
Using glass capillary tubes, apply four distinct spots along the origin line:
-
Lane 1: Pure o-vanillin (Aldehyde standard).
-
Lane 2: Pure 2'-hydroxyacetophenone (Ketone standard).
-
Lane 3: Crude reaction mixture.
-
Lane 4 (Co-spot): Apply the reaction mixture, let it dry, then apply both standards directly on top of the same spot.
-
Causality: The co-spot (Lane 4) validates the assay. If the product spot in Lane 3 perfectly aligns with a spot in Lane 4 without horizontal distortion, the identification is matrix-independent.
-
Step 3: Plate Development
-
Place the spotted plate into the saturated chamber using forceps. Ensure the solvent level is below the origin line to prevent the samples from dissolving directly into the solvent pool [3].
-
Allow the solvent to ascend via capillary action until the solvent front is approximately 1 cm from the top edge of the plate.
-
Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to air-dry completely in a fume hood.
Step 4: Visualization and Analysis
-
Examine the dry plate under a UV lamp set to 254 nm.
-
Circle all visible dark, UV-quenching spots with a pencil.
-
Calculate the Rf value for each spot: Rf = (Distance traveled by spot) / (Distance traveled by solvent front).
Quantitative Data & Expected Outcomes
The table below summarizes the expected chromatographic behavior of the analytes in the specified solvent system.
| Analyte / Compound | Expected Rf (Hexane:EtOAc 3:1) | UV 254 nm Appearance | Visual Appearance (Daylight) |
| o-Vanillin (Starting Aldehyde) | 0.60 – 0.65 | Dark Spot | Pale Yellow |
| 2'-Hydroxyacetophenone (Starting Ketone) | 0.50 – 0.55 | Dark Spot | Colorless |
| 2,2'-Dihydroxy-3-methoxychalcone (Product) | 0.35 – 0.45 | Intense Dark Spot | Bright Yellow |
| Flavanone Derivative (Byproduct) | 0.25 – 0.30 | Faint Dark Spot | Colorless |
Data synthesized from standard chalcone chromatographic behaviors and optimized polarity profiles [4].
Troubleshooting & Optimization
Chalcones can occasionally exhibit problematic behavior on silica gel due to their reactivity and polarity. Use the following self-correcting guidelines if issues arise:
| Observed Issue | Scientific Causality | Corrective Action |
| Severe Streaking | Acidic/basic impurities from the Claisen-Schmidt catalyst (e.g., NaOH or ionic liquids) are dragging the compound [3]. | Neutralize the 10 µL reaction aliquot with a drop of dilute HCl/NaHCO₃ before DCM dilution. |
| Product Retained at Baseline | The dual hydroxyl groups are hydrogen-bonding too strongly to the silica silanol groups. | Increase the polarity of the mobile phase by shifting to a Hexane:EtOAc (2:1 v/v) system. |
| Fading Spots / Decomposition | 2,2'-Dihydroxy-3-methoxychalcone can be unstable on the highly acidic surface of standard silica gel [3]. | Switch the stationary phase to Neutral Alumina TLC plates , or perform 2D-TLC to confirm decomposition during the run. |
References
- Ontosight AI.2,2'-Dihydroxy-3-methoxychalcone Overview.
- The Royal Society.
- Benchchem.Technical Support Center: Refining TLC Monitoring for Chalcone Synthesis.
- RSC.org.
- Benchchem.
Troubleshooting & Optimization
Technical Support Center: Formulating 2,2'-Dihydroxy-3-methoxychalcone for Aqueous Systems
Welcome to the Formulation Support Center. As a bioactive flavonoid derivative, 2,2'-Dihydroxy-3-methoxychalcone exhibits potent antioxidant and anti-inflammatory properties. However, its planar, rigid structure—featuring a conjugated enone bridge connecting two aromatic rings—results in high crystal lattice energy and extreme hydrophobicity (typical of BCS Class II/IV compounds).
This guide provides field-proven, self-validating protocols to overcome these solubility barriers. Rather than relying on simple trial-and-error, we will explore the thermodynamic and kinetic causality behind each formulation strategy to ensure your biological assays and in vivo models yield reproducible data.
Formulation Decision Logic
Selecting the correct solubility enhancement strategy depends entirely on your downstream application. Use the decision tree below to identify the optimal formulation pathway for your specific experimental needs.
Caption: Logical decision tree for selecting a chalcone solubility enhancement strategy.
Module 1: Cyclodextrin Inclusion Complexes (In Vitro Focus)
FAQ: Why does my chalcone precipitate when diluted into culture media?
Causality: Researchers often dissolve chalcones in 100% DMSO to create master stocks. DMSO is a strong hydrogen-bond acceptor that effectively solvates the molecule. However, when diluted into aqueous media, the local dielectric constant drops drastically. The highly lipophilic 2,2'-Dihydroxy-3-methoxychalcone rapidly nucleates and precipitates out of solution.
Solution: Complexation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD). Cyclodextrins are cyclic oligosaccharides that form dynamic, non-covalent inclusion complexes. The hydrophobic aromatic rings of the chalcone are sequestered within the lipophilic cavity of the cyclodextrin, while the hydrophilic exterior maintains bulk aqueous solubility[1][].
Protocol: Phase Solubility Profiling for HP-β-CD Complexation
To determine the exact amount of cyclodextrin needed, you must calculate the stability constant (
-
Gradient Preparation: Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 2, 4, 6, 8, 10, 12 mM) in your chosen biological buffer (e.g., PBS, pH 7.4)[3].
-
Saturation: Add an excess amount of 2,2'-Dihydroxy-3-methoxychalcone powder to each vial[3].
-
Equilibration: Seal the tubes and place them on an orbital shaker at a constant 25°C or 37°C for 48-72 hours to ensure thermodynamic equilibrium is reached[3].
-
Separation: Allow the undissolved material to settle, then carefully withdraw the supernatant and filter it through a 0.22 µm membrane[3].
-
Quantification: Quantify the dissolved chalcone using HPLC or UV-Vis spectrophotometry and plot the concentration of dissolved chalcone against HP-β-CD concentration[3].
Self-Validation Check: Inspect the vials at the 24-hour mark. If no solid pellet is visible at the bottom of a tube, the solution is not saturated. You must add more chalcone powder; otherwise, the calculated
value will be mathematically invalid, leading to under-formulated and unstable final solutions[3].
Module 2: Nanoemulsions & Nanocrystals (In Vivo Focus)
FAQ: I need to dose systemically in vivo, but cyclodextrin volumes are too high. What is the alternative?
Causality: For high-dose in vivo delivery, cyclodextrin complexation can exceed osmotic load limits. Nanoemulsions (NEs) provide a superior alternative. By dissolving the chalcone in a lipid core and stabilizing it with surfactants (e.g., polysorbate 80) and co-polymers (e.g., alginate), you can drastically reduce droplet size to 20–200 nm. This small size prevents gravitational separation and enhances kinetic stability, facilitating homogeneous dispersion and significantly increasing drug release[4].
Protocol: Preparation of Alginate-Stabilized Chalcone Nanoemulsions
Caption: Step-by-step workflow for formulating alginate-stabilized chalcone nanoemulsions.
-
Oil Phase Preparation: Dissolve 2,2'-Dihydroxy-3-methoxychalcone (e.g., 0.5 mg/mL final) and a primary surfactant (e.g., Lecithin, 10 mg/mL) in a medium-chain triglyceride oil. Heat to 60°C[3]. Causality: Heating ensures the lipid phase is fully molten and decreases viscosity, lowering the interfacial tension required for droplet disruption.
-
Aqueous Phase Preparation: Dissolve a co-surfactant (e.g., Polysorbate 80) and sodium alginate in PBS buffer. Heat to 60°C to match the oil phase[3][4].
-
Pre-emulsion Formation: Slowly inject the aqueous phase into the oil phase under continuous magnetic stirring for 15-30 minutes to form a coarse pre-emulsion[3].
-
High-Energy Emulsification: Process the pre-emulsion using a probe sonicator or high-speed homogenizer for 10 minutes[3][4]. Crucial: Perform this step in an ice bath. Causality: Ultrasonic cavitation generates extreme localized heat. Because 2,2'-Dihydroxy-3-methoxychalcone contains electron-rich phenolic hydroxyls, it is highly susceptible to thermal oxidation. The ice bath acts as a macroscopic heat sink.
Self-Validation Check: Observe the optical clarity of the dispersion post-sonication. A successful nanoemulsion (<200 nm) will transition from an opaque, milky white macroemulsion to a translucent, bluish dispersion due to the Tyndall effect. If it remains milky, the droplet size is too large and the formulation will eventually separate.
Module 3: Troubleshooting Matrix
Issue: High Polydispersity Index (PDI > 0.3) in Nanoemulsions.
-
Root Cause: Inadequate energy input during homogenization or surfactant mismatch leading to rapid droplet coalescence (Ostwald ripening).
-
Corrective Action: Increase sonication time or utilize a combined ultrasound/high-speed homogenization technique[4]. Ensure the Hydrophilic-Lipophilic Balance (HLB) of your surfactant blend matches the required HLB of your specific lipid phase.
Issue: Low drug loading in Solid Dispersions.
-
Root Cause: Traditional solid dispersions often suffer from poor physical stability and low drug loading (<20%) due to irreversible drug-nanocrystal aggregation during solidification[5].
-
Corrective Action: Transition to a Nanocrystal-Solid Dispersion (NC-SD) approach. By combining homogenization with spray-drying and utilizing superdisintegrants (like HPMC) as a matrix, the swelling capacity of the polymer prevents aggregation, allowing for significantly higher drug loading and enhanced wettability[5].
Quantitative Performance Comparison
| Enhancement Strategy | Solubilization Mechanism | Typical Solubility Increase | Stability Profile | Recommended Application |
| Cyclodextrin (HP-β-CD) | Dynamic host-guest inclusion complexation | 50x – 150x | Thermodynamically stable in sealed aqueous media | In vitro cell culture assays, IV injections |
| Alginate Nanoemulsions | Interfacial tension reduction & lipid core solvation | 200x – 500x | Kinetically stable (months); prevents Ostwald ripening | In vivo liquid dosing, topical applications |
| Nanocrystal Solid Dispersions | Amorphous state stabilization via polymer matrix | 100x – 300x | Solid-state stable; susceptible to ambient moisture absorption | Oral solid dosage forms (tablets/capsules) |
References
Sources
- 1. Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? - CarboHyde [carbohyde.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Evaluation of Emulsification Techniques to Optimize the Properties of Chalcone Nanoemulsions for Antifungal Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel nanocrystal-based solid dispersion with high drug loading, enhanced dissolution, and bioavailability of andrographolide - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Yield of 2,2'-Dihydroxy-3-methoxychalcone Synthesis
Target Audience: Medicinal Chemists, Organic Synthesis Researchers, Process Development Scientists. Scope: Troubleshooting low yields, preventing side reactions (flavanone cyclization), and protocol optimization for the Claisen-Schmidt condensation of o-vanillin and 2'-hydroxyacetophenone.
Executive Summary: The "Deactivated Aldehyde" Challenge
Synthesizing 2,2'-Dihydroxy-3-methoxychalcone presents a specific, non-trivial challenge compared to standard chalcone synthesis. The reaction involves 2-hydroxy-3-methoxybenzaldehyde (o-vanillin) and 2'-hydroxyacetophenone .
-
The Problem: The ortho-hydroxyl group on the aldehyde (o-vanillin) is highly acidic. Under the strong basic conditions (NaOH/KOH) required for Claisen-Schmidt condensation, it rapidly deprotonates to form a phenoxide anion . This anion is strongly electron-donating, significantly reducing the electrophilicity of the aldehyde carbonyl carbon, making it resistant to nucleophilic attack by the acetophenone enolate.
-
The Consequence: Direct condensation often yields <20% product, with significant recovery of starting materials or formation of tarry polymerization byproducts.
-
The Solution: This guide provides two protocols:
-
Protocol A (High Yield): A protection-deprotection strategy (MOM-protection) to restore electrophilicity.
-
Protocol B (Direct Optimization): Tuned conditions for the direct reaction if protecting groups are not feasible.
-
Module 1: Optimized Experimental Protocols
Protocol A: The "Gold Standard" Protection Route (Recommended)
Best for: Maximizing yield (>70%) and purity.
This route protects the interfering phenol on o-vanillin, allowing the aldehyde to react efficiently.
Step 1: Protection (MOM-Cl)
-
Dissolve o-vanillin (1.0 eq) in dry Acetone.
-
Add anhydrous
(2.0 eq) and stir at 0°C. -
Dropwise add Methoxymethyl chloride (MOM-Cl) (1.2 eq). Warning: MOM-Cl is a carcinogen; handle in a fume hood.
-
Stir at RT for 3-4 hours. Filter inorganic salts and evaporate solvent.
-
Yield: ~90% of 2-MOM-3-methoxybenzaldehyde .
Step 2: Condensation
-
Dissolve 2'-hydroxyacetophenone (1.0 eq) and 2-MOM-3-methoxybenzaldehyde (1.0 eq) in Ethanol (10 mL/mmol).
-
Add KOH (40% aq. solution) dropwise (5.0 eq).
-
Stir at Room Temperature for 24–48 hours. Note: Heating often promotes side reactions.
-
Pour into ice water and acidify with 10% HCl to pH 4-5.
-
Filter the precipitate (MOM-protected chalcone).
Step 3: Deprotection
-
Dissolve the intermediate in Methanol.
-
Add catalytic HCl (3M) or p-TsOH and stir at 40°C for 2 hours.
-
Critical: Monitor TLC closely. Prolonged acid exposure will cyclize the product into a Flavanone .
-
Quench with water, filter, and recrystallize from Ethanol.[1]
Protocol B: Direct Synthesis Optimization
Best for: Quick screening or when MOM-Cl is unavailable.
Reagents: 2'-hydroxyacetophenone (1.0 eq), o-vanillin (1.2 eq), KOH (10 eq), Ethanol.
-
Stoichiometry: Use a 20% excess of the aldehyde (o-vanillin) . Since the aldehyde is deactivated, excess concentration helps drive the kinetics.
-
Base Concentration: Use a high concentration of base (50% KOH ). You need enough base to generate the enolate of the acetophenone and keep the aldehyde solubilized, despite the electronic penalty.
-
Temperature: Do NOT reflux. Stir at 0°C to Room Temperature for 48–72 hours. Low temperature suppresses the Cannizzaro reaction and polymerization of the electron-rich aldehyde.
-
Work-up: Pour into crushed ice/HCl. The product often separates as a sticky oil initially. Do not discard. Triturate the oil with cold ethanol or diethyl ether to induce crystallization.
Module 2: Troubleshooting & FAQs
Q1: My reaction mixture turns dark red/black, but I get no precipitate.
Diagnosis: Polymerization (Resinification) or Quinone Oxidation. Cause: The electron-rich o-vanillin is sensitive to oxidation in strong base at high temperatures. Fix:
-
Exclude Oxygen: Run the reaction under a Nitrogen or Argon atmosphere.
-
Lower Temperature: Strictly maintain the reaction at <25°C.
-
Add Antioxidant: A pinch of sodium sulfite (
) can sometimes prevent oxidative darkening.
Q2: I isolated a solid, but NMR shows it's a Flavanone, not a Chalcone.
Diagnosis: Unwanted Cyclization (Michael Addition). Cause: 2'-hydroxychalcones are thermodynamically unstable relative to their isomeric flavanones. This cyclization is catalyzed by acid (during workup) or heat . Fix:
-
Work-up pH: When acidifying the reaction mixture to precipitate the chalcone, stop at pH 3-4 . Do not go to pH 1.
-
Avoid Heat: Never dry the crude product in an oven >50°C. Dry under vacuum at room temperature.
-
Reverse It: If you have the flavanone, you can sometimes reopen the ring by treating with strong base (NaOH) and re-acidifying carefully.
Q3: The product is an oily sludge that won't crystallize.
Diagnosis: Impurities (unreacted aldehyde) preventing crystal lattice formation. Fix:
-
Trituration: Add a small amount of cold Ethanol (just enough to cover the oil) and scratch the flask walls with a glass rod. Sonication can also induce nucleation.
-
Recrystallization Solvent: Use Ethanol:Water (9:1) . Dissolve in hot ethanol, then add water dropwise until just turbid, then cool slowly.
Module 3: Mechanistic Visualization
Figure 1: The "Deactivated Aldehyde" Mechanism & Competing Pathways
This diagram illustrates why the direct reaction fails (Path A) and how the product can be lost to cyclization (Path B).
Caption: Path A (Red) shows the deactivation of o-vanillin by base. Path C (Dashed Red) shows the risk of cyclization to flavanone during workup.
Figure 2: Optimized Protection Workflow (Protocol A)
The recommended logical flow for high-yield synthesis.
Caption: Workflow for MOM-protection strategy. Critical control point is the deprotection step to avoid flavanone formation.
Module 4: Comparative Data
| Parameter | Direct Synthesis (Protocol B) | MOM-Protection (Protocol A) |
| Yield | 10% – 25% | 75% – 90% |
| Reaction Time | 48 – 72 Hours | 4 – 6 Hours (Condensation) |
| Purity (Crude) | Low (Oily, Polymerized) | High (Crystalline) |
| Key Risk | Incomplete conversion | Carcinogen handling (MOM-Cl) |
| Atom Economy | High | Lower (requires extra steps) |
References
-
BenchChem. (2025).[2][3][4] Optimizing reaction conditions for Claisen-Schmidt condensation of substituted acetophenones. Retrieved from
-
Zhai, et al. (2019).[5] Synthesis of Psorachalcone A and its analogues via MOM-protection strategy. Frontiers in Chemistry. Retrieved from
- Bhat, B.A., et al. (2005). Synthesis and biological evaluation of chalcones: Managing the o-hydroxy aldehyde challenge. Journal of Medicinal Chemistry.
-
University of Rochester. (n.d.). Troubleshooting: How to Improve Yield in Organic Synthesis. Retrieved from
-
Chetia, M., et al. (2020). Synthesis of 2'-hydroxychalcones: Preventing cyclization to flavanones. ResearchGate. Retrieved from
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Frontiers | Progress of isolation, chemical synthesis and biological activities of natural chalcones bearing 2-hydroxy-3-methyl-3-butenyl group [frontiersin.org]
Technical Support Center: Stability of 2,2'-Dihydroxy-3-methoxychalcone in Cell Culture Media
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the stability of 2,2'-Dihydroxy-3-methoxychalcone in cell culture media. As a chalcone derivative with potential therapeutic applications, understanding its stability is paramount for obtaining reliable and reproducible experimental results.[1][2]
I. Frequently Asked Questions (FAQs)
Q1: My 2,2'-Dihydroxy-3-methoxychalcone, dissolved in DMSO, precipitates immediately upon addition to my cell culture medium. What is happening?
A1: This is a common issue arising from the hydrophobic nature of many chalcones. The immediate precipitation, often called "crashing out," occurs when the compound's concentration exceeds its solubility limit in the aqueous cell culture medium.[3] DMSO is an excellent solvent for initial solubilization, but the final concentration in the medium must be carefully controlled.[3]
Causality: When the concentrated DMSO stock is introduced to the aqueous environment of the cell culture medium, the DMSO rapidly disperses, leaving the poorly soluble chalcone to aggregate and precipitate.
Q2: What is the recommended final concentration of DMSO in my cell culture experiments?
A2: The tolerance to DMSO varies significantly between cell lines. However, a general guideline is to keep the final concentration at or below 0.5% (v/v) to minimize cytotoxicity and other off-target effects.[3] For particularly sensitive cell lines, especially primary cells, a concentration of 0.1% or lower is often necessary.[3][4] It is crucial to perform a vehicle control experiment to determine the maximum tolerated DMSO concentration for your specific cell line.[3]
Q3: I've ensured a low DMSO concentration, but I still observe compound instability or precipitation over time. What other factors could be at play?
A3: Several factors beyond solvent concentration can influence the stability of 2,2'-Dihydroxy-3-methoxychalcone in cell culture media:
-
pH of the Medium: The stability of chalcones can be pH-dependent.[5][6] Most cell culture media are buffered to a physiological pH (around 7.2-7.4), which may not be optimal for the stability of this specific chalcone. Some chalcones are more stable in slightly acidic conditions.[5][7]
-
Interactions with Media Components: Cell culture media are complex mixtures containing salts, amino acids, vitamins, and often serum (e.g., Fetal Bovine Serum - FBS). The phenolic hydroxyl groups on the chalcone can interact with proteins and other components in the serum, potentially leading to precipitation or degradation.[3]
-
Light Exposure: Chalcones, with their conjugated double bond system, can be sensitive to light.[6][8][9] Exposure to ambient light during handling and incubation can lead to photodegradation, including trans-cis isomerization.[6][10][11]
-
Oxidation: The dihydroxy-substituted aromatic ring makes the compound susceptible to oxidation, which can be accelerated by dissolved oxygen in the medium and the presence of metal ions.[6][12][13][14] This can lead to the formation of quinone-type structures.[6]
-
Temperature: Elevated temperatures, such as the standard 37°C in a cell culture incubator, can accelerate all degradation pathways.[6]
Q4: How can I assess the stability of 2,2'-Dihydroxy-3-methoxychalcone in my specific cell culture medium?
A4: A stability-indicating analytical method is essential. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method.[6][15] An HPLC method can separate the parent compound from its degradation products, allowing for accurate quantification of the remaining active compound over time.[15]
II. Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Dilution
Symptom: A visible precipitate or cloudiness forms instantly when the chalcone-DMSO stock solution is added to the cell culture medium.
| Troubleshooting Step | Rationale |
| 1. Reduce Final Concentration | The most straightforward solution is that your target concentration exceeds the compound's aqueous solubility. Perform a dose-response curve with lower concentrations. |
| 2. Optimize Dilution Technique | Instead of adding the stock directly to the full volume of media, perform a serial dilution. Add the stock solution dropwise while gently vortexing the pre-warmed (37°C) medium to facilitate a more gradual solvent exchange.[3] |
| 3. Use Pre-warmed Media | The solubility of many compounds is temperature-dependent. Using media at 37°C can improve solubility compared to room temperature or refrigerated media.[3] |
| 4. Prepare Fresh Working Solutions | Do not store diluted chalcone solutions in aqueous media. Prepare them immediately before adding them to your cells.[3][6] |
Issue 2: Delayed Precipitation or Inconsistent Experimental Results
Symptom: The medium appears clear initially, but a precipitate forms over time in the incubator, or you observe high variability in your experimental data.
| Troubleshooting Step | Rationale |
| 1. Perform a Solubility Test | Determine the maximum soluble concentration of your chalcone in your specific cell culture medium under your experimental conditions (37°C, 5% CO₂). This will establish a reliable upper concentration limit for your experiments. |
| 2. Assess Compound Stability via HPLC | This is the definitive way to determine if the compound is degrading. A time-course experiment analyzing the concentration of the parent compound will reveal its stability profile.[6] |
| 3. Protect from Light | Chalcones can be light-sensitive.[6][8][9] Use amber-colored tubes or wrap your plates/flasks in aluminum foil during incubation to minimize light exposure.[4][6] |
| 4. Consider Serum-Free Media (for short-term experiments) | If interactions with serum proteins are suspected, you may consider conducting short-term experiments in serum-free media, if your cell line can tolerate it. |
| 5. Evaluate Autoxidation and H₂O₂ Production | Phenolic compounds can auto-oxidize in cell culture media, generating hydrogen peroxide (H₂O₂), which can have its own biological effects.[12][13][14] Consider including catalase in a control experiment to quench any H₂O₂ produced and determine if it contributes to the observed cellular response.[13] |
III. Experimental Protocols & Data Presentation
Protocol 1: Basic Stability Assessment of 2,2'-Dihydroxy-3-methoxychalcone in Cell Culture Medium using HPLC
Objective: To determine the stability of 2,2'-Dihydroxy-3-methoxychalcone in a specific cell culture medium over a typical experimental time course.
Materials:
-
2,2'-Dihydroxy-3-methoxychalcone
-
DMSO (cell culture grade)
-
Cell culture medium of interest (e.g., DMEM with 10% FBS)
-
HPLC system with UV detector
-
C18 reversed-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)[15]
-
HPLC grade solvents (e.g., acetonitrile and water with 0.1% formic acid)
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a Stock Solution: Prepare a 10 mM stock solution of 2,2'-Dihydroxy-3-methoxychalcone in 100% DMSO.
-
Prepare Working Solution: Spike the cell culture medium with the chalcone stock solution to your desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is ≤ 0.5%. Prepare a sufficient volume for all time points.
-
Incubation: Incubate the working solution under standard cell culture conditions (37°C, 5% CO₂).
-
Time Points: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot (e.g., 100 µL) of the working solution.
-
Sample Preparation:
-
HPLC Analysis:
-
Inject the samples onto the HPLC system.
-
Use a suitable mobile phase gradient (e.g., a gradient of acetonitrile and water with 0.1% formic acid) to separate the parent compound from potential degradants.
-
Monitor the absorbance at a wavelength where the chalcone has a strong absorbance, typically in the 340-390 nm range.[9][15][17]
-
-
Data Analysis:
-
Quantify the peak area of the 2,2'-Dihydroxy-3-methoxychalcone at each time point.
-
Normalize the peak area at each time point to the peak area at time 0 to determine the percentage of the compound remaining.
-
Data Presentation: Example Stability Data
| Time (hours) | % Compound Remaining (Mean ± SD) |
| 0 | 100 ± 0 |
| 2 | 95.3 ± 2.1 |
| 4 | 88.7 ± 3.5 |
| 8 | 75.1 ± 4.2 |
| 24 | 45.9 ± 5.8 |
| 48 | 15.2 ± 3.9 |
IV. Visualizations
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing compound stability in cell culture media.
Potential Degradation Pathways
Caption: Factors influencing the degradation of 2,2'-Dihydroxy-3-methoxychalcone.
V. References
-
Long, L. H., Hoi, A., Halliwell, B. Instability of, and generation of hydrogen peroxide by, phenolic compounds in cell culture media. Free Radical Biology and Medicine, 49(11), 1609-1615. [Link]
-
Coiffard, L., Coiffard, D., Peigné, C., & De Roeck-Holtzhauer, Y. (1998). Effect of pH on neohesperidin dihydrochalcone thermostability in aqueous solutions. Journal of Agricultural and Food Chemistry, 46(10), 4151-4154. [Link]
-
Yuvaraj, A. R., et al. (2019). Light Induced Properties of Chalcones Correlated with Molecular Structure and Photophysical Properties for Permanent Optical Storage Device. ResearchGate. [Link]
-
Wang, Y., et al. (2023). Hydrogen Peroxide Produced from Selective Phenolic Acids in Cell Culture Underlies Caco-2 Changes in Cell Proliferation Parameters. PubMed, 15(2), 23. [Link]
-
Tehfe, M. A., et al. (2013). Chalcone derivatives as highly versatile photoinitiators for radical, cationic, thiol–ene and IPN polymerization reactions upon exposure to visible light. Polymer Chemistry, 4(6), 1645-1653. [Link]
-
Long, L. H., et al. (2010). Instability of, and generation of hydrogen peroxide by, phenolic compounds in cell culture media. ResearchGate. [Link]
-
Steiner, N., et al. (2012). Possible mechanism for the autoxidation of polyphenols containing an o-hydroquinone moiety to the respective quinones with simultaneous generation of ROS, according to[18][19], modified. ResearchGate. [Link]
-
Grajda, M., et al. (2023). Curcuminoid Chalcones: Synthesis, Stability, and New Neuroprotective and Sonosensitising Activities. Pharmaceuticals, 16(9), 1331. [Link]
-
Kim, S., et al. (2023). pH-Induced Orthogonal Photoresponse of trans-Chalcone Isomers and Related Compounds in Equilibria. Molecules, 28(4), 1845. [Link]
-
Nurohmah, B. A., et al. (2022). Synthesis and Evaluation of Chalcone Derivatives as Novel Sunscreen Agent. Molecules, 27(19), 6296. [Link]
-
Jez, J. M., et al. (2001). Reaction Mechanism of Chalcone Isomerase: pH-dependence, Diffusion Control, and product Binding Differences. Journal of Biological Chemistry, 276(47), 43637-43643. [Link]
-
da Silva, J. C. C., et al. (2023). Development and validation of a UV–Vis spectrophotometric method for estimation of total content of chalcone. Heliyon, 9(7), e17896. [Link]
-
de Oliveira, A. C., et al. (2023). Chalcone Derivatives: Antioxidant Activity, Photoprotective Properties, and Stability under UV Irradiation. ACS Omega. [Link]
-
de Oliveira, A. C., et al. (2023). Chalcone Derivatives: Antioxidant Activity, Photoprotective Properties, and Stability under UV Irradiation. ACS Omega, 8(51), 48821-48831. [Link]
-
El-Sayed, M. A., et al. (2024). Chalcones—Features, Identification Techniques, Attributes, and Application in Agriculture. Plants, 13(7), 1014. [Link]
-
El-Sayed, M., et al. (2024). Chalcones – Features, Identification Techniques, Attributes and Application in Agriculture. MDPI. [Link]
-
Mondal, S., et al. (2024). Red edge effect of chalcone derivatives and their application in Bio-sensing. RSC Advances, 14(25), 17954-17964. [Link]
-
Eriksson, E. (2012). Investigation of the antioxidant activity of phenolic compounds in cell culture systems. DIVA. [Link]
-
Grajda, M., et al. (2023). Curcuminoid Chalcones: Synthesis, Stability, and New Neuroprotective and Sonosensitising Activities. PubMed, 16(9), 1331. [Link]
-
Nishimura, T., et al. (2020). Hydroxychalcone dyes that serve as color indicators for pH and fluoride ions. Scientific Reports, 10(1), 17094. [Link]
-
Lemos, C., et al. (2016). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry, 59(24), 11029-11040. [Link]
-
Sadek, B., et al. (2012). Chemical and Structural Properties of Chalcones I. FABAD Journal of Pharmaceutical Sciences, 37(4), 209-224. [Link]
-
Siew, Y. F., et al. (2014). Synthesis and Phase Transition Behaviours of New Chalcone Derivatives. SciSpace. [Link]
-
Various Authors. (2017). How to know the stability of drugs and reagents in the cell culture media? ResearchGate. [Link]
-
Various Authors. (2024). 2′, 4′-dihydroxy-3′-methoxychalcone. ResearchGate. [Link]
-
Dinkova-Kostova, A. T., et al. (2013). Chemical reactivity and biological activity of chalcones and other α,β-unsaturated carbonyl compounds. Journal of Pharmacy and Pharmacology, 65(8), 1179-1186. [Link]
-
van de Merbel, N., et al. (2014). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 16(3), 431-440. [Link]
-
Ontosight AI. 2,2'-Dihydroxy-3-methoxychalcone Overview. Ontosight AI. [Link]
-
Emulate Bio. Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Emulate Bio. [Link]
-
Various Authors. (2019). FORCED DEGRADATION STUDIES ON AGENTS OF THERAPEUTIC INTEREST. Sciforum. [Link]
-
PubChem. 2,2'-dihydroxy-3-methoxychalcone (C16H14O4). PubChem. [Link]
-
da Silva, A. C. B., et al. (2024). Conformational Study, Synthesis, and Characterization of Chalcones Using 4-Hydroxy-3-methoxybenzaldehyde. Chemistry & Biodiversity. [Link]
-
Wrzosek, M., et al. (2021). New Glycosylated Dihydrochalcones Obtained by Biotransformation of 2′-Hydroxy-2-methylchalcone in Cultures of Entomopathogenic Filamentous Fungi. Molecules, 26(17), 5363. [Link]
-
Nguyen, T. H. Q., et al. (2021). Synthesis, cytotoxicity evaluation and molecular docking studies on 2′,4′-dihydroxy-6′-methoxy-3′,5′-dimethylchalcone derivatives. RSC Advances, 11(36), 22171-22185. [Link]
-
Al-Ostoot, F. H., et al. (2024). Design, synthesis, and biological evaluation of novel chalcone derivatives: integrating molecular docking with in vivo anti-inflammatory and antinociceptive studies. Scientific Reports, 14(1), 1083. [Link]
-
Various Authors. (2023). Newer chalcone scaffolds with reactive functional groups: Process, spectral and single crystal XRD studies. European Journal of Chemistry, 14(2), 163-172. [Link]
-
Salehi, B., et al. (2021). Chalcones: Synthetic Chemistry Follows Where Nature Leads. Molecules, 26(16), 4903. [Link]
-
Balogh, G. T., et al. (2012). Reaction of Chalcones with Cellular Thiols. The Effect of the 4-Substitution of Chalcones and Protonation State of the Thiols on the Addition Process. Diastereoselective Thiol Addition. ResearchGate. [Link]
Sources
- 1. ontosight.ai [ontosight.ai]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. emulatebio.com [emulatebio.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Curcuminoid Chalcones: Synthesis, Stability, and New Neuroprotective and Sonosensitising Activities [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Evaluation of Chalcone Derivatives as Novel Sunscreen Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Chalcone Derivatives: Antioxidant Activity, Photoprotective Properties, and Stability under UV Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Instability of, and generation of hydrogen peroxide by, phenolic compounds in cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Hydrogen Peroxide Produced from Selective Phenolic Acids in Cell Culture Underlies Caco-2 Changes in Cell Proliferation Parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Chalcones—Features, Identification Techniques, Attributes, and Application in Agriculture - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis, cytotoxicity evaluation and molecular docking studies on 2′,4′-dihydroxy-6′-methoxy-3′,5′-dimethylchalcone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
overcoming degradation of 2,2'-Dihydroxy-3-methoxychalcone under UV light
Technical Support Center: Photostability of 2,2'-Dihydroxy-3-methoxychalcone
User Guide Overview
Subject: Stabilization and degradation management of 2,2'-Dihydroxy-3-methoxychalcone (2,2'-D-3-M). Primary Issue: Rapid degradation under UV/visible light irradiation, leading to loss of potency and experimental artifacts. Mechanism: Photo-induced isomerization followed by intramolecular cyclization (Flavanone formation).
Part 1: Diagnostic & Mechanism
Q1: Why is my bright yellow chalcone solution turning colorless or pale under UV light?
A: You are observing the classic photocyclization of 2'-hydroxychalcones .
Unlike simple photobleaching, this is a structural rearrangement. The "chalcone" structure consists of two aromatic rings connected by an
Under UV light, the molecule undergoes two steps:[1]
-
Photoisomerization: The stable trans-isomer converts to the unstable cis-isomer.
-
Cyclization: The 2'-hydroxyl group attacks the
-carbon of the alkene, closing the ring to form a Flavanone .
Key Indicator: Flavanones lack the extended conjugation of chalcones and are typically colorless, with an absorbance shift to the UV region (<300 nm).
Visualizing the Pathway
The following diagram illustrates the degradation cascade you are likely experiencing.
Figure 1: The degradation pathway of 2,2'-Dihydroxy-3-methoxychalcone showing the critical shift from the active trans-form to the inactive flavanone.
Part 2: Troubleshooting & Optimization (Q&A)
Q2: I see a new peak in my HPLC chromatogram at a lower retention time. Is this an impurity?
A: It is likely the flavanone cyclization product , not a synthesis impurity. Chalcones are less polar than their corresponding flavanones. On a Reverse Phase (C18) column, the flavanone will typically elute earlier than the parent chalcone.
Diagnostic Check:
-
Check the UV Spectrum of the peak:
-
Parent Chalcone:
~340–380 nm (Band I). -
Degradant (Flavanone):
~250–280 nm (Band II dominant); minimal absorption >330 nm.
-
-
Action: If the peak has the Flavanone spectrum, your sample has cyclized during storage or analysis.
Q3: Which solvent should I use to prevent this cyclization?
A: Switch to Hydroxylic Solvents (Protic) immediately. Research indicates that polar aprotic solvents (like DMSO or Acetonitrile) favor the intramolecular hydrogen bonding that facilitates cyclization. Hydroxylic solvents disrupt this mechanism.[2]
| Solvent Type | Examples | Stability Impact | Recommendation |
| Polar Protic | Ethanol, Methanol | High Stability | Preferred. Solvents H-bond with the 2'-OH, blocking cyclization [1]. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Low Stability | Avoid for long-term storage. Promotes rapid cyclization under light. |
| Non-Polar | Chloroform, Benzene | Variable | Often leads to dimerization or oxidation; poor solubility. |
Q4: Does pH affect the breakdown?
A: Yes. Avoid Basic Conditions. The cyclization of 2'-hydroxychalcones is base-catalyzed. At pH > 7.5, the phenolate ion forms, which is a strong nucleophile that rapidly attacks the carbonyl carbon, driving the reaction toward the flavanone [2].
-
Fix: Maintain a neutral to slightly acidic pH (pH 4–6). If using buffers, citrate or acetate are preferred over phosphate buffers at high pH.
Part 3: Validated Protocols
Protocol A: Photostability "Stress Test" for Formulation Screening
Use this protocol to validate if your vehicle (solvent/buffer) protects the chalcone.
-
Preparation: Prepare a 50 µM solution of 2,2'-D-3-M in three test solvents:
-
A: Methanol (Control)
-
B: DMSO (Negative Control/High Risk)
-
C: Your Experimental Buffer/Media
-
-
Exposure: Transfer aliquots to clear glass HPLC vials. Place in a light chamber (or sunny windowsill) for 4 hours. Keep a duplicate set wrapped in aluminum foil (Dark Control).
-
Analysis: Analyze via HPLC-UV at 360 nm (to track chalcone loss) and 280 nm (to track flavanone formation).
-
Calculation:
Acceptance Criteria: < 5% degradation in Methanol; DMSO samples will likely show > 20% loss.
Protocol B: HPLC Method for Degradation Monitoring
Optimized to separate the Chalcone from the Flavanone.
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water (Acid keeps phenol protonated).
-
Mobile Phase B: Acetonitrile (or Methanol for better resolution).
-
Gradient:
-
0–2 min: 30% B
-
2–15 min: 30% -> 90% B (Linear Gradient)
-
15–20 min: 90% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: Dual wavelength monitoring at 280 nm and 360 nm .
References
-
Matsushima, R., & Kageyama, H. (1985).[2] Photochemical cyclization of 2′-hydroxychalcones. Journal of the Chemical Society, Perkin Transactions 2, 743-748.[2]
-
Cabrera, M., et al. (2022). Development and Validation of a Stability Indicating RP-HPLC Method of a Synthetic Thiophene Chalcone and its degradation products. ResearchGate.[3]
-
Perez-Gonzalez, M., et al. (2018). Absorption and Photo-Stability of Substituted Dibenzoylmethanes and Chalcones as UVA Filters.[4] Molecules, 23(5), 1229.
-
BenchChem Technical Notes. (2025). Preventing degradation of 2',4'-dihydroxy-3',6'-dimethoxychalcone during storage.
Sources
Technical Support Center: Recrystallization of 2,2'-Dihydroxy-3-methoxychalcone
The following technical guide is designed for researchers and process chemists optimizing the purification of 2,2'-Dihydroxy-3-methoxychalcone . This response adheres to the requested "Technical Support Center" format, prioritizing troubleshooting, causal explanation, and self-validating protocols.
Case ID: RC-DHM-03 Subject: Solvent Selection & Process Optimization for Hydroxy-Methoxychalcones Status: Active Guide Assigned Specialist: Senior Application Scientist
Executive Summary: Solvent Selection Strategy
The purification of 2,2'-Dihydroxy-3-methoxychalcone (Structure: 1-(2-hydroxyphenyl)-3-(2-hydroxy-3-methoxyphenyl)prop-2-en-1-one) presents unique challenges due to the competing polarity of its functional groups. The molecule contains two phenolic hydroxyl groups (hydrogen bond donors) and a methoxy group (hydrogen bond acceptor), rendering it moderately polar but capable of strong intermolecular interactions.
Recommended Solvent Systems
Based on the specific polarity profile of dihydroxy-chalcones, the following solvent systems are validated for high-purity recovery:
| Solvent System | Role | Suitability Rating | Mechanism of Action |
| Ethanol (95%) | Primary | Excellent | Matches the polarity of the phenolic hydroxyls. The 5% water content aids in suppressing the solubility of non-polar side products. |
| Ethanol / Water | Mixed-Solvent | High | "Good/Poor" solvent pair.[1][2][3] Water acts as an anti-solvent to force precipitation of the chalcone from the ethanolic solution upon cooling.[1] |
| Ethyl Acetate / Hexane | Alternative | Moderate | Useful if the crude product contains significant polar tarry impurities. The chalcone is soluble in hot EtOAc; Hexane reduces solubility. |
| Methanol | Primary | Good | Similar to ethanol but higher solubility power; may lead to lower recovery yields if not cooled to -20°C. |
Critical Insight: Avoid chlorinated solvents (DCM, Chloroform) for recrystallization. While they dissolve the chalcone well, they often fail to induce crystallization upon cooling due to a lack of hydrogen-bonding capability to stabilize the crystal lattice, leading to "oiling out."
Standard Operating Procedure (SOP)
Protocol: Recrystallization from 95% Ethanol
This protocol is designed to remove the most common impurities: unreacted 2'-hydroxyacetophenone (liquid) and o-vanillin (solid), as well as oligomeric coupling byproducts.
Reagents Required:
-
Crude 2,2'-Dihydroxy-3-methoxychalcone
-
Ethanol (95% or Absolute)
-
Activated Carbon (optional, for colored impurities)
Workflow Diagram (DOT Visualization):
Caption: Step-by-step logic flow for the recrystallization of hydroxychalcones using a single-solvent system.
Step-by-Step Methodology
-
Saturation: Place the crude solid in an Erlenmeyer flask. Add boiling 95% ethanol dropwise while swirling on a hot plate. Add just enough solvent to dissolve the solid.[1]
-
Why? Excess solvent drastically reduces yield. The target is a saturated solution at boiling point (
).
-
-
Hot Filtration (Critical): If insoluble particles (dust, polymers) remain, filter the hot solution through a pre-warmed funnel/fluted filter paper.[1][4]
-
Tip: Add 5-10% excess solvent before filtering to prevent premature crystallization in the funnel stem.
-
-
Slow Cooling: Remove the flask from heat and place it on an insulating surface (e.g., a cork ring or folded towel). Allow it to reach room temperature undisturbed.
-
Crystallization: Once at room temperature, move the flask to an ice bath (
) for 30 minutes to maximize yield. -
Isolation: Filter the crystals using a Büchner funnel. Wash with ice-cold ethanol (small volume). Dry in a vacuum desiccator.[1][2][5]
Troubleshooting Guide
Issue 1: "Oiling Out" (Liquid-Liquid Phase Separation)
Symptom: As the solution cools, droplets of oil form at the bottom instead of crystals. Cause: The melting point of the chalcone is lower than the boiling point of the solvent mixture, or the solution is too concentrated (supersaturated).[5] Corrective Action:
-
Re-heat the mixture until the oil redissolves.
-
Add a small amount of additional solvent (ethanol) to dilute the solution slightly.
-
Seed the solution: Add a tiny crystal of pure product (if available) or scratch the inner glass wall with a glass rod at the air-liquid interface to induce nucleation.
-
Cool more slowly : Wrap the flask in aluminum foil or place it in a beaker of warm water to slow the cooling rate.
Issue 2: No Precipitation
Symptom: The solution remains clear even on ice. Cause: Too much solvent was used (undersaturated solution). Corrective Action:
-
Perform Evaporative Concentration : Gently boil off solvent until the volume is reduced by 30-50%.
-
Anti-Solvent Addition : Add water dropwise to the hot ethanolic solution until a faint turbidity (cloudiness) persists.[1] Add one drop of ethanol to clear it, then cool slowly.
Issue 3: Persistent Color (Red/Orange Impurities)
Symptom: Crystals are dark orange/brown instead of the expected bright yellow. Cause: Presence of oxidized phenols or polymerized side products. Corrective Action:
-
Dissolve the crystals in hot ethanol.
-
Add Activated Charcoal (1-2% by weight).
-
Boil for 2-3 minutes.
-
Perform a hot filtration through Celite or fine filter paper to remove the charcoal.
Validation & Quality Control
Before proceeding to biological assays or further synthesis, validate the purity of your recrystallized 2,2'-Dihydroxy-3-methoxychalcone.
| Parameter | Acceptance Criteria | Method |
| Appearance | Bright Yellow Needles/Plates | Visual Inspection |
| Melting Point | Distinct range (approx. 115-125°C*) | Capillary MP Apparatus |
| TLC | Single Spot ( | Hexane:EtOAc (7:3), UV visualization |
| 1H NMR | Absence of aldehyde peak ( | 300/500 MHz NMR (DMSO- |
*Note: Melting points for specific chalcone derivatives vary. 2',4-dihydroxy-3-methoxychalcone melts at 114-115°C [1]; 2,2'-dihydroxychalcone melts at ~160°C. Expect the 2,2'-dihydroxy-3-methoxy derivative to fall between these ranges. Establish a baseline with your specific derivative.
References
-
Synthesis and Cytotoxicity of Dihydroxy-Methoxychalcones Source: AIP Publishing / ResearchGate Context: Describes the synthesis and purification (crystallization) of 2',4-dihydroxy-3-methoxychalcone, providing a baseline for solvent choice (Methanol/Ethanol) and melting point ranges. URL:[Link]
-
Two-Solvent Recrystallization Guide Source: MIT OpenCourseWare (Chemistry Dept) Context: Authoritative procedure for the "Good Solvent / Poor Solvent" (Ethanol/Water) method recommended in the Troubleshooting section. URL:[Link]
-
Microwave-assisted synthesis of 2'-hydroxychalcone derivatives Source: ResearchGate Context: Confirms the structural numbering and existence of (E)-2,2'-dihydroxy-3-methoxychalcone, validating the target molecule. URL:[Link][7]
Sources
minimizing side reactions during 2,2'-Dihydroxy-3-methoxychalcone preparation
Topic: Minimizing Side Reactions in Claisen-Schmidt Condensation Target Molecule: 2,2'-Dihydroxy-3-methoxychalcone Reactants: 2'-Hydroxyacetophenone + 2-Hydroxy-3-methoxybenzaldehyde (o-Vanillin)
Core Directive: The "Double-Ortho" Challenge
You are attempting to synthesize a chalcone where both aromatic rings possess an ortho-hydroxyl group. This specific substitution pattern creates a unique set of conflicting reactivity profiles:
-
The Cyclization Trap (Ring A): The 2'-hydroxyl group on the acetophenone side acts as an intramolecular nucleophile, making the product thermodynamically unstable and prone to cyclizing into 8-methoxyflavanone .
-
The Deactivation Issue (Ring B): The 2-hydroxyl group on the o-vanillin side donates electron density into the aldehyde carbonyl, making it a poor electrophile. This necessitates stronger basic conditions or longer reaction times, which paradoxically increases the risk of side reactions (tar formation).
This guide provides the protocols to navigate this "reactivity tightrope."
Troubleshooting Guide & FAQs
Module A: The Product is Cyclizing (Flavanone Formation)
Symptom: The yellow solid turns colorless/white upon standing or during workup. Melting point matches 8-methoxyflavanone, not the chalcone.
| Question | Technical Analysis & Solution |
| Why is my product cyclizing? | Cause: The Michael-type addition of the 2'-phenoxide onto the |
| How do I stop this? | Solution 1 (Temperature): Run the reaction at 0–5°C . Do not reflux. Low temperature kinetically traps the open-chain form.Solution 2 (Workup): This is the critical failure point. When acidifying to precipitate the product, do not drop below pH 5-6 . Strong acidic environments (pH < 4) rapidly catalyze cyclization. |
Module B: "Tar" Formation & Low Yield
Symptom: The reaction mixture turns dark brown/black (resinification). No precipitate forms, or the product is a sticky oil.
| Question | Technical Analysis & Solution |
| Why is the reaction turning black? | Cause: o-Vanillin is an electron-rich phenol. Under strong basic conditions (NaOH/KOH) and aerobic environments, it oxidizes to form quinones, which then polymerize into dark resins.Secondary Cause: The Cannizzaro reaction (aldehyde disproportionation) competes with the Aldol condensation. |
| How do I prevent resinification? | Solution 1 (Inert Atmosphere): You must exclude oxygen. Sparge solvents with |
Visualizing the Reaction Pathways
The following diagram illustrates the competitive landscape of the synthesis. Note how the "Target Chalcone" is an intermediate that can easily slip into the "Flavanone" or "Resin" sinks.
Caption: Reaction network showing the kinetic competition between the target chalcone, thermodynamic flavanone trap, and irreversible oxidation (tar).
Experimental Protocols
Protocol A: Direct Synthesis (High Risk / Fast)
Best for initial screening. Requires strict pH control.
-
Preparation: Dissolve 2'-hydroxyacetophenone (10 mmol) and o-vanillin (10 mmol) in Ethanol (20 mL).
-
Catalysis: Cool the solution to 0°C (ice bath). Add aqueous KOH (50%, 5 mL) dropwise.
-
Note: The solution will turn deep red/orange (phenoxide formation).
-
-
Reaction: Stir at 0–5°C for 24–48 hours . Do not heat. Monitor by TLC (Hexane:EtOAc 3:1).
-
Workup (CRITICAL):
-
Pour the mixture into crushed ice (100 g).
-
Slowly add 1M HCl with vigorous stirring.
-
STOP adding acid when the pH reaches 6.0 .
-
Why? Going to pH 1-2 will instantly catalyze the cyclization to flavanone.
-
Filter the yellow precipitate immediately and wash with cold water. Recrystallize from ethanol.
-
Protocol B: The "MOM-Protection" Route (High Purity / Robust)
Recommended for drug development applications. Eliminates oxidation and cyclization risks during the coupling step.
-
Step 1: Protection. React o-vanillin with Chloromethyl methyl ether (MOM-Cl) and DIPEA in DCM to yield 2-MOM-3-methoxybenzaldehyde .
-
Benefit: The aldehyde is now more electrophilic and cannot oxidize to tar.
-
-
Step 2: Condensation. React 2'-hydroxyacetophenone with the protected aldehyde using KOH/MeOH at room temperature.
-
Benefit: The product cannot cyclize to flavanone because the B-ring phenol is blocked, preventing the specific electronic alignment required for the side reaction.
-
-
Step 3: Deprotection. Treat the isolated intermediate with mild acid (3M HCl in THF) at room temperature for 1 hour.
-
Benefit: Controlled deprotection allows isolation of the chalcone before it has time to isomerize.
-
Caption: MOM-protection workflow to bypass electronic deactivation and side-reaction pathways.
Comparative Data: Conditions vs. Outcome
The following table summarizes how reaction variables impact the specific impurities for this molecule.
| Variable | Condition | Resulting Product Profile |
| Temperature | Reflux (60-80°C) | High Flavanone (Side Product) due to thermodynamic control. |
| 0-25°C | High Chalcone (Target) (Kinetic control). | |
| Base | 50% NaOH (Strong) | High risk of Tar/Resin (Cannizzaro/Oxidation). |
| KOH / Ethanol | Balanced reactivity. Standard recommendation. | |
| Piperidine (Weak) | Reaction may stall due to deactivation of o-vanillin. | |
| Workup pH | pH < 2 (Strong Acid) | Rapid Cyclization to Flavanone. |
| pH 5-6 (Mild Acid) | Precipitation of Chalcone without cyclization. |
References
-
BenchChem. (2025).[1][2][3] Troubleshooting low yields in the oxidative cyclization of chalcones. Retrieved from
- Cabrera, M., et al. (2007). Synthetic Chalcones, Flavanones, and Flavones as Antitumoral Agents. Bioorganic & Medicinal Chemistry. (Discusses the equilibrium between 2'-hydroxychalcones and flavanones).
-
Algar, J., & Flynn, J. P. (1934).[4] A New Method for the Synthesis of Flavonols. Proceedings of the Royal Irish Academy.[4][5] (Foundational text on the AFO side reaction).
-
Zhuang, C., et al. (2017).[6] Chalcone: A Privileged Structure in Medicinal Chemistry. Chemical Reviews. (Comprehensive review on synthesis and protection strategies).
- Mahapatra, D. K., et al. (2015). Chalcones and their therapeutic targets for the management of diabetes: Structural insights. European Journal of Medicinal Chemistry. (Specific protocols for polyhydroxy chalcones).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Algar–Flynn–Oyamada reaction - Wikipedia [en.wikipedia.org]
- 5. Algar-Flynn-Oyamada Reaction (Chapter 1) - Name Reactions in Organic Synthesis [cambridge.org]
- 6. Frontiers | Structural modification and antibacterial property studies of natural chalcone sanjuanolide [frontiersin.org]
purification challenges of 2,2'-Dihydroxy-3-methoxychalcone from crude extracts
Welcome to the technical support center for the purification of 2,2'-Dihydroxy-3-methoxychalcone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and specific challenges associated with isolating this polar chalcone from crude extracts. The inherent structural features of this molecule, namely the two hydroxyl groups, present unique purification hurdles that require careful optimization of standard protocols.
This document provides in-depth troubleshooting advice, detailed experimental protocols, and frequently asked questions to ensure you can achieve the desired purity for your downstream applications.
Troubleshooting Guide: Common Issues & Solutions
This section is structured in a question-and-answer format to directly address the most pressing issues encountered during the purification workflow.
Section 1: Thin-Layer Chromatography (TLC) Analysis
Question 1: My chalcone is streaking badly on the TLC plate. What's causing this and how can I fix it?
Answer: Streaking on a TLC plate is a frequent issue when dealing with polar, acidic compounds like 2,2'-Dihydroxy-3-methoxychalcone. The primary causes are strong interactions with the silica gel and inappropriate solvent systems.[1]
-
Causality: The phenolic hydroxyl groups on your chalcone are acidic and can bind strongly to the slightly acidic silica gel stationary phase. This strong interaction prevents the compound from moving smoothly with the mobile phase, resulting in a streak rather than a compact spot.[1] Additionally, if your solvent system (mobile phase) is not polar enough, it won't be effective at eluting the highly polar chalcone, causing it to drag along the baseline.[1]
-
Solutions:
-
Increase Solvent Polarity: If you are using a standard hexane/ethyl acetate system, systematically increase the proportion of ethyl acetate. If streaking persists, add a small amount (1-5%) of a more polar solvent like methanol to your mobile phase.[1]
-
Modify the Stationary Phase (on the plate): The most effective solution for acidic compounds is to add a small amount of a modifying acid, like acetic acid (typically 0.5-1%), to your eluent. This protonates the silica surface, reducing the strong ionic interactions with your phenolic compound and resulting in sharper spots.[1]
-
Avoid Overloading: Applying too much sample to the TLC plate can lead to broad, streaky spots.[1] Ensure you are applying a dilute solution and a small spot.
-
Section 2: Column Chromatography Purification
Question 2: I'm getting poor separation between my chalcone and a closely-eluting impurity during column chromatography. How can I improve the resolution?
Answer: Achieving baseline separation is critical and often requires careful optimization of the chromatographic conditions.
-
Causality: Poor separation is typically due to an inadequately selective solvent system or improper column packing.[1] For chalcones synthesized via Claisen-Schmidt condensation, common impurities include unreacted benzaldehyde or acetophenone derivatives, which may have similar polarities to the product.[2][3]
-
Solutions:
-
Optimize the Solvent System: The ideal mobile phase for column chromatography should provide a Retention Factor (Rf) of 0.2-0.4 for your target compound on the TLC plate.[3]
-
Fine-Tune Polarity: Make small, incremental changes to the solvent ratio. A change of just a few percent in the polar component can significantly impact separation.
-
Try Different Solvent Systems: If adjusting ratios of hexane/ethyl acetate fails, switch to a different system to alter selectivity.[3] See the table below for suggestions.
-
-
Ensure Proper Column Packing: Air bubbles or cracks in the silica gel bed will lead to channeling and poor separation.[1] Always use a wet packing method to create a uniform and homogenous stationary phase.
-
Dry Loading: If your crude product has low solubility in the initial, non-polar eluent, use a "dry loading" technique. Dissolve your crude material in a strong, volatile solvent (like acetone or dichloromethane), adsorb it onto a small amount of silica gel, evaporate the solvent completely, and then carefully load the resulting dry powder onto the top of your column.[3]
-
| Solvent System | Polarity | Use Case for 2,2'-Dihydroxy-3-methoxychalcone |
| Hexane / Ethyl Acetate | Low to Medium | Standard starting point. Good for separating non-polar impurities. |
| Dichloromethane / Methanol | Medium to High | Excellent for more polar chalcones that require a stronger eluent. A 99:1 to 9:1 ratio is a good range to explore.[1] |
| Chloroform / Acetone | Medium | An alternative system that can offer different selectivity compared to ethyl acetate-based systems.[1] |
Question 3: My chalcone seems to be decomposing or changing on the silica gel column. I see a new spot on the TLC of my collected fractions. What is happening?
Answer: This is a known issue, particularly for 2'-hydroxychalcones. The acidic nature of silica gel can catalyze an intramolecular cyclization reaction.
-
Causality: 2'-hydroxychalcones can undergo a Michael addition reaction where the 2'-hydroxyl group attacks the α,β-unsaturated ketone, leading to the formation of the corresponding flavanone isomer.[4] This reaction is often catalyzed by the acidic environment of the silica gel.
-
Solutions:
-
Deactivate the Silica Gel: Before packing your column, wash the silica gel with a solvent mixture containing a small amount of a base, such as triethylamine (e.g., 1% triethylamine in your eluent). This neutralizes the acidic sites on the silica surface and prevents the cyclization reaction.[4]
-
Use an Alternative Stationary Phase: If the issue persists, consider using a different stationary phase like neutral or basic alumina, which will not catalyze the acid-sensitive reaction.
-
Minimize Contact Time: Use flash chromatography with optimized solvents to move the compound through the column as quickly as possible, reducing the time it is in contact with the acidic stationary phase.
-
Section 3: Recrystallization and Final Product Isolation
Question 4: I've finished my column, and the product is pure by TLC, but I can't get it to crystallize. It remains an oil.
Answer: Oily products after chromatography are common and usually indicate the presence of residual solvents or minor impurities that inhibit crystal lattice formation.
-
Causality: Even small amounts of solvent can act as an impurity and disrupt the ordered arrangement of molecules needed for crystallization.
-
Solutions:
-
High Vacuum Drying: First, ensure all residual chromatography solvents are removed by placing the sample under a high vacuum for several hours.
-
Trituration: This is a highly effective technique for inducing crystallization. Add a small amount of a non-solvent (a solvent in which your chalcone is insoluble, like cold hexane or diethyl ether) to the oil and scratch the side of the flask with a glass rod.[4] This process often causes the pure compound to precipitate as a solid while impurities remain dissolved in the non-solvent.
-
Systematic Recrystallization: If trituration fails, a full recrystallization is necessary. The key is finding the right solvent. Ethanol is often a good starting point for recrystallizing chalcones.[4][5] The ideal solvent will dissolve your compound when hot but not at room temperature.[6]
-
Question 5: My final product is showing signs of degradation (e.g., color change) after a short period of storage. How can I prevent this?
Answer: The phenolic hydroxyl groups and the conjugated system in 2,2'-Dihydroxy-3-methoxychalcone make it susceptible to degradation.
-
Causality: The dihydroxy-substituted aromatic ring is prone to oxidation, especially when exposed to air (oxygen) and light.[7] This can lead to the formation of quinone-type structures, often resulting in a color change from yellow to brown.[7] Additionally, the conjugated double bond is susceptible to photodegradation.[7]
-
Solutions:
-
Store Under Inert Gas: Store the solid product in a sealed vial under an inert atmosphere of nitrogen or argon to protect it from oxygen.
-
Protect from Light: Keep the vial in the dark or wrap it in aluminum foil to prevent photodegradation.
-
Low Temperature Storage: Store the compound at low temperatures (e.g., -20°C) to slow down the rate of any potential degradation pathways.[7]
-
Experimental Protocols & Workflows
Workflow for Purification of 2,2'-Dihydroxy-3-methoxychalcone
This diagram illustrates the general workflow from crude extract to pure, stable compound.
Sources
Validation & Comparative
The Pivotal Role of Hydroxyl and Methoxy Groups in the Biological Activity of 2,2'-Dihydroxy-3-methoxychalcone Derivatives: A Comparative Guide
Chalcones, characterized by their open-chain flavonoid structure of 1,3-diaryl-2-propen-1-one, are a significant class of natural and synthetic compounds that have garnered considerable attention in medicinal chemistry.[1][2] Their versatile biological activities, ranging from anticancer and anti-inflammatory to antioxidant and antimicrobial properties, make them a compelling scaffold for drug discovery.[1][3][4] This guide delves into the nuanced structure-activity relationship (SAR) of a specific subclass: 2,2'-Dihydroxy-3-methoxychalcone derivatives. We will explore how subtle modifications to this core structure can dramatically influence its therapeutic potential, providing a comparative analysis supported by experimental data and protocols.
Deciphering the Structure-Activity Relationship: A Dance of Substituents
The biological efficacy of chalcone derivatives is intricately linked to the substitution pattern on their two aromatic rings (Ring A and Ring B).[1] For 2,2'-Dihydroxy-3-methoxychalcone, the presence and position of the hydroxyl (-OH) and methoxy (-OCH3) groups are critical determinants of its activity.
The 2'-hydroxy group on Ring A is a key feature, often contributing to the molecule's bioactivity.[5] The interplay between the hydroxyl groups at the 2 and 2' positions and the methoxy group at the 3-position creates a unique electronic and steric environment that dictates the molecule's interaction with biological targets.
Key SAR Insights for 2,2'-Dihydroxy-3-methoxychalcone Derivatives:
-
Hydroxyl Groups are Crucial for Antioxidant Activity: The presence of hydroxyl groups is paramount for the antioxidant and free radical scavenging properties of chalcones.[6][7] Specifically, a catechol moiety (two adjacent hydroxyl groups) can significantly enhance this activity.[8] While 2,2'-dihydroxy-3-methoxychalcone itself does not possess a catechol group, the presence of the two hydroxyl groups contributes to its antioxidant potential. The introduction of an additional hydroxyl group at the 4-position of Ring B, to create a 3,4-dihydroxy substitution, has been shown to be particularly effective for both direct ROS scavenging and indirect antioxidant effects through the activation of the NRF2/ARE pathway.[7]
-
Methoxy Groups Modulate Activity: The methoxy group at the 3-position influences the lipophilicity and electronic properties of the molecule. Substitution with methoxy groups can sometimes be more beneficial for certain activities than hydroxyl groups. For instance, in some cases, a methoxy group at the meta position has been found to be better than ortho or para hydroxyl substitutions for antitubercular activity.[6]
-
Electron-Donating vs. Electron-Withdrawing Groups: The nature of substituents on the aromatic rings plays a pivotal role. Electron-donating groups, such as hydroxyl and methoxy groups, generally enhance the antibacterial activity of chalcones.[1] Conversely, electron-withdrawing groups like halogens (e.g., chloro, fluoro) have been shown to increase antifungal activity.[1]
-
The α,β-Unsaturated Carbonyl System: This Michael acceptor is a characteristic feature of chalcones and is often implicated in their biological activity, particularly in their anticancer effects through mechanisms like the depletion of cellular glutathione levels.[3] However, for some activities, this reactivity is not essential.[9]
Comparative Biological Activity of Substituted Chalcones
To illustrate the impact of substitution patterns, the following table summarizes the cytotoxic activity of 2',4-dihydroxy-3-methoxychalcone and a related trihydroxy derivative against various cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µg/mL) | Reference |
| 2',4-Dihydroxy-3-methoxychalcone | HeLa (Cervical Cancer) | 12.80 | [10][11] |
| WiDr (Colon Cancer) | 19.57 | [10][11] | |
| T47D (Breast Cancer) | 20.73 | [10][11] | |
| 2',4',4-Trihydroxy-3-methoxychalcone | HeLa (Cervical Cancer) | 8.53 | [10][11] |
| WiDr (Colon Cancer) | 2.66 | [10][11] | |
| T47D (Breast Cancer) | 24.61 | [10][11] |
As the data indicates, the addition of a hydroxyl group at the 4-position of the B-ring in 2',4',4-trihydroxy-3-methoxychalcone significantly enhances its cytotoxic activity against HeLa and WiDr cell lines compared to the parent 2',4-dihydroxy-3-methoxychalcone.[11] This highlights the critical role of the substitution pattern in determining biological potency.
Sources
- 1. ijsr.net [ijsr.net]
- 2. journaljabb.com [journaljabb.com]
- 3. mdpi.com [mdpi.com]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. Antitubercular and antioxidant activities of hydroxy and chloro substituted chalcone analogues: Synthesis, biological and computational studies - Arabian Journal of Chemistry [arabjchem.org]
- 7. Design, synthesis and biological evaluation of chalcone analogues with novel dual antioxidant mechanisms as potential anti-ischemic stroke agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure of Dihydrochalcones and Related Derivatives and Their Scavenging and Antioxidant Activity against Oxygen and Nitrogen Radical Species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.aip.org [pubs.aip.org]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Cytotoxicity of 2,2'-Dihydroxy-3-methoxychalcone and Standard Chemotherapeutic Agents
This guide provides an in-depth, objective comparison of the in vitro cytotoxic performance of the natural product derivative, 2,2'-Dihydroxy-3-methoxychalcone, against established standard-of-care chemotherapy agents. We will delve into the experimental data, underlying mechanisms of action, and the scientific rationale behind the methodologies used for evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of novel chalcone-based compounds.
Introduction: The Therapeutic Promise of Chalcones
Chalcones represent a significant class of natural compounds, characterized by an open-chain flavonoid structure consisting of two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system.[1][2] This unique chemical scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities, including anti-inflammatory, antioxidant, and notably, potent anticancer properties.[3][4] The anticancer effects of chalcones are often attributed to their ability to interact with various cellular targets, leading to the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.[5][6]
Within this promising class, 2,2'-Dihydroxy-3-methoxychalcone has emerged as a compound of interest.[2][7] Its specific substitution pattern of hydroxyl and methoxy groups is believed to be crucial for its biological activity.[3] The critical question for drug development is how the cytotoxic efficacy of such a novel agent compares to the "gold standard" treatments used in the clinic today. This guide aims to address that question by comparing its performance with two widely used chemotherapeutic drugs: Doxorubicin and Cisplatin.
Profiling the Combatants: A Head-to-Head Overview
A successful comparative analysis requires a thorough understanding of the agents involved.
2,2'-Dihydroxy-3-methoxychalcone
-
Chemical Identity: A flavonoid derivative with the molecular formula C₁₆H₁₄O₄.[2] Its structure features two hydroxyl groups and one methoxy group, whose positions on the phenyl rings are critical for its cytotoxic function.
-
Mechanism of Action (Proposed): Like many chalcones, its primary anticancer activity is believed to stem from its ability to induce programmed cell death, or apoptosis.[8][9] Research suggests that chalcones often trigger the intrinsic (mitochondrial) apoptotic pathway .[10] This involves disrupting the mitochondrial membrane potential, leading to the release of cytochrome c, which in turn activates a cascade of caspase enzymes (like caspase-9 and caspase-3) that execute cell death.[10]
Standard Chemotherapeutic Agents
To provide a clinically relevant benchmark, we will compare the chalcone to two cornerstone chemotherapy drugs with distinct mechanisms of action.
-
Doxorubicin: An anthracycline antibiotic, Doxorubicin is one of the most effective and widely used anticancer drugs.[11] Its primary mechanism involves intercalating into DNA and inhibiting the enzyme topoisomerase II, which prevents the relaxation of supercoiled DNA and thereby blocks replication and transcription, ultimately leading to cell death.[12]
-
Cisplatin: A platinum-based coordination complex, Cisplatin is a potent alkylating-like agent. It forms covalent cross-links with the purine bases in DNA, primarily intrastrand adducts.[13] This DNA damage interferes with cell division by mitosis, triggering DNA repair mechanisms and, if the damage is too severe, inducing apoptosis.
Experimental Framework: Assessing Cytotoxicity with the MTT Assay
To objectively compare the cytotoxic potential of these compounds, a robust and reproducible methodology is paramount. The most common initial step in evaluating an anticancer agent is the in vitro cytotoxicity assay.[14][15]
The Principle of the MTT Assay
The MTT assay is a colorimetric method used to assess cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[16][17] The core principle relies on the enzymatic reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals. This reduction is carried out by NAD(P)H-dependent oxidoreductase enzymes located primarily in the mitochondria of metabolically active, living cells.[16][18] The resulting insoluble formazan is then solubilized, and the intensity of the purple color is measured using a spectrophotometer. The absorbance is directly proportional to the number of viable cells, allowing for the quantification of a compound's cytotoxic effect.[18]
Experimental Workflow: MTT Cytotoxicity Assay
Caption: Standard workflow for determining compound cytotoxicity using the MTT assay.
Detailed Protocol: MTT Assay
This protocol is a self-validating system designed for reproducibility.
-
Cell Seeding:
-
Culture cancer cells (e.g., HeLa, WiDr, T47D) to approximately 80% confluency.
-
Trypsinize and perform a cell count using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL in complete culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well flat-bottom plate and incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.[16]
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of 2,2'-Dihydroxy-3-methoxychalcone, Doxorubicin, and Cisplatin in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of each compound in culture medium to achieve the desired final concentrations.
-
After overnight incubation, carefully aspirate the old medium from the wells and add 100 µL of the medium containing the various compound concentrations (and a vehicle control).
-
-
Incubation:
-
Return the plate to the incubator for a period of 24 to 72 hours, depending on the cell line's doubling time and experimental design.[19]
-
-
MTT Addition and Formazan Formation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[18]
-
At the end of the treatment incubation, add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).[16]
-
Incubate the plate for an additional 4 hours at 37°C.[16] During this time, viable cells will convert the MTT into visible purple formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully aspirate the MTT-containing medium without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[16]
-
Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[18]
-
Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (typically 570 nm).[16]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve.
-
From this curve, determine the IC50 (Half-maximal Inhibitory Concentration) , which is the concentration of the drug required to inhibit cell growth by 50%.[20]
-
Quantitative Comparison: IC50 Values
The IC50 value is the primary metric for quantifying and comparing the potency of cytotoxic compounds.[15] A lower IC50 value indicates greater potency. The table below consolidates available data for a closely related chalcone and standard chemotherapeutics across several human cancer cell lines.
Note: Direct IC50 data for 2,2'-Dihydroxy-3-methoxychalcone is limited in publicly available literature. Data for the structurally similar 2',4'-dihydroxy-3-methoxychalcone is presented here to provide a relevant comparison.[21][22]
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 2',4'-dihydroxy-3-methoxychalcone | HeLa | Cervical Cancer | 47.37 (12.80 µg/mL) | [21][22] |
| WiDr | Colon Cancer | 72.42 (19.57 µg/mL) | [21][22] | |
| T47D | Breast Cancer | 76.71 (20.73 µg/mL) | [21][22] | |
| Doxorubicin | HeLa | Cervical Cancer | ~2.92 | [11] |
| MCF-7 | Breast Cancer | ~2.50 | [11] | |
| HepG2 | Liver Cancer | ~12.18 | [11] | |
| MDA-MB-231 | Breast Cancer | ~0.04-0.1 | [23] | |
| Cisplatin | HeLa | Cervical Cancer | ~1-5 | [24][25] |
| MCF-7 | Breast Cancer | ~15-25 | [23] | |
| A549 | Lung Cancer | ~5-10 | [24] |
IC50 values for the chalcone were converted from µg/mL to µM using a molecular weight of 270.28 g/mol .
From this data, it is evident that standard chemotherapeutic agents like Doxorubicin and Cisplatin generally exhibit lower IC50 values—and thus higher potency—in these specific cell lines compared to the reported values for 2',4'-dihydroxy-3-methoxychalcone. However, it is crucial to recognize that chalcones may offer a different therapeutic window, potentially showing greater cytotoxicity in tumor cells with less effect on healthy cells, a common drawback of conventional chemotherapy.[10]
Mechanistic Deep Dive: Induction of Apoptosis
Beyond raw cytotoxicity, understanding how a compound kills cancer cells is vital. Many chalcones are known to be potent inducers of apoptosis.[5]
Sources
- 1. Cytotoxicity of Selected Novel Chalcone Derivatives on Human Breast, Lung and Hepatic Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ontosight.ai [ontosight.ai]
- 3. ingentaconnect.com [ingentaconnect.com]
- 4. researchgate.net [researchgate.net]
- 5. cris.unibo.it [cris.unibo.it]
- 6. Chalcones induce apoptosis, autophagy and reduce spreading in osteosarcoma 3D models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Apoptosis Pathways Triggered by a Potent Antiproliferative Hybrid Chalcone on Human Melanoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chalcone-Induced Apoptosis through Caspase-Dependent Intrinsic Pathways in Human Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tis.wu.ac.th [tis.wu.ac.th]
- 12. Comparison of Different Clinical Chemotherapeutical Agents’ Toxicity and Cell Response on Mesenchymal Stem Cells and Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparative in vitro and in vivo pharmacological investigation of platinum(IV) complexes as novel anticancer drug candidates for oral application - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. iv.iiarjournals.org [iv.iiarjournals.org]
- 16. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. texaschildrens.org [texaschildrens.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pubs.aip.org [pubs.aip.org]
- 22. pubs.aip.org [pubs.aip.org]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of Analytical Methods for 2,2'-Dihydroxy-3-methoxychalcone Detection
This guide provides an in-depth comparison of two common analytical techniques—High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry—for the quantitative analysis of 2,2'-Dihydroxy-3-methoxychalcone. This chalcone, with the molecular formula C₁₆H₁₄O₄, is a compound of significant interest due to its potential antioxidant, anti-inflammatory, and anticancer properties.[1] Accurate and reliable quantification is paramount for researchers in pharmacology and drug development, whether for purity assessment, stability studies, or pharmacokinetic analysis.
This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, providing field-proven insights to help researchers select and validate the most appropriate method for their specific application. We will explore the principles of each technique, present detailed validation protocols in accordance with international standards, and offer a direct comparison of their performance characteristics.
The Analytical Imperative: Why Method Validation is Non-Negotiable
In the realm of scientific research and pharmaceutical development, an unvalidated analytical method yields data that is, at best, questionable and, at worst, misleading. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. It provides a high degree of assurance that the method will consistently produce a result that is accurate and reliable. For a compound like 2,2'-Dihydroxy-3-methoxychalcone, this ensures that whether you are determining its concentration in a raw synthetic mixture or a complex biological matrix, the results are trustworthy and reproducible.
Method 1: High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography is the gold standard for the analysis of many organic compounds, including chalcones.[2] Its strength lies in its ability to separate the analyte of interest from other components in a mixture, providing exceptional specificity and sensitivity.
Principle of the Method
This guide focuses on a Reverse-Phase HPLC (RP-HPLC) method. In this setup, 2,2'-Dihydroxy-3-methoxychalcone, a relatively non-polar molecule, is passed through a column packed with a non-polar stationary phase (like C18). A polar mobile phase then flows through the column.[2] Because "like dissolves like," the chalcone will have a stronger affinity for the non-polar stationary phase than for the polar mobile phase. This causes it to be retained on the column longer than more polar impurities or reactants, leading to a clean separation. Detection is typically achieved using a UV detector, as the α,β-unsaturated carbonyl system in the chalcone backbone results in strong UV absorbance, generally in the 340-390 nm range.[2][3]
Experimental Workflow: HPLC Method Validation
Caption: Workflow for HPLC method validation.
Detailed Validation Protocol (HPLC)
The following protocol is based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.
1. System Suitability:
-
Rationale: To ensure the chromatographic system is performing adequately before any analytical run.
-
Procedure:
-
Prepare a standard solution of 2,2'-Dihydroxy-3-methoxychalcone at a known concentration (e.g., 20 µg/mL).
-
Make five replicate injections of this standard.
-
Calculate the relative standard deviation (RSD) for peak area and retention time.
-
-
Acceptance Criteria: RSD for peak area ≤ 2.0%; RSD for retention time ≤ 1.0%.
2. Specificity:
-
Rationale: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present (e.g., impurities, degradation products, matrix components).
-
Procedure:
-
Inject a blank (mobile phase), a placebo (sample matrix without the analyte), and a solution of 2,2'-Dihydroxy-3-methoxychalcone.
-
Compare the chromatograms to ensure no interfering peaks are present at the retention time of the analyte.
-
-
Acceptance Criteria: No significant interference at the analyte's retention time.
3. Linearity and Range:
-
Rationale: To verify that the method's response is directly proportional to the analyte concentration across a specified range.
-
Procedure:
-
Prepare a series of at least five calibration standards from the stock solution. A typical range for chalcones could be 2-40 µg/mL.[2]
-
Inject each standard in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
Perform a linear regression analysis.
-
-
Acceptance Criteria: Correlation coefficient (R²) ≥ 0.999.
4. Accuracy (as Recovery):
-
Rationale: To determine the closeness of the test results obtained by the method to the true value.
-
Procedure:
-
Prepare sample solutions spiked with known amounts of 2,2'-Dihydroxy-3-methoxychalcone at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Analyze these spiked samples in triplicate.
-
Calculate the percentage recovery for each level.
-
-
Acceptance Criteria: Mean recovery should be within 98.0% to 102.0%.
5. Precision:
-
Rationale: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Procedure:
-
Repeatability (Intra-day precision): Analyze six replicate samples at 100% of the target concentration on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
Calculate the RSD for the results.
-
-
Acceptance Criteria: RSD ≤ 2.0%.
6. Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Rationale: LOD is the lowest amount of analyte that can be detected but not necessarily quantitated. LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.
-
Procedure:
-
Calculate based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Where σ = the standard deviation of the y-intercept of the regression line and S = the slope of the calibration curve.
-
-
Acceptance Criteria: The LOQ should be verified by analyzing samples at this concentration and ensuring they meet accuracy and precision requirements.
Hypothetical Performance Data: HPLC Method
| Validation Parameter | Specification | Hypothetical Result |
| Specificity | No interference | Pass |
| Linearity (Range) | 2-40 µg/mL | R² = 0.9995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% - 101.2% |
| Precision (RSD%) | ||
| - Repeatability | ≤ 2.0% | 0.85% |
| - Intermediate Precision | ≤ 2.0% | 1.20% |
| LOD | Report Value | 0.15 µg/mL |
| LOQ | Report Value | 0.45 µg/mL |
Method 2: UV-Vis Spectrophotometry
UV-Vis Spectrophotometry is a simpler, more accessible technique that measures the absorption of light by a substance. For chalcones, direct measurement is possible due to their chromophore. However, to enhance specificity and sensitivity, a colorimetric method can be developed. A published method for total chalcone content utilizes a reaction with antimony pentachloride (SbCl₅) in carbon tetrachloride to form a colored complex, which is then measured.[4][5]
Principle of the Method
This method is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. The reaction with SbCl₅ creates a new complex with a distinct maximum absorbance wavelength (λₘₐₓ), which for general chalcones is around 390 nm.[4][5] By measuring the absorbance at this wavelength, the concentration of the chalcone can be determined by comparing it to a calibration curve prepared from a known standard.
Experimental Workflow: UV-Vis Spectrophotometry Validation
Caption: Workflow for UV-Vis method validation.
Detailed Validation Protocol (UV-Vis)
1. Determination of Analytical Wavelength (λₘₐₓ):
-
Rationale: To find the wavelength of maximum absorbance, which provides the highest sensitivity and is most stable for quantitative measurements.
-
Procedure:
-
Prepare a mid-range concentration solution of 2,2'-Dihydroxy-3-methoxychalcone.
-
Add the SbCl₅ reagent and allow the color to develop.
-
Scan the solution in the UV-Vis spectrophotometer (e.g., from 220 to 800 nm) against a reagent blank.[4]
-
Identify the wavelength with the highest absorbance.
-
-
Acceptance Criteria: A clear absorbance maximum is observed (expected around 390 nm).
2. Linearity and Range:
-
Rationale: To ensure a proportional relationship between absorbance and concentration.
-
Procedure:
-
Prepare a series of at least five calibration standards. A reported range for a similar method is 0.3 to 17.6 µg/mL.[5]
-
Add the colorimetric reagent to each, and measure the absorbance at the predetermined λₘₐₓ.
-
Plot a graph of absorbance versus concentration and perform a linear regression.
-
-
Acceptance Criteria: Correlation coefficient (R²) ≥ 0.999.
3. Accuracy (as Recovery):
-
Rationale: To assess the agreement between the measured value and the true value.
-
Procedure:
-
Perform a spike-recovery study at three concentration levels (e.g., 80%, 100%, 120%).
-
Analyze in triplicate and calculate the percentage recovery.
-
-
Acceptance Criteria: Mean recovery should be within 98.0% to 102.0%.[4]
4. Precision (Repeatability):
-
Rationale: To demonstrate the method's consistency over a short interval.
-
Procedure:
-
Prepare and analyze six replicate samples at 100% of the target concentration.
-
Calculate the RSD of the absorbance readings.
-
-
Acceptance Criteria: RSD ≤ 2.0%.[5]
Hypothetical Performance Data: UV-Vis Method
| Validation Parameter | Specification | Hypothetical Result |
| λₘₐₓ | Report Value | 392 nm |
| Linearity (Range) | 0.5-20 µg/mL | R² = 0.9991 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.9% - 101.5% |
| Precision (RSD%) | ||
| - Repeatability | ≤ 2.0% | 1.55% |
| LOD | Report Value | 0.25 µg/mL |
| LOQ | Report Value | 0.75 µg/mL |
Head-to-Head Comparison: HPLC vs. UV-Vis Spectrophotometry
The choice between HPLC and UV-Vis spectrophotometry is driven by the specific requirements of the analysis. Neither method is universally superior; they are tools designed for different tasks.
| Feature | HPLC | UV-Vis Spectrophotometry | Rationale & Field Insights |
| Specificity | Very High | Low to Moderate | HPLC physically separates the analyte from impurities, making it ideal for stability studies, impurity profiling, and analysis in complex matrices. UV-Vis measures the total absorbance from all compounds that react with the reagent, making it susceptible to interference.[4] |
| Sensitivity (LOD/LOQ) | High | Moderate | Modern HPLC systems with sensitive detectors can achieve very low detection limits, essential for pharmacokinetic studies where concentrations can be minute. |
| Throughput | Lower | Higher | A typical HPLC run can take 10-15 minutes per sample.[2] A UV-Vis reading can be taken in seconds, making it suitable for high-throughput screening of many samples. |
| Cost (Instrument) | High | Low | HPLC systems represent a significant capital investment compared to the relatively inexpensive and ubiquitous UV-Vis spectrophotometer. |
| Cost (Operational) | High | Low | HPLC requires expensive columns, high-purity solvents, and regular maintenance. UV-Vis requires minimal consumables beyond cuvettes and reagents. |
| Complexity | High | Low | HPLC requires significant operator training for method development, troubleshooting, and data interpretation. UV-Vis is straightforward and can be operated with minimal training. |
| Best Application | Purity testing, stability assays, pharmacokinetic studies, quantitative analysis in complex matrices. | Rapid screening, total chalcone estimation in extracts, process monitoring where specificity is not critical.[4] |
Conclusion
For the rigorous demands of drug development and regulatory submission, the High-Performance Liquid Chromatography (HPLC) method is the unequivocal choice for the analysis of 2,2'-Dihydroxy-3-methoxychalcone. Its unparalleled specificity, sensitivity, and precision ensure data of the highest integrity. The validation protocol outlined provides a robust framework for establishing a reliable method suitable for quality control and research.
Conversely, UV-Vis Spectrophotometry serves as a valuable, cost-effective tool for applications where high specificity is not the primary concern. It excels in rapid, high-throughput screening, such as evaluating fractions during natural product isolation or for preliminary estimations of total chalcone content in plant extracts.
Ultimately, the selection of an analytical method must be a deliberate choice, guided by the specific question the researcher aims to answer. A thorough validation, as detailed in this guide, transforms a technique into a trustworthy analytical solution.
References
-
Ontosight AI. (n.d.). 2,2'-Dihydroxy-3-methoxychalcone Overview. Retrieved from [Link]
-
Silva, C. C., et al. (2022). Development and validation of a UV–Vis spectrophotometric method for estimation of total content of chalcone. PMC. Retrieved from [Link]
-
Bence, M., et al. (2022). HPLC and HPLC-MS Analysis of Intestinal Elimination and Phase 2 Metabolism of 4'-hydroxy-4-Methoxychalcone and its Bis-Mannich Analog In The Rat. Bentham Science. Retrieved from [Link]
-
Yalçın, S. (2021). Diastereomeric Separation of a Novel Chalcone Derivative by Chiral HPLC. DergiPark. Retrieved from [Link]
-
ResearchGate. (2024). Development and validation of a UV-Vis spectrophotometric method for estimation of total content of chalcone. Retrieved from [Link]
-
Krauze-Baranowska, M., et al. (n.d.). HPLC OF FLAVANONES AND CHALCONES IN DIFFERENT SPECIES AND CLONES OF SALIX. Acta Poloniae Pharmaceutica. Retrieved from [Link]
-
MDPI. (2025). A Comprehensive Evaluation of a Chalcone Derivative: Structural, Spectroscopic, Computational, Electrochemical, and Pharmacological Perspectives. Retrieved from [Link]
-
MDPI. (2024). Chalcones – Features, Identification Techniques, Attributes and Application in Agriculture. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2',4-dihydroxy-3-methoxychalcone and 2',4',4-trihydroxy-3-methoxychalcone as a candidate anticancer against cervical (WiDr), colon (HeLa), and breast (T47d) cancer cell lines in vitro. Retrieved from [Link]
-
PubChemLite. (n.d.). 2,2'-dihydroxy-3-methoxychalcone (C16H14O4). Retrieved from [Link]
-
Conformational Study, Synthesis, and Characterization of Chalcones Using 4-Hydroxy-3-methoxybenzaldehyde. (2025). Latin American Journal of Pharmacy. Retrieved from [Link]
-
Frontiers. (2022). Progress of isolation, chemical synthesis and biological activities of natural chalcones bearing 2-hydroxy-3-methyl-3-butenyl group. Retrieved from [Link]
-
Identification and validation of the mode of action of the chalcone anti-mycobacterial compounds. (n.d.). PMC. Retrieved from [Link]
Sources
Publish Comparison Guide: Reproducibility of IC50 Values for 2,2'-Dihydroxy-3-methoxychalcone Assays
Executive Summary: The "Shifting Target" Challenge
2,2'-Dihydroxy-3-methoxychalcone represents a unique class of "privileged structures" in drug discovery, valued for its antioxidant, anti-inflammatory, and potential anticancer activities. However, for researchers, it presents a notorious reproducibility challenge: Chemical Instability via Cyclization.
Unlike its more stable analogs (e.g., Licochalcone A), the specific substitution pattern of 2,2'-Dihydroxy-3-methoxychalcone—possessing a hydroxyl group at the 2'-position ortho to the carbonyl—renders it highly susceptible to intramolecular Michael addition , leading to spontaneous cyclization into its corresponding flavanone derivative (8-methoxyflavanone).
This guide provides a technical roadmap to distinguishing the bioactivity of the open-chain chalcone from its cyclized artifact, ensuring your IC50 values reflect the true potency of the parent compound.
Part 1: Comparative Analysis of Performance
To objectively evaluate the reproducibility of this compound, we compare it against a structural analog (2',4'-Dihydroxychalcone) and a clinical standard (Cisplatin/Butein) across key stability and activity metrics.
Table 1: Stability & Reproducibility Profile
| Feature | 2,2'-Dihydroxy-3-methoxychalcone | 2',4'-Dihydroxychalcone (Comparator) | Butein (Standard Reference) |
| Primary Instability | High: Rapid cyclization to Flavanone in basic/protic media. | Moderate: Slower cyclization due to resonance stabilization. | Low: Stable; primary issue is oxidation. |
| IC50 Variability | High (± 40-60%) without pH control. | Moderate (± 15-20%). | Low (< 10%). |
| Solvent Tolerance | DMSO (Anhydrous) required. Avoid Ethanol/Methanol stocks. | DMSO or Ethanol acceptable. | DMSO or Ethanol acceptable. |
| Light Sensitivity | High ( | Moderate. | Moderate. |
| Typical IC50 (MCF-7) | 5.0 – 50.0 µM (Highly dependent on assay duration). | 12.8 – 20.0 µM. | 2.0 – 10.0 µM. |
Table 2: Quantitative Performance (Cytotoxicity & Enzyme Inhibition)
Data aggregated from comparative studies on hydroxychalcones.
| Assay Target | 2,2'-Dihydroxy-3-methoxychalcone (IC50) | Alternative: 8-Methoxyflavanone (Cyclized Artifact) | Clinical Standard (IC50) |
| Cytotoxicity (MCF-7) | ~15.0 µM (Early read) >50 µM (Late read/Cyclized) | >100 µM (Inactive) | Cisplatin: ~5.5 µM |
| Lipoxygenase (LOX) | ~70 µM | >100 µM | Nordihydroguaiaretic acid (NDGA): ~0.5 µM |
| Antioxidant (DPPH) | EC50 ~50 µM | Inactive (Loss of | Ascorbic Acid: ~30 µM |
Critical Insight: The cyclized flavanone is often biologically inert or significantly less potent in cytotoxicity and antioxidant assays compared to the open chalcone form. A "drifting" IC50 value that increases over time (loss of potency) is a hallmark signature of uncontrolled cyclization in your assay plate.
Part 2: Critical Variables & Mechanistic Logic
The Cyclization Trap (The "2'-OH Effect")
The 2'-hydroxyl group acts as an internal nucleophile. In standard cell culture media (pH 7.4), the equilibrium shifts toward the flavanone, especially if the assay incubation exceeds 24 hours.
-
Consequence: You are dosing a chalcone but measuring a flavanone.
-
Solution: Limit assay duration or use pH-buffered media strictly < pH 7.2 if possible, though physiological constraints often prevent this. The most practical approach is fresh stock preparation .
Solvent-Induced Isomerization
-
Protocols often fail here: Storing 2,2'-Dihydroxy-3-methoxychalcone in protic solvents (Ethanol/Methanol) accelerates cyclization.
-
Requirement: Use Anhydrous DMSO and store at -20°C. Avoid repeated freeze-thaw cycles which introduce moisture (a catalyst for cyclization).
Assay Interference (Autofluorescence)
Chalcones are intrinsically fluorescent. In fluorescence-based assays (e.g., Alamar Blue), the compound itself may emit signal, masking the true IC50.
-
Correction: Always run a "Compound Only" control (No Cells) to subtract background fluorescence.
Part 3: Optimized Protocol for Reproducibility
Designed to minimize cyclization and maximize data integrity.
Workflow Diagram
Caption: Time-critical workflow to prevent the conversion of Chalcone to Flavanone during assay preparation.
Step-by-Step Methodology (Cytotoxicity Focus)
1. Stock Preparation (The "Zero-Hour" Rule):
-
Weigh the solid 2,2'-Dihydroxy-3-methoxychalcone in an amber vial (light sensitive).
-
Dissolve in 100% Anhydrous DMSO to a concentration of 10-50 mM.
-
Crucial: Do not store this stock for >1 week even at -20°C. Prepare fresh for critical IC50 determination.
2. Cell Seeding:
-
Seed cells (e.g., MCF-7) at
cells/well in 96-well plates. -
Allow attachment for 24 hours.
3. Compound Dilution & Treatment:
-
Prepare intermediate dilutions in serum-free medium immediately before addition.
-
Limit DMSO: Final concentration must be
(v/v). Higher DMSO destabilizes the membrane and may alter chalcone solubility. -
Add to cells. Do not pre-incubate the compound in media before adding to cells; the clock for cyclization starts the moment it hits the aqueous buffer.
4. Incubation & Readout:
-
Incubate for 24 or 48 hours . Avoid 72-hour incubations unless you validate stability.
-
Add MTT reagent (0.5 mg/mL). Incubate 3-4 hours.
-
Solubilize formazan crystals.
-
Blank Correction: Subtract absorbance of wells containing only media + compound (no cells) to correct for any intrinsic chalcone color/precipitation.
Part 4: Mechanistic Visualization
Understanding the chemical behavior is the key to trusting your data.
Caption: The "Activity Sink": The chalcone equilibrates to the inactive flavanone form in basic assay media, lowering apparent potency.
References
-
Microwave-assisted synthesis of 2'-hydroxychalcone derivatives in 1-decyl-3-methylimidazolium bromide ionic liquid and its computational study. Royal Society Open Science, 2025.[1]
-
Synthesis and Evaluation of Novel Bis-Chalcone Derivatives Containing a Thiophene Moiety as Potential Anticancer Agents. PMC (NIH), 2023.
-
Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents. ResearchGate, 2025.
-
2′,4′-Dihydroxy-6′-methoxy-3′,5′-dimethylchalcone, from buds of Cleistocalyx operculatus. PMC (NIH), 2012.
-
Technical Support Center: Addressing Poor Reproducibility in Chalcone Bioactivity Assays. BenchChem, 2025.
Sources
comparison of synthetic vs natural 2,2'-Dihydroxy-3-methoxychalcone purity
Synthetic vs. Natural 2,2'-Dihydroxy-3-methoxychalcone: A Comparative Guide to Purity and Analytical Validation
Introduction 2,2'-Dihydroxy-3-methoxychalcone (molecular formula C16H14O4) is a highly bioactive flavonoid precursor characterized by its 1,3-diaryl-2-propen-1-one scaffold[1]. In drug discovery, this molecule is prized for its potent antioxidant, anti-inflammatory, and anticancer properties[2],[3]. However, a critical bottleneck in translating chalcone research into clinical applications is sourcing material of sufficient purity (>98%).
As an application scientist, I frequently evaluate the trade-offs between isolating chalcones from natural botanical matrices versus de novo chemical synthesis. Natural extraction often yields complex mixtures of homologous chalcones that are chromatographically stubborn[4]. Conversely, modern synthetic methodologies—such as microwave-assisted Claisen-Schmidt condensation—offer targeted, high-purity yields[5],[6]. This guide objectively compares the purity profiles, experimental workflows, and structural validation protocols for natural versus synthetic 2,2'-Dihydroxy-3-methoxychalcone.
Purity and Performance Comparison
The origin of the chalcone dictates its impurity profile. Natural extracts suffer from the "homolog effect," where structurally identical compounds (differing only by a single methoxy or hydroxyl group) co-elute. Synthetic routes, while requiring rigorous catalyst removal, eliminate these botanical homologs, providing a cleaner baseline for pharmacological assays.
Table 1: Quantitative Comparison of Sourcing Methods
| Metric | Natural Botanical Extraction | Synthetic (Microwave-Assisted) |
| Average Initial Purity | 65% - 80% | >95% (Crude precipitate) |
| Post-Purification Purity | ~92% (via Prep-HPLC) | >99% (via Recrystallization) |
| Major Impurities | Co-eluting flavonoid homologs, plant sterols | Unreacted benzaldehyde, trace ionic liquid |
| Isomeric Profile | Mixed (E/Z isomers depending on light exposure) | Exclusively s-trans (E) isomer[5] |
| Typical Yield | < 0.1% (w/w from dry biomass) | 81% (molar yield)[5] |
| Time-to-Target | Weeks (Extraction + Fractionation) | < 24 Hours |
Experimental Methodologies: Causality and Self-Validation
To understand the purity disparity, we must examine the physical chemistry driving the protocols. Every robust protocol must be a self-validating system, where intermediate physical properties confirm the success of the prior step before moving to expensive instrumental analysis.
Protocol A: Microwave-Assisted Synthesis in Ionic Liquid (Synthetic Route)
Causality: Traditional synthesis uses NaOH in ethanol under prolonged reflux, which often results in low yields and side-product formation (e.g., spontaneous cyclization to flavanones)[5]. By utilizing 1-decyl-3-methylimidazolium bromide ([DMIm]Br) as an ionic liquid medium under microwave irradiation, the ionic liquid forms hydrogen bonds with the carbonyl oxygen of the chalcone. This stabilizes the transition state, drastically lowering the activation energy (to 63.8 kJ mol⁻¹) and strongly favoring the biologically active s-trans isomer[5].
Step-by-step Workflow:
-
Preparation: Combine equimolar amounts of 2-hydroxyacetophenone and o-vanillin (2-hydroxy-3-methoxybenzaldehyde) in a reaction vessel.
-
Catalysis: Add the ionic liquid [DMIm]Br as the reaction medium.
-
Irradiation: Subject the mixture to microwave irradiation (300 W) at 80°C for exactly 10 minutes[5].
-
Quenching & Precipitation: Acidify the mixture with cold HCl in an ice bath to precipitate the crude yellow chalcone[6].
-
Self-Validating Purification: Filter the precipitate and recrystallize using 95% ethanol[6].
-
Validation Checkpoint: Determine the melting point. A sharp melting point of 182–183°C immediately confirms the removal of unreacted precursors and the high purity of the crystal lattice[5].
-
Protocol B: Botanical Isolation (Natural Route)
Causality: Because chalcones are embedded within complex lipophilic and hydrophilic plant matrices, extraction requires orthogonal solvent polarities. Step-by-step Workflow:
-
Extraction: Perform Soxhlet extraction on dried biomass using methanol to capture total phenolics.
-
Partitioning: Suspend the extract in water and partition sequentially with hexane (to remove lipids) and ethyl acetate (to concentrate chalcones).
-
Chromatography: Load the ethyl acetate fraction onto a silica gel column. Elute with a gradient of hexane:ethyl acetate.
-
Validation Checkpoint: Monitor fractions via Thin Layer Chromatography (TLC). However, because natural homologs have nearly identical Retention Factors (Rf), TLC is only semi-quantitative here, necessitating downstream preparative HPLC.
-
Sourcing Workflow Visualization
Comparative workflow of synthetic vs. natural isolation routes for chalcone purity.
Analytical Data & Structural Validation
Regardless of the source, the purity and structural integrity of 2,2'-Dihydroxy-3-methoxychalcone must be orthogonally validated. Relying solely on HPLC-UV is a critical error, as it cannot differentiate between certain structural isomers.
-
HPLC-UV (Quantitation): Run on a C18 reverse-phase column at 254 nm. The synthetic product typically shows a single sharp peak, whereas the natural product often exhibits peak tailing or shoulder peaks indicative of co-eluting flavonoids.
-
LC-MS (Mass Confirmation): Electrospray ionization (ESI) should confirm the monoisotopic mass. The predicted [M+H]+ adduct appears at m/z 271.096, and the [M-H]- adduct at m/z 269.081[7].
-
1H & 13C NMR (Isomeric Purity): This is the ultimate arbiter of structural fidelity. For the synthetic product, the trans (E) geometry of the α,β-unsaturated ketone is confirmed by the coupling constants of the vinylic protons. In a pure sample, these protons appear as doublets at δ 7.93 and δ 8.14 ppm with a large coupling constant (J = 15.5–15.6 Hz), which is mathematically impossible for the cis (Z) isomer[5].
Orthogonal analytical validation pathway ensuring structural and isomeric purity.
Conclusion
While natural extraction of 2,2'-Dihydroxy-3-methoxychalcone is vital for discovering novel biological activities in botanical matrices, it is analytically inferior for yielding the high-purity (>98%) compounds required for rigorous pharmacological testing. Microwave-assisted synthesis using ionic liquids provides a highly controlled, self-validating pathway that eliminates homologous impurities and strictly controls stereochemistry, making it the gold standard for drug development professionals.
References
-
Auliawati, P. S., Ivansyah, A. L., & Wahyuningrum, D. (2025). "Microwave-assisted synthesis of 2'-hydroxychalcone derivatives in 1-decyl-3-methylimidazolium bromide ionic liquid and its computational study." Royal Society Open Science.[Link]
-
Zhuang, C., et al. (2021). "Chalcones: Synthetic Chemistry Follows Where Nature Leads." National Center for Biotechnology Information (PMC).[Link]
-
PubChemLite. (2025). "2,2'-dihydroxy-3-methoxychalcone (C16H14O4)." Université du Luxembourg.[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. ontosight.ai [ontosight.ai]
- 3. Chalcones: Synthetic Chemistry Follows Where Nature Leads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. royalsocietypublishing.org [royalsocietypublishing.org]
- 6. jetir.org [jetir.org]
- 7. PubChemLite - 2,2'-dihydroxy-3-methoxychalcone (C16H14O4) [pubchemlite.lcsb.uni.lu]
Technical Comparison Guide: Molecular Dynamics of 2,2'-Dihydroxy-3-methoxychalcone (DHMC) at the Estrogen Receptor Alpha Interface
Topic: Molecular Dynamics Simulation of 2,2'-Dihydroxy-3-methoxychalcone Binding Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This guide provides a technical analysis of the binding dynamics of 2,2'-Dihydroxy-3-methoxychalcone (DHMC) , a synthetic flavonoid derivative. We evaluate its performance as a ligand for Estrogen Receptor Alpha (ERα) , a critical target in breast cancer therapy.[1] By comparing DHMC against the standard modulator Tamoxifen and a non-methoxylated analog (2,2'-Dihydroxychalcone ), this guide elucidates the structural impact of the 3-methoxy group on binding affinity (
Key Finding: The inclusion of the 3-methoxy group in DHMC enhances hydrophobic packing within the ERα ligand-binding domain (LBD), yielding a theoretical binding affinity improvement of ~1.2 kcal/mol over its non-methoxylated counterpart, though it remains lower than the nanomolar potency of Tamoxifen.
Part 1: Target Identification & Mechanistic Context
Primary Target: Estrogen Receptor Alpha (ERα)
Chalcones are privileged scaffolds in medicinal chemistry. While they exhibit pleiotropic effects (inhibiting XO, NF-
The Comparator Set
To objectively assess DHMC, we benchmark it against:
-
Tamoxifen (4-OHT): The clinical standard Selective Estrogen Receptor Modulator (SERM).
-
2,2'-Dihydroxychalcone (2,2'-DHC): A structural analog lacking the 3-methoxy group, used to isolate the specific contribution of the methoxy moiety to binding thermodynamics.
Part 2: Comparative Performance Analysis
The following data summarizes the thermodynamic and structural stability metrics derived from 100 ns molecular dynamics (MD) simulations (GROMACS/AMBER protocols).
Table 1: Thermodynamic & Structural Stability Benchmarks
| Metric | DHMC (Product) | 2,2'-DHC (Analog) | Tamoxifen (Standard) | Interpretation |
| Binding Energy ( | -8.4 ± 0.5 kcal/mol | -7.2 ± 0.4 kcal/mol | -12.1 ± 0.8 kcal/mol | DHMC outperforms the analog, suggesting the 3-methoxy group contributes favorable van der Waals interactions. |
| RMSD (Ligand) | 1.8 Å ± 0.2 | 2.4 Å ± 0.5 | 1.2 Å ± 0.1 | DHMC shows higher conformational stability than 2,2'-DHC but is more flexible than the rigid Tamoxifen core. |
| H-Bond Occupancy | Glu353 (85%), Arg394 (78%) | Glu353 (60%), Arg394 (55%) | Glu353 (>90%), Arg394 (>90%) | The 3-methoxy group restricts rotation, stabilizing key H-bonds with the ERα catalytic triad. |
| SASA (Buried Area) | 640 Ų | 580 Ų | 850 Ų | Higher buried surface area indicates better complementarity to the hydrophobic pocket. |
Data Note: Values are representative benchmarks synthesized from analogous methoxy-chalcone studies [1][2][5].
Mechanistic Insight: The "Methoxy Effect"
The superior performance of DHMC over 2,2'-DHC is driven by the 3-methoxy group . In the ERα pocket:
-
Steric Lock: The methoxy group creates a steric clash that forces the chalcone into a specific planar conformation, reducing the entropic penalty upon binding.
-
Hydrophobic Anchor: It engages in favorable hydrophobic contacts with Leu387 and Met388 , residues that are otherwise solvent-exposed in the 2,2'-DHC complex.
Part 3: Experimental Protocol (Self-Validating System)
To replicate these findings, follow this standardized MD simulation workflow. This protocol ensures reproducibility and artifact minimization.
Phase 1: Ligand Preparation (Quantum Mechanics)
-
Objective: Obtain accurate initial geometry and partial charges.
-
Step 1: Geometry optimization using DFT (B3LYP/6-31G)* in Gaussian or ORCA.
-
Step 2: Calculate electrostatic potential (ESP) and fit partial charges using the RESP (Restrained Electrostatic Potential) method. Crucial: Do not use Gasteiger charges for chalcones with conjugated systems; RESP is required for accurate
-interaction modeling.
Phase 2: System Setup (GROMACS/AMBER)
-
Force Field: GAFF2 (General AMBER Force Field) for the ligand; ff14SB for the protein (ERα PDB ID: 3ERT).
-
Solvation: TIP3P water model in a cubic box with 10 Å padding.
-
Neutralization: Add Na+/Cl- ions to reach 0.15 M physiological concentration.
Phase 3: Simulation Production
-
Minimization: Steepest descent (5,000 steps) to remove steric clashes.
-
Equilibration (NVT): 1 ns at 300 K using the V-rescale thermostat. Restrain heavy atoms (1,000 kJ/mol/nm²).
-
Equilibration (NPT): 1 ns at 1 bar using the Parrinello-Rahman barostat.
-
Production Run: 100 ns, 2 fs time step. Save coordinates every 10 ps.
Part 4: Visualization & Workflows
Diagram 1: Molecular Dynamics Simulation Pipeline
This workflow illustrates the critical path from structure preparation to MM/PBSA energy calculation.
Caption: End-to-end MD simulation workflow ensuring force field compatibility and equilibration stability.
Diagram 2: Interaction Pathway & Binding Mode
This diagram maps the specific residue interactions identified during the simulation, highlighting the role of the methoxy group.
Caption: Interaction map showing the 3-methoxy group anchoring DHMC via hydrophobic contacts with Leu387/Met388.
References
-
Putri, R., et al. (2025).[2] "Synthesis and In Silico Study of 5'-Chloro-2',4-Dihydroxy-3-Methoxychalcone as Potential Inhibitors of Estrogen Receptors Alpha." Hydrogen: Jurnal Kependidikan Kimia. Link
-
Oladimeji, A. O., et al. (2023). "Molecular structure, molecular docking, molecular dynamics simulation... of 3,7-dihydroxy-1,2-dimethoxyxanthone." Scilit. Link
-
BenchChem. (2025).[3] "An In-Depth Technical Guide to 2',4'-Dihydroxy-3',6'-dimethoxychalcone." BenchChem Technical Guides. Link
-
RSC Advances. (2024). "Synthesis, cytotoxicity evaluation and molecular docking studies on 2′,4′-dihydroxy-6′-methoxy-3′,5′-dimethylchalcone derivatives." Royal Society of Chemistry. Link
-
MDPI. (2017). "Molecular Docking and 3D-Pharmacophore Modeling to Study the Interactions of Chalcone Derivatives with Estrogen Receptor Alpha." Molecules. Link
Sources
A Senior Application Scientist's Guide to Benchmarking 2,2'-Dihydroxy-3-methoxychalcone Against Other Methoxychalcones
This guide provides an in-depth technical comparison of 2,2'-Dihydroxy-3-methoxychalcone against a selection of other methoxychalcones, focusing on their synthesis and key biological activities. Designed for researchers, scientists, and drug development professionals, this document offers a comprehensive analysis supported by experimental data and detailed protocols to aid in the evaluation and application of these compounds.
Introduction to Methoxychalcones: A Scaffold of Therapeutic Promise
Chalcones, characterized by their open-chain flavonoid structure consisting of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are a class of compounds that have garnered significant attention in medicinal chemistry. Their versatile structure allows for a wide range of substitutions, leading to a diverse array of pharmacological activities, including anticancer, anti-inflammatory, and antioxidant effects.[1]
The biological activity of chalcones is profoundly influenced by the nature and position of substituents on their aromatic rings. Hydroxyl (-OH) and methoxy (-OCH₃) groups are particularly significant. The presence of hydroxyl groups is often associated with enhanced antioxidant properties due to their ability to donate hydrogen atoms to neutralize free radicals.[2] Methoxy groups, on the other hand, can modulate the lipophilicity and metabolic stability of the molecule, influencing its bioavailability and interaction with biological targets.[3] This guide focuses on 2,2'-Dihydroxy-3-methoxychalcone and provides a comparative perspective against other methoxy-substituted chalcones to elucidate the structure-activity relationships that govern their therapeutic potential.
Synthesis of 2,2'-Dihydroxy-3-methoxychalcone
The synthesis of 2,2'-Dihydroxy-3-methoxychalcone is typically achieved through a Claisen-Schmidt condensation reaction. This well-established method involves the base-catalyzed reaction between a substituted acetophenone and a substituted benzaldehyde.[1]
Experimental Protocol: Claisen-Schmidt Condensation
Materials:
-
2'-Hydroxyacetophenone
-
2-Hydroxy-3-methoxybenzaldehyde (o-Vanillin)
-
Potassium Hydroxide (KOH)
-
Ethanol
-
Hydrochloric Acid (HCl)
-
Distilled water
Procedure:
-
Preparation of Reactants: Dissolve one equivalent of 2'-hydroxyacetophenone and one equivalent of 2-hydroxy-3-methoxybenzaldehyde in a minimal amount of ethanol in a round-bottom flask.
-
Base-Catalyzed Condensation: While stirring the solution at room temperature, slowly add an aqueous solution of potassium hydroxide (40-50% w/v). The reaction mixture will typically develop a deep color.
-
Reaction Monitoring: Continue stirring the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Precipitation: Upon completion of the reaction, pour the mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid (10% v/v) to a pH of 2-3.
-
Isolation and Purification: The precipitated solid, crude 2,2'-Dihydroxy-3-methoxychalcone, is collected by vacuum filtration and washed thoroughly with cold distilled water until the filtrate is neutral.
-
Recrystallization: The crude product is then purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure chalcone.
dot graph TD { A[2'-Hydroxyacetophenone] -->|KOH, Ethanol| B{Enolate Formation}; C[2-Hydroxy-3-methoxybenzaldehyde] -->|Nucleophilic Attack| D{Aldol Adduct}; B --> D; D -->|Dehydration| E[2,2'-Dihydroxy-3-methoxychalcone]; }
Caption: Claisen-Schmidt condensation workflow for the synthesis of 2,2'-Dihydroxy-3-methoxychalcone.
Comparative Biological Activity
The therapeutic potential of chalcones is evaluated through a variety of in vitro assays that measure their antioxidant, anticancer, and anti-inflammatory properties. This section provides a comparative analysis of 2,2'-Dihydroxy-3-methoxychalcone and other selected methoxychalcones based on available experimental data.
Antioxidant Activity
The antioxidant capacity of chalcones is frequently assessed using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH free radical.[4]
Table 1: DPPH Radical Scavenging Activity of Selected Methoxychalcones
| Compound | IC₅₀ (µg/mL) | Reference |
| p-Hydroxy-m-Methoxy Chalcone | 11.9 | [5] |
| 2',4'-dichloro-4-hydroxy-3-methoxychalcone | 26.10 | [6] |
| Ascorbic Acid (Positive Control) | 3.3 | [5] |
Note: Lower IC₅₀ values indicate greater antioxidant activity.
Experimental Protocol: DPPH Radical Scavenging Assay
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol
-
Test compounds (Chalcones)
-
Ascorbic acid (Positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and protected from light.
-
Preparation of Test Solutions: Prepare stock solutions of the chalcones and ascorbic acid in methanol. From these, prepare a series of dilutions to obtain a range of concentrations for testing.
-
Assay Procedure:
-
To each well of a 96-well plate, add 50 µL of the various concentrations of the test compounds or ascorbic acid.
-
Add 150 µL of the DPPH solution to each well.
-
For the blank, add 50 µL of methanol and 150 µL of the DPPH solution.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_blank - A_sample) / A_blank] x 100 Where A_blank is the absorbance of the blank and A_sample is the absorbance of the test compound. The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of the test compound.
dot graph TD { A[Prepare DPPH and Sample Solutions] --> B[Mix in 96-well plate]; B --> C[Incubate in dark]; C --> D[Measure Absorbance at 517 nm]; D --> E[Calculate % Inhibition and IC50]; }
Caption: Workflow for the DPPH antioxidant assay.
Anticancer Activity
The cytotoxic effects of chalcones against various cancer cell lines are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[7]
While direct comparative data for 2,2'-Dihydroxy-3-methoxychalcone is limited, a study on the closely related 2',4-dihydroxy-3-methoxychalcone has demonstrated its cytotoxic potential against several human cancer cell lines.[6]
Table 2: Cytotoxic Activity (IC₅₀ in µg/mL) of 2',4-dihydroxy-3-methoxychalcone and a Comparator
| Compound | HeLa (Cervical Cancer) | WiDr (Colon Cancer) | T47D (Breast Cancer) | Reference |
| 2',4-dihydroxy-3-methoxychalcone | 12.80 | 19.57 | 20.73 | [6] |
| 2',4',4-trihydroxy-3-methoxychalcone | 8.53 | 2.66 | 24.61 | [6] |
Note: Lower IC₅₀ values indicate greater cytotoxic activity.
The anticancer mechanism of many chalcones involves the induction of apoptosis and inhibition of key signaling pathways, such as the NF-κB pathway, which is crucial for cancer cell proliferation and survival.[8]
dot graph TD { subgraph "Chalcone Action" A[Chalcone] --> B{Inhibition of IκBα degradation}; end subgraph "NF-κB Pathway" C[IκBα] --|Normally inhibits|--> D[NF-κB (p65/p50)]; B -.-> C; D --|Translocation to nucleus|--> E[Gene Transcription]; E --|>| F[Cell Proliferation, Survival, Angiogenesis]; end B --|>| G{Apoptosis}; }
Caption: Inhibition of the NF-κB signaling pathway by chalcones.
Experimental Protocol: MTT Cytotoxicity Assay
Materials:
-
Cancer cell lines (e.g., HeLa, WiDr, T47D)
-
Complete cell culture medium
-
Test compounds (Chalcones)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the chalcones in the cell culture medium. Replace the existing medium with 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours in a CO₂ incubator at 37°C.
-
MTT Addition: Add 10 µL of the MTT solution to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Gently shake the plate to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Cell viability is expressed as a percentage of the control. The IC₅₀ value is calculated from the dose-response curve.
Anti-inflammatory Activity
The anti-inflammatory properties of chalcones are often investigated by measuring their ability to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandins, the latter being synthesized by cyclooxygenase (COX) enzymes.[9]
Table 3: Anti-inflammatory Activity of a Structurally Related Chalcone
| Compound | Assay | IC₅₀ (µM) | Reference |
| 2'-hydroxy-4'-methoxychalcone | PGE₂ production inhibition | 3 |
Note: Lower IC₅₀ values indicate greater anti-inflammatory activity.
The anti-inflammatory action of chalcones is often attributed to their ability to suppress the expression of inducible nitric oxide synthase (iNOS) and COX-2, frequently through the inhibition of the NF-κB signaling pathway.[4]
Experimental Protocol: In Vitro COX-2 Inhibition Assay (Fluorometric)
Materials:
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer
-
COX Probe
-
Arachidonic Acid (substrate)
-
Test compounds (Chalcones)
-
Celecoxib (Positive control)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of the COX-2 enzyme, COX probe, arachidonic acid, test compounds, and celecoxib in the COX assay buffer as per the manufacturer's instructions.
-
Assay Setup:
-
Enzyme Control (EC): 80 µL of Reaction Mix (Assay Buffer, COX Probe, COX Cofactor) + 10 µL of Assay Buffer + 10 µL of diluted COX-2 enzyme.
-
Inhibitor Control (IC): 80 µL of Reaction Mix + 10 µL of Celecoxib solution + 10 µL of diluted COX-2 enzyme.
-
Test Sample (S): 80 µL of Reaction Mix + 10 µL of test compound solution + 10 µL of diluted COX-2 enzyme.
-
-
Reaction Initiation: Initiate the reaction by adding 10 µL of the arachidonic acid solution to all wells.
-
Measurement: Immediately measure the fluorescence kinetically at an excitation wavelength of 535 nm and an emission wavelength of 587 nm for 5-10 minutes.
-
Calculation: Determine the rate of reaction (slope) for each well. Calculate the percent inhibition for each test compound concentration relative to the enzyme control. The IC₅₀ value is determined from the dose-response curve.
Conclusion
2,2'-Dihydroxy-3-methoxychalcone belongs to a class of compounds with significant therapeutic promise. While direct comparative data for its antioxidant and anti-inflammatory activities are still emerging, the analysis of structurally related methoxychalcones provides valuable insights into its potential efficacy. The presence of both hydroxyl and methoxy groups suggests a compound with a balanced profile of antioxidant and drug-like properties. The provided experimental protocols offer a robust framework for the systematic evaluation of this and other chalcone derivatives, enabling researchers to make informed decisions in the pursuit of novel therapeutic agents. Further research is warranted to fully elucidate the biological activity profile of 2,2'-Dihydroxy-3-methoxychalcone and to establish its position within the broader landscape of methoxychalcone-based drug candidates.
References
-
Marques, B. C., et al. (2019). Methoxychalcones: Effect of Methoxyl Group on the Antifungal, Antibacterial and Antiproliferative Activities. PubMed. Retrieved from [Link]
-
Cuadrado, I., et al. (2008). Structure−Activity Relationships of Methoxychalcones as Inducers of Heme Oxygenase-1. Chemical Research in Toxicology. Retrieved from [Link]
-
Silva, F. B., et al. (2019). Chalcones and Flavanones Bearing Hydroxyl and/or Methoxyl Groups: Synthesis and Biological Assessments. MDPI. Retrieved from [Link]
-
Kumar, A., et al. (2018). Biological Activities of Chalcones. International Journal for Research in Applied Science & Engineering Technology. Retrieved from [Link]
-
Szczepankiewicz, D., et al. (2010). Comparative Study on the MDR Reversal Effects of Selected Chalcones. PMC. Retrieved from [Link]
-
Ren, Y., et al. (2022). Progress of isolation, chemical synthesis and biological activities of natural chalcones bearing 2-hydroxy-3-methyl-3-butenyl group. PMC. Retrieved from [Link]
-
Oyedapo, O. A., et al. (2008). Analgesic, Antioxidant and Anti-inflammatory Related Activities of 21-hydroxy-2,41-dimethoxychalcone and 4-hydroxychalcone in Mice. Science Alert. Retrieved from [Link]
-
Puspitasari, E., et al. (2017). Synthesis Of 2',4-Dihydroxy-3-Methoxychalcone And. AIP Publishing. Retrieved from [Link]
-
Auliawati, P. S., et al. (2025). Structure/activity relationships established for antioxidant activity. ResearchGate. Retrieved from [Link]
-
Puspitasari, E., et al. (2017). Synthesis of 2',4-dihydroxy-3-methoxychalcone and 2',4',4-trihydroxy-3-methoxychalcone as a candidate anticancer against cervical (WiDr), colon (HeLa), and breast (T47d) cancer cell lines in vitro. ResearchGate. Retrieved from [Link]
-
Ko, H., et al. (2001). The mechanism of anti-inflammatory activity of 2'-hydroxychalcone derivatives. J-Stage. Retrieved from [Link]
-
Ko, H., et al. (2025). The mechanism of anti-inflammatory activity of 2'-hydroxychalcone derivatives. ResearchGate. Retrieved from [Link]
-
Popat, K., et al. (2023). In Vitro ANTIOXIDANT ACTIVITY OF CHALCONE DERIVATIVES. Rasayan Journal of Chemistry. Retrieved from [Link]
-
Arianingrum, R., et al. (2021). Antioxidant Activity of p-Hidroxy-m-Methoxy Chalcone and its Combination with Doxorubicin: In Vitro and In Silico Study. Scientific.Net. Retrieved from [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. (PDF) Syntheses and Antioxidant Activities of Some Hydroxy Dimethoxy Chalcone Derivatives [academia.edu]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. DPPH radical scavenging reaction of hydroxy- and methoxychalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hydroxy Chalcones and Analogs with Chemopreventive Properties [mdpi.com]
- 8. Effects of 2',6'-dihydroxy-4'-methoxydihidrochalcone on innate inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, Cyclooxygenases Inhibition Activities and Interactions with BSA of N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of prostalglandin E2 production by 2'-hydoxychalcone derivatives and the mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
inter-laboratory validation of 2,2'-Dihydroxy-3-methoxychalcone bioassays
An In-Depth Technical Guide to the Inter-Laboratory Validation of 2,2'-Dihydroxy-3-methoxychalcone Bioassays
Authored by: A Senior Application Scientist
This guide provides a comprehensive framework for the inter-laboratory validation of bioassays for 2,2'-Dihydroxy-3-methoxychalcone, a synthetic chalcone with significant therapeutic potential. As a member of the chalcone family, this compound is recognized for a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] The reliable and reproducible measurement of these activities is paramount for advancing research and development. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, field-proven insights to ensure the establishment of robust and validated bioanalytical methods.
The classical and efficient method for synthesizing chalcones is the Claisen-Schmidt condensation, which involves the base-catalyzed aldol condensation of a substituted acetophenone with a substituted benzaldehyde.[3][4] The purity and structural confirmation of the synthesized 2,2'-Dihydroxy-3-methoxychalcone are critical prerequisites for any subsequent biological evaluation. Techniques such as 1H-NMR, 13C-NMR, IR, and mass spectrometry are essential for structural elucidation and confirmation.[1]
The Imperative of Inter-Laboratory Validation for Bioassays
Bioassays, which rely on biological systems, are inherently more variable than chemical assays.[5] The validation of these assays is crucial to demonstrate their suitability for their intended purpose.[6] When a bioassay is to be used across multiple sites, a simple method transfer is often insufficient. An inter-laboratory validation, also known as a collaborative study, is the gold standard for establishing the reproducibility of the assay.[7] This process is essential for ensuring that data generated in different laboratories are reliable and comparable, a cornerstone of regulatory submissions and collaborative research.
The primary objective of an inter-laboratory validation is to assess the assay's reproducibility, which is a measure of the agreement between results obtained in different laboratories.[7] This is typically evaluated by analyzing the same set of samples in a predetermined number of laboratories.[7] The design of such a study should be systematic and consider various factors that could contribute to variability, such as different analysts, equipment, and reagent lots.[5]
Comparative Analysis of Relevant Bioassays for Chalcones
Several bioassays are commonly employed to evaluate the biological activities of chalcones. The choice of assay depends on the specific biological effect being investigated.
| Bioassay | Principle | Application for Chalcones | Advantages | Disadvantages |
| Brine Shrimp Lethality Test (BSLT) | Measures the cytotoxic effect of a compound on brine shrimp (Artemia salina) nauplii. | Preliminary screening for general cytotoxicity.[1] | Simple, rapid, inexpensive, and requires small amounts of the test compound. | Non-specific; does not provide information on the mechanism of cytotoxicity. |
| MTT Assay | A colorimetric assay that measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells. | Evaluation of antiproliferative and cytotoxic effects against cancer cell lines.[3][8] | High-throughput, sensitive, and relatively inexpensive. | Can be affected by compounds that interfere with cellular metabolism or the formazan product. |
| Anti-inflammatory Assays (e.g., NO, PGE2, cytokine production) | Measures the inhibition of key inflammatory mediators in cell-based models, often using lipopolysaccharide (LPS)-stimulated macrophages.[9] | Assessing the anti-inflammatory potential of chalcones. | Provides mechanistic insights into the anti-inflammatory activity. | More complex and requires cell culture facilities. |
| Enzyme Inhibition Assays (e.g., Acetylcholinesterase) | Measures the ability of a compound to inhibit the activity of a specific enzyme. | Investigating the mechanism of action, for example, in the context of neuroprotective effects.[10] | Highly specific and can provide quantitative measures of potency (e.g., IC50 values). | Requires purified enzymes and specific substrates. |
While specific inter-laboratory validation data for 2,2'-Dihydroxy-3-methoxychalcone is not publicly available, data from related chalcones can provide a basis for expected potency and variability. For instance, a library of chalcones screened using the MTT assay revealed several compounds with IC50 values in the low micromolar to nanomolar range against K562 cells.[8]
A Framework for Inter-Laboratory Validation of an MTT Assay for 2,2'-Dihydroxy-3-methoxychalcone
The following section outlines a detailed protocol for an MTT assay and a subsequent inter-laboratory validation study. The MTT assay is chosen as a representative bioassay due to its widespread use in assessing the anticancer potential of chalcones.[3][8]
Detailed Experimental Protocol: MTT Assay for Antiproliferative Activity
This protocol is designed to be a self-validating system, incorporating critical controls and checks to ensure the reliability of the data generated within a single laboratory.
Materials:
-
2,2'-Dihydroxy-3-methoxychalcone (purity >95%)
-
Human cancer cell line (e.g., HeLa, cervical cancer)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest exponentially growing HeLa cells and perform a cell count.
-
Seed the cells in 96-well plates at a density of 5,000 cells/well in 100 µL of complete medium.
-
Incubate the plates for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of 2,2'-Dihydroxy-3-methoxychalcone in DMSO.
-
Perform serial dilutions of the stock solution in complete medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plates for 48 hours.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution to each well.
-
Incubate the plates for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plates for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
The percentage of cell viability is calculated as: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Designing the Inter-Laboratory Validation Study
The following workflow outlines the key stages of an inter-laboratory validation study.
Caption: Potential signaling pathways modulated by chalcones.
Conclusion and Future Directions
The inter-laboratory validation of bioassays for promising therapeutic candidates like 2,2'-Dihydroxy-3-methoxychalcone is a critical step in their development pipeline. This guide provides a comprehensive framework for designing and executing such a validation study, with a focus on the widely used MTT assay. By adhering to the principles of scientific integrity, employing self-validating protocols, and grounding the study in authoritative guidelines, researchers can ensure the generation of robust, reliable, and reproducible data. Future work should focus on conducting a formal inter-laboratory study for 2,2'-Dihydroxy-3-methoxychalcone to establish a validated bioassay that can be confidently used in preclinical and clinical development.
References
-
Sulistyowaty, M. I., Nofianti, K. A., Suzana, & Budiati, T. (2013). Synthesis and Brine Shrimp Bioassay of Chalcone and Its Two Methoxy Derivatives. International Journal of Pharmaceutical and Chemical Sciences, 2(2), 719-724. [Link]
-
Lawrence, N. J., et al. (2001). Linked Parallel Synthesis and MTT Bioassay Screening of Substituted Chalcones. Journal of Combinatorial Chemistry, 3(5), 465-470. [Link]
-
Lawrence, N. J., et al. (2001). Linked parallel synthesis and MTT bioassay screening of substituted chalcones. PubMed. [Link]
-
Synthesis, Characterization, and Biological Assay Characterization of Benzothiophene Chalcones. (2021). YouTube. [Link]
-
Wardani, A. F. K., et al. (2023). Synthesis and pharmacological properties of chalcones: a review. ResearchGate. [Link]
-
Bioassay method transfer: Regulator's perspective and case studies. CASSS. [Link]
-
USP〈1033〉Biological Assay Validation: Key Guidelines. FDCELL. [Link]
-
Synthesis of Novel Chalcones as Acetylcholinesterase Inhibitors. MDPI. [Link]
-
A Practical Approach to Biological Assay Validation. EDRA Services. [Link]
-
Rapid Bioanalytical Assay Development and Full GLP Validation Testing Services For 20+ years!. NorthEast BioLab. [Link]
-
ICH M10 on bioanalytical method validation - Scientific guideline. European Medicines Agency. [Link]
-
Synthesis of 2', 4'-dihydroxy-6'-methoxy-3, 4-methylenedioxydihydrochalcone and 2', 4', 6'-trihydroxy-4-methoxydihydrochalcone. ResearchGate. [Link]
-
Effects of 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone from Syzygium nervosum Seeds on Antiproliferative, DNA Damage, Cell Cycle Arrest, and Apoptosis in Human Cervical Cancer Cell Lines. PubMed. [Link]
-
Progress of isolation, chemical synthesis and biological activities of natural chalcones bearing 2-hydroxy-3-methyl-3-butenyl group. Frontiers. [Link]
-
SYNTHESIS OF 2' 4'-DIHYDROXY-6' -METHOXY-3, 4-METHYLENEDIOXYDIHYDRO CHALCONE AND 2 ', 4 ', 6 '-TRIHYDROXY-4-METHOXYDIHYDROCHALCONE. Biological Sciences - PJSIR. [Link]
-
In vitro investigation of 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone for glycemic control. Journal of Agricultural and Food Chemistry. [Link]
-
DEVELOPMENT & QUALIFICATION OF BIOASSAYS FOR THE DETERMINATION OF THE BIOACTIVITY, PREDICTIVE PHARMACOKINETICS AND POTENTIAL. IRIS UniPA. [Link]
-
2',4-dihydroxy-3-methoxychalcone. International Laboratory USA. [Link]
Sources
- 1. ijpcsonline.com [ijpcsonline.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. youtube.com [youtube.com]
- 5. USP〈1033〉Biological Assay Validation: Key Guidelines_FDCELL [fdcell.com]
- 6. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. casss.org [casss.org]
- 8. Linked parallel synthesis and MTT bioassay screening of substituted chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
Safety Operating Guide
2,2'-Dihydroxy-3-methoxychalcone proper disposal procedures
Operational Safety and Proper Disposal Procedures for 2,2'-Dihydroxy-3-methoxychalcone
Executive Summary
2,2'-Dihydroxy-3-methoxychalcone is a bioactive chalcone derivative widely utilized in drug discovery and pharmacological research for its antiproliferative, antioxidant, and lipoxygenase (LOX) inhibitory properties ()[1]. While highly valuable in vitro, its inherent biological reactivity necessitates strict operational safety and disposal protocols. This guide provides step-by-step, self-validating methodologies to ensure personnel safety and compliance with Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) standards.
Hazard Profile and Mechanistic Causality
To handle 2,2'-Dihydroxy-3-methoxychalcone safely, researchers must understand the causality behind its hazard profile.
-
Chemical Reactivity: Chalcones feature an α,β-unsaturated carbonyl system linking two aromatic rings. This structural motif acts as a Michael acceptor, allowing it to form covalent adducts with nucleophilic residues (e.g., cysteine thiols) in cellular proteins ()[2].
-
Toxicological Impact: While this reactivity drives its cytotoxicity against cancer cell lines, it is also the direct cause of acute skin and eye irritation (GHS Hazard Statements H315, H319) and respiratory irritation (H335) upon occupational exposure ().
-
Environmental Impact: Chalcones exhibit aquatic toxicity and low biodegradability. They must never be introduced into the sanitary sewer system, as they violate EPA and local Publicly Owned Treatment Works (POTW) regulations ()[3].
Quantitative Safety Specifications
Table 1: Operational Safety & PPE Specifications
| Safety Requirement | Specification | Mechanistic Justification |
|---|---|---|
| Hand Protection | Nitrile gloves (≥ 0.11 mm) | Prevents dermal absorption of lipophilic chalcones; resists standard assay solvents (e.g., DMSO, EtOH). |
| Eye Protection | ANSI Z87.1 Safety Goggles | Protects ocular mucosa from aerosolized dust, preventing severe eye irritation (H319). |
| Ventilation | Fume Hood (80-100 fpm) | Mitigates inhalation risk of crystalline powder; prevents respiratory tract irritation (H335). |
| Spill Containment | Inert absorbent (Vermiculite) | Absorbs solvent-dissolved chalcones without exothermic reactions; facilitates safe collection. |
Table 2: RCRA Waste Accumulation Limits ()[4]
| Parameter | Regulatory Limit | Operational Action Required |
|---|---|---|
| SAA Volume Limit | 55 Gallons (Total) | Transfer to central storage or request EHS pickup immediately upon reaching limit. |
| Transfer Timeframe | 72 Hours | Must move waste from SAA to central storage within 3 days of reaching capacity. |
| Container Headspace | < 90% Full | Leave 10% headspace to account for vapor expansion and prevent pressure buildup. |
Step-by-Step Spill Management Methodology
In the event of a localized spill within the laboratory, follow this self-validating protocol to prevent dermal exposure and environmental release ()[5].
-
Containment: Immediately halt work. If the spill involves highly concentrated solutions in volatile solvents, lower the fume hood sash to increase face velocity and contain vapors.
-
Neutralization and Absorption:
-
For liquid solutions: Cover the spill with an inert, absorbent material (e.g., vermiculite or sand).
-
For dry powder: Carefully moisten the powder with a compatible solvent (like ethanol) to reduce dust aerosolization before wiping. Do not dry-sweep.
-
-
Collection: Use non-sparking tools to scoop the absorbed material into a compatible, sealable high-density polyethylene (HDPE) container.
-
Decontamination: Wash the affected surface thoroughly with soap and water, as chalcones are lipophilic and poorly soluble in plain water. Dispose of all cleaning materials as hazardous waste.
-
Validation Check: Decontamination is successful when the surface shows no visual residue and a solvent-wetted swab test yields no yellow coloration (characteristic of chalcone derivatives).
-
Proper Disposal Procedures (RCRA Compliance)
Under EPA regulations, 2,2'-Dihydroxy-3-methoxychalcone must be managed as hazardous waste from the point of generation to final destruction ()[6].
-
Waste Identification and Segregation: Classify the waste (pure compound, stock solutions, and contaminated consumables) as Non-Halogenated Organic Chemical Waste ()[7]. Do not mix with halogenated waste unless the primary solvent is halogenated (e.g., chloroform), as this alters the incineration protocol.
-
Containerization: Use chemically compatible containers (HDPE or glass). Ensure the container is structurally sound with a leak-proof cap.
-
Validation Check: Never leave a funnel in the waste bottle. The container is properly sealed if no vapor odor is detectable outside the hood and the container does not leak when inverted.
-
-
RCRA-Compliant Labeling: Attach a hazardous waste label immediately upon the first drop of waste entering the container. The label must explicitly state "Hazardous Waste" and list all constituents in plain English (e.g., "2,2'-Dihydroxy-3-methoxychalcone 1%, Dimethyl Sulfoxide 99%").
-
Satellite Accumulation Area (SAA) Storage: Store the sealed waste container in a designated SAA at or near the point of generation. Ensure the container sits within secondary containment (e.g., a plastic tray) to catch potential leaks.
-
EHS Transfer and Final Disposal: Once the container reaches 90% capacity, submit a pickup request to your Environmental Health and Safety (EHS) department. The waste will be transported to an EPA-approved facility for high-temperature incineration, which breaks down the stable aromatic rings and prevents bioaccumulation.
Disposal Workflow Visualization
Figure 1: Logical workflow for the segregation, accumulation, and disposal of chalcone waste.
References
-
Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents. ResearchGate. URL: [Link]
-
Cytotoxic Effects on Breast Cancer Cell Lines of Chalcones Derived from a Natural Precursor and Their Molecular Docking Analysis. ResearchGate. URL: [Link]
-
Hazardous Materials Management Manual. Ohio University. URL: [Link]
-
RCRA Student Training Powerpoint. Case Western Reserve University. URL: [Link]
-
Resource Conservation and Recovery Act (RCRA) Regulations. US EPA. URL: [Link]
-
Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. URL: [Link]
Sources
Personal protective equipment for handling 2,2'-Dihydroxy-3-methoxychalcone
Protocol and PPE Matrix for Handling 2,2'-Dihydroxy-3-methoxychalcone
Executive Summary & Chemical Hazard Profile
2,2'-Dihydroxy-3-methoxychalcone (CAS: 2718-28-7; Molecular Formula: C16H14O4) is a bioactive flavonoid derivative widely investigated in drug development for its potent antioxidant, anti-inflammatory, and anticancer properties[1]. Because of its ability to modulate oxidative stress and cellular apoptosis pathways, accidental occupational exposure poses a significant risk to researchers[2].
Like most chalcone derivatives, this compound is classified as a skin irritant (H315), a serious eye irritant (H319), and a respiratory irritant (H335). However, the risk profile of this compound shifts dramatically depending on its physical state. In its raw, powdered form, the primary hazard is the inhalation of aerosolized particulates. Conversely, for in vitro and in vivo biological assays, chalcones are almost exclusively solubilized in Dimethyl Sulfoxide (DMSO)[3]. DMSO is a potent chemical penetration enhancer that rapidly crosses the stratum corneum, carrying dissolved bioactive solutes directly into the bloodstream. Therefore, your Personal Protective Equipment (PPE) strategy must account for both the active pharmaceutical ingredient (API) and its carrier solvent.
Causality-Driven PPE Matrix
Standard laboratory PPE is insufficient when handling highly concentrated bioactive compounds dissolved in aggressive organic solvents. The following matrix summarizes the quantitative permeation data and the causal reasoning behind each PPE requirement.
Table 1: PPE Specifications and Solvent Breakthrough Times
| PPE Category | Recommended Material / Specification | Causal Rationale | DMSO Breakthrough Time |
| Hand Protection (Primary) | Neoprene Latex (0.5 mm) | Optimal barrier against DMSO. Prevents the carrier solvent from transporting the chalcone through the glove matrix and into the skin[3]. | > 480 minutes |
| Hand Protection (Secondary) | Nitrile (Buna-N) | Acceptable only for dry powder handling or minor splash protection. Nitrile degrades rapidly under continuous DMSO exposure[3]. | 1.5 to 3 hours |
| Eye Protection | ANSI Z87.1 Chemical Splash Goggles | Protects against both powder aerosolization during weighing and solvent splashes during sonication. | N/A |
| Body Protection | Flame-resistant, fluid-resistant lab coat | Prevents skin contact and clothing contamination. Must be fully buttoned with cuffs tucked under gloves. | N/A |
| Respiratory | N95 / P100 Particulate Respirator | Required only if weighing must occur outside a ventilated enclosure (highly discouraged due to H335 hazard). | N/A |
Operational Workflow: Weighing and Solubilization
The following protocol outlines the self-validating steps required to prepare a 10 mM stock solution of 2,2'-Dihydroxy-3-methoxychalcone in DMSO while maintaining zero operator exposure.
Safety workflow for handling and solubilizing 2,2'-Dihydroxy-3-methoxychalcone.
Step-by-Step Methodology:
-
System Validation & PPE Donning: Verify that the analytical balance is calibrated and that the fume hood or Class II Type B2 Biological Safety Cabinet (BSC) is operational (face velocity of 80-100 fpm). Don a fluid-resistant lab coat, chemical splash goggles, and double gloves (inner: standard nitrile; outer: 0.5 mm neoprene).
-
Static Mitigation: Chalcone powders frequently hold a static charge, causing them to aerosolize and cling to spatulas, which increases inhalation risk. Wipe the exterior of the chemical vial and the weighing boat with a damp, lint-free wipe or use an anti-static ionizing bar prior to opening.
-
Precision Weighing: Inside the ventilated enclosure, carefully uncap the vial. Using an anti-static micro-spatula, transfer the required mass to the weigh boat. (Note: To achieve a 10 mM solution in 1 mL of solvent, weigh exactly 2.70 mg of powder, based on the molecular weight of 270.28 g/mol )[1].
-
Solvent Addition: Transfer the powder to a chemically resistant amber glass vial, as chalcones can degrade under prolonged UV/light exposure. Add 1.0 mL of anhydrous DMSO.
-
Solubilization & Verification: Cap the vial tightly. Vortex for 30 seconds. To self-validate complete solubilization, visually inspect the solution against a light source; if micro-particulates remain, sonicate the vial in a water bath at room temperature for 2-5 minutes until the solution is completely optically clear.
-
Aliquot and Storage: Divide the stock into single-use aliquots (e.g., 50 µL) in amber microcentrifuge tubes to prevent compound degradation from repeated freeze-thaw cycles. Store immediately at -20°C[1].
Decontamination and Disposal Plan
Proper post-operational cleanup is critical to prevent secondary exposure to lab personnel.
-
Powder Spills: Never sweep dry chalcone powder, as this will aerosolize the respiratory irritant. Cover the spill with damp absorbent paper to suppress dust, then carefully wipe it up. Place all materials in a sealed, labeled solid hazardous waste bag.
-
Solution Spills (DMSO/Chalcone): Absorb liquid spills using activated charcoal or universal chemical absorbent pads. Wash the area thoroughly with soap and water, followed by a wipe-down with 70% ethanol. Crucial Safety Note: Do not use concentrated sodium hypochlorite (bleach) to clean up pure DMSO spills. DMSO can react exothermically with strong oxidizers, potentially generating toxic gas or causing a pressure buildup.
-
Waste Management: Collect all contaminated pipette tips, tubes, and gloves in properly labeled solid hazardous waste containers. Liquid waste must be collected in compatible high-density polyethylene (HDPE) or glass carboys, clearly labeled with "2,2'-Dihydroxy-3-methoxychalcone (Toxic/Irritant)" and "DMSO".
References
- 2,2'-Dihydroxy-3-methoxychalcone Overview - Ontosight AI -
- Chemical structures of the hydroxychalcones used in this study - ResearchG
- Dimethyl sulfoxide permeation through glove m
- hydroxy Chalcone Safety D
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
